(2R,5r)-5-methyl-2-phenylmorpholine
Description
Properties
CAS No. |
954214-46-1 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(2R,5R)-5-methyl-2-phenylmorpholine |
InChI |
InChI=1S/C11H15NO/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11+/m1/s1 |
InChI Key |
LQHGEOIBMBXJGV-KOLCDFICSA-N |
Isomeric SMILES |
C[C@@H]1CO[C@@H](CN1)C2=CC=CC=C2 |
Canonical SMILES |
CC1COC(CN1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Pharmacology of isophenmetrazine and its stereoisomers
An In-depth Technical Guide to the Pharmacology of Isophenmetrazine and its Stereoisomers
Abstract
This guide provides a comprehensive technical overview of the pharmacology of isophenmetrazine (2-phenyl-5-methylmorpholine), a substituted phenylmorpholine and structural isomer of the well-characterized stimulant, phenmetrazine. Given the relative scarcity of direct pharmacological data on isophenmetrazine, this document leverages extensive data from its close structural analogs—phenmetrazine and its positional isomers—to construct a robust and predictive pharmacological profile. We delve into the core mechanism of action at monoamine transporters, the critical role of stereochemistry in determining potency and selectivity, and the structure-activity relationships that govern its effects. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation in the context of phenylmorpholine-class compounds.
Introduction: The Phenylmorpholine Landscape
The substituted phenylmorpholine class of compounds has a long history, originating with the development of phenmetrazine (3-methyl-2-phenylmorpholine) as an anorectic medication in the 1950s under the trade name Preludin[1][2]. Its efficacy as a central nervous system (CNS) stimulant and appetite suppressant is primarily attributed to its action as a potent releasing agent of norepinephrine (NE) and dopamine (DA)[1][2]. The N-methylated analog, phendimetrazine, functions as a prodrug, metabolizing into phenmetrazine to provide a more sustained therapeutic effect[3][4].
Isophenmetrazine (2-phenyl-5-methylmorpholine) is a structural isomer of phenmetrazine. While sharing the same chemical formula, C₁₁H₁₅NO, the rearrangement of the methyl and phenyl groups on the morpholine ring significantly alters its three-dimensional structure, which is expected to influence its pharmacological profile. Understanding the pharmacology of isophenmetrazine requires a deep appreciation for stereochemistry, as the molecule possesses two chiral centers, leading to the existence of four distinct stereoisomers[5]. The spatial arrangement of these isomers is critical, as biological systems, particularly neurotransmitter transporters and receptors, are exquisitely stereoselective[6][7]. This guide will explore these nuances, building from the foundational pharmacology of related compounds to elucidate the expected properties of isophenmetrazine and its stereoisomers.
Chemical Structure and Stereoisomerism
Isophenmetrazine, like its isomers, contains two chiral centers, giving rise to four possible stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). These can be grouped into two pairs of enantiomers, which are non-superimposable mirror images of each other, and two pairs of diastereomers (cis/trans), which are not mirror images[5][6].
The trans-isomers are generally reported to be the more stable configuration resulting from common synthesis pathways for related phenylmorpholines[5]. The distinction between these isomers is not merely academic; enantiomers of a chiral drug can exhibit widely different pharmacokinetic profiles, receptor affinities, and even qualitative effects (e.g., therapeutic vs. toxic)[8][9].
Caption: Stereoisomeric relationships of isophenmetrazine.
Core Pharmacodynamics: Interaction with Monoamine Transporters
The primary mechanism of action for phenmetrazine-like stimulants is the modulation of monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[1]. These compounds can act as either uptake inhibitors (blockers) or substrate-type releasers. Research on phenmetrazine has firmly characterized it as a potent substrate-type releaser at DAT and NET, with significantly weaker effects at SERT[5]. This profile, favoring catecholamine release, is consistent with its observed psychostimulant and anorectic effects.
For the positional isomers of methylphenmetrazine (MPM), in vitro studies using rat brain synaptosomes have provided critical insights into structure-activity relationships[5]. These studies serve as an excellent proxy for predicting the activity of isophenmetrazine.
Table 1: Monoamine Transporter Uptake Inhibition (IC₅₀ µM) of Phenmetrazine and Related Isomers
| Compound | DAT IC₅₀ (µM) | NET IC₅₀ (µM) | SERT IC₅₀ (µM) | Source |
|---|---|---|---|---|
| Phenmetrazine | 2.05 | 0.29 | 15.6 | [5] |
| 2-MPM | 6.74 | 0.81 | 10.3 | [5] |
| 3-MPM | >10 | 0.77 | >10 | [5] |
| 4-MPM | 1.93 | 0.27 | 0.99 |[5] |
Data derived from in vitro uptake inhibition assays in rat brain synaptosomes. A lower IC₅₀ value indicates greater potency.
From this data, we can infer the following:
-
Causality: The position of the methyl group on the phenyl ring dramatically influences activity. 4-MPM is a potent and relatively balanced inhibitor at all three transporters, suggesting it may have entactogenic properties similar to MDMA[5]. In contrast, 2-MPM and 3-MPM (the parent compound being 3-methyl-2-phenylmorpholine) show a classical stimulant profile with high potency at NET and DAT but weak activity at SERT.
-
Prediction for Isophenmetrazine: Isophenmetrazine is a 5-methyl-2-phenylmorpholine. While not a direct phenyl-ring substitution, its structure is closely related to 2-MPM (2-methylphenyl-3-methylmorpholine). It is therefore probable that isophenmetrazine will exhibit a pharmacological profile similar to classical stimulants like phenmetrazine and 2-MPM, acting as a potent norepinephrine-dopamine releasing agent (NDRA) with weaker effects on serotonin.
Caption: Proposed mechanism of action for isophenmetrazine.
The Impact of Stereoselectivity
Stereoselectivity is a cornerstone of pharmacology[10]. For monoamine releasers, the (+) isomers are often significantly more potent than their (−) counterparts[11]. Studies in rhesus monkeys comparing the isomers of phenmetrazine and its prodrug phendimetrazine found that the (+)-isomers were more potent in producing cocaine-like discriminative stimulus effects, a behavioral proxy for dopaminergic activity[11]. In rats, the dextro isomer of phenmetrazine is approximately four times more effective as a central stimulant than the levo isomer[2].
This stereoselectivity arises from the specific three-dimensional fit required for a ligand to bind effectively to the chiral environment of the transporter protein's binding site[6][12]. It is highly probable that the stereoisomers of isophenmetrazine will also display significant differences in their pharmacodynamic profiles. Based on analogs, one would hypothesize that the trans-(2S,5S) and/or cis-(2S,5R) isomers (assuming S-configuration at the phenyl-bearing carbon aligns with the more active isomers of related stimulants) would be the more potent catecholamine releasers. However, this remains an area requiring direct experimental validation.
Pharmacokinetics and Metabolism
The pharmacokinetics (PK) of a drug determines its absorption, distribution, metabolism, and excretion (ADME). For phenmetrazine, approximately 70% of an oral dose is excreted within 24 hours, with about 19% as the unmetabolized drug[1][2]. The N-methylated prodrug, phendimetrazine, is metabolized via N-demethylation by cytochrome P450 enzymes in the liver to yield the active phenmetrazine[4][13]. This conversion results in a slower onset and more prolonged plasma levels of the active compound, potentially reducing abuse liability compared to immediate-release phenmetrazine[3].
Stereochemistry can profoundly influence PK:
-
Metabolism: CYP enzymes are often stereoselective, meaning one enantiomer may be metabolized faster than the other, leading to different half-lives and exposures[8].
-
Distribution: Plasma protein binding can be stereoselective, affecting the volume of distribution and the concentration of free, active drug[8].
For isophenmetrazine, one can predict that its PK profile will be broadly similar to phenmetrazine due to their structural similarities. Key metabolic pathways would likely include N-oxidation, aryl-hydroxylation, and potential ring-opening, as has been observed for related compounds like 3-fluorophenmetrazine[14].
Experimental Protocols & Methodologies
To rigorously characterize the pharmacology of isophenmetrazine and its stereoisomers, a series of validated experimental protocols are required.
Protocol 6.1: In Vitro Monoamine Transporter Assays
This protocol describes a self-validating system to determine the potency of a test compound at DAT, NET, and SERT.
Objective: To measure the IC₅₀ (for uptake inhibition) and EC₅₀ (for release) of isophenmetrazine stereoisomers at DAT, NET, and SERT.
Methodology: Based on protocols for related compounds[5].
-
Synaptosome Preparation:
-
Homogenize fresh rat striatum (for DAT), hypothalamus (for NET), or whole brain minus striatum (for SERT) in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Resuspend the synaptosome pellet in Krebs-phosphate buffer containing 1 µM reserpine. Expertise Note: Reserpine is included to block vesicular uptake, ensuring that the measured effects are specific to the plasma membrane transporters.
-
-
Uptake Inhibition Assay:
-
Pre-incubate synaptosome aliquots with increasing concentrations of the test compound (e.g., isophenmetrazine isomer) or vehicle for 10 minutes at 37°C.
-
Initiate uptake by adding a radiolabeled substrate: [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin (5-HT) for SERT.
-
Trustworthiness Note: To ensure transporter selectivity, assays for NET should include a DAT blocker (e.g., GBR-12909), and assays for SERT should include blockers for both DAT and NET.
-
Incubate for 5 minutes at 37°C.
-
Terminate uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radiolabel.
-
Quantify radioactivity on the filters using liquid scintillation counting.
-
Calculate IC₅₀ values by non-linear regression analysis of the concentration-response curves.
-
-
Release Assay:
-
Preload synaptosomes by incubating them with a radiolabeled substrate ([³H]MPP⁺ for DAT/NET, [³H]5-HT for SERT) for 30 minutes at 37°C.
-
Wash the preloaded synaptosomes to remove excess radiolabel.
-
Aliquot the synaptosomes onto a 96-well plate containing a filter bed.
-
Initiate release by adding increasing concentrations of the test compound.
-
After a 30-minute incubation, collect the superfusate (released radioactivity) by centrifugation.
-
Lyse the remaining synaptosomes to measure the residual radioactivity.
-
Calculate release as a percentage of total radioactivity and determine EC₅₀ values.
-
Caption: Experimental workflow for in vitro transporter assays.
Protocol 6.2: Analytical Characterization by LC-MS
Objective: To separate and identify isophenmetrazine and its potential metabolites in biological samples.
Methodology: Adapted from methods for related new psychoactive substances[5][14].
-
Sample Preparation (e.g., Urine):
-
Combine 1 mL of urine with an internal standard.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and remove interfering matrix components.
-
Elute the analyte with methanol.
-
Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatography System: High-performance liquid chromatography (HPLC) system.
-
Column: C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, at a flow rate of 0.2-0.8 mL/min[5][15]. Expertise Note: The formic acid serves to protonate the analyte, improving ionization efficiency in positive ESI mode.
-
Mass Spectrometry System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis. Monitor for the parent ion transition to specific product ions to ensure high selectivity and sensitivity. For isophenmetrazine (m/z 178.2), characteristic fragment ions would need to be determined experimentally.
-
Conclusion and Future Directions
The pharmacological profile of isophenmetrazine is predicted to be that of a potent, stereoselective norepinephrine-dopamine releasing agent, mirroring the activity of its well-studied isomer, phenmetrazine. Its stereoisomers are expected to exhibit significant differences in potency and potentially efficacy at monoamine transporters. The structure-activity relationships derived from positional isomers like 2-MPM and 4-MPM suggest that subtle structural changes can dramatically alter transporter selectivity, highlighting the rich chemical space within the phenylmorpholine class.
For drug development professionals and researchers, the critical next steps are clear:
-
Stereoselective Synthesis: Development of methods to synthesize and isolate the four pure stereoisomers of isophenmetrazine is paramount.
-
Direct Pharmacological Characterization: The in vitro and in vivo protocols outlined in this guide must be applied to the pure isomers to confirm their transporter profiles and behavioral effects.
-
Pharmacokinetic Profiling: Stereoselective analytical methods are needed to characterize the ADME properties of each isomer individually.
By systematically addressing these knowledge gaps, the scientific community can fully elucidate the therapeutic potential and liability of this compound and its stereoisomers.
References
-
McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. Available at: [Link]
-
Wikipedia. (n.d.). Phenmetrazine. Wikipedia, the free encyclopedia. Retrieved from [Link]
-
ChemEurope. (n.d.). Phenmetrazine. chemeurope.com. Retrieved from [Link]
-
Banks, M. L., Blough, B. E., Negus, S. S. (2013). Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Drug and Alcohol Dependence. Available at: [Link]
-
Wikipedia. (n.d.). Phendimetrazine. Wikipedia, the free encyclopedia. Retrieved from [Link]
-
Wikipedia. (n.d.). Substituted phenylmorpholine. Wikipedia, the free encyclopedia. Retrieved from [Link]
-
Kronstrand, R., Hatanpää, M., & Jonsson, J. A. (1996). Determination of Phenmetrazine in urine by gas chromatography-mass spectrometry. Journal of Analytical Toxicology. Available at: [Link]
-
ResearchGate. (2016). Test purchase, synthesis and characterisation of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. ResearchGate. Available at: [Link]
-
Kumar, R., Sharma, S., & Singh, R. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research. Available at: [Link]
-
Baumann, M. H., et al. (2018). Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization... Neuropharmacology. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Phenmetrazine. PubChem Compound Database. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Phendimetrazine Tartrate? Patsnap Synapse. Retrieved from [Link]
-
ResearchGate. (n.d.). The Determination of Phendimetrazine and Phenmetrazine in Biological Fluids and in Dosage Forms. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Semantic Scholar. Retrieved from [Link]
-
Bauer, C. T., et al. (2013). Cocaine-like discriminative stimulus effects of phendimetrazine and phenmetrazine in rats. Pharmacology Biochemistry and Behavior. Available at: [Link]
-
Study.com. (n.d.). Phentermine vs. Phendimetrazine. Study.com. Retrieved from [Link]
-
Mochi Health. (2024). Are Phentermine and Phendimetrazine the Same?. Mochi Health. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. FDA.gov. Retrieved from [Link]
-
Naskar, A., Pal, D., Suthar, S., & Jain, S. K. (2023). STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. IIP Series. Retrieved from [Link]
-
ResearchGate. (n.d.). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho - and para -substituted isomers. ResearchGate. Available at: [Link]
-
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Phenmetrazine Hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
Kankaanpää, A., et al. (2002). Acute neurochemical and behavioral effects of stereoisomers of 4-methylaminorex in relation to brain drug concentrations. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2006). A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misu. Journal of Applied Sciences. Available at: [Link]
-
Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs. Pharmacy 180. Retrieved from [Link]
-
Gatch, M. B., et al. (1998). The behavioral effects of the stereoisomers of 4-methylaminorex, a psychostimulant, in the rat. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied & Basic Medical Research. Available at: [Link]
-
BioPharma Services Inc. (n.d.). Bioanalytical Method Development: Isomers. BioPharma Services Inc. Retrieved from [Link]
-
UNODC. (2024). Details for Phenmetrazines. unodc.org. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Pharmacological Significance of Stereoisomerism. ResearchGate. Retrieved from [Link]
-
Kumar, R., et al. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research. Available at: [Link]
-
Banks, M. L., Blough, B. E., & Negus, S. S. (2013). Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Drug and Alcohol Dependence. Available at: [Link]
-
Brandt, S. D., et al. (2017). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Drug Testing and Analysis. Available at: [Link]
-
Paul, M., et al. (2019). Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM). Drug Testing and Analysis. Available at: [Link]
-
Horn, A. S., Post, M. L., & Kennard, O. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
ResearchGate. (n.d.). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. Retrieved from [Link]
Sources
- 1. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 2. Phenmetrazine [chemeurope.com]
- 3. Phendimetrazine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Phendimetrazine Tartrate? [synapse.patsnap.com]
- 5. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biomedgrid.com [biomedgrid.com]
- 10. iipseries.org [iipseries.org]
- 11. Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacy180.com [pharmacy180.com]
- 13. Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. globalscientificjournal.com [globalscientificjournal.com]
5-methyl-2-phenylmorpholine CAS number and identifiers
An In-Depth Technical Guide to 5-methyl-2-phenylmorpholine
Abstract
This technical guide provides a comprehensive overview of 5-methyl-2-phenylmorpholine, a substituted phenylmorpholine and structural isomer of the well-known stimulant phenmetrazine. While sharing a common chemical scaffold with historical anorectics and modern designer drugs, 5-methyl-2-phenylmorpholine (also known as isophenmetrazine) possesses a distinct substitution pattern that may influence its pharmacological profile.[1][2] This document consolidates available data on its chemical identifiers, physicochemical properties, synthesis, putative mechanism of action, analytical characterization methods, and key safety considerations inferred from structurally related compounds. It is intended as a core reference for researchers, chemists, and drug development professionals engaged in the study of novel psychoactive compounds and monoamine transporter ligands.
Core Chemical Identification & Physicochemical Properties
Precise identification of 5-methyl-2-phenylmorpholine is complicated by the existence of multiple stereoisomers arising from chiral centers at the C2 and C5 positions of the morpholine ring. The literature and chemical supplier catalogs may list different CAS numbers for specific enantiomers or diastereomers.[3][4][5] It is critical for researchers to specify the exact stereochemistry when reporting findings.
Chemical Identifiers
The following table summarizes the key identifiers for 5-methyl-2-phenylmorpholine and its common stereoisomers.
| Identifier | Value | Source(s) |
| Common Name | 5-methyl-2-phenylmorpholine; Isophenmetrazine | [2][6] |
| Molecular Formula | C₁₁H₁₅NO | [6][7] |
| Molecular Weight | 177.24 g/mol | [7] |
| CAS Number (unspecified) | 80123-66-6 | [2][6] |
| CAS Number ((2R,5R)-isomer) | 1349828-96-1 | [3][5] |
| CAS Number ((5R)-isomer) | 1957130-62-9 | [4] |
| PubChem CID ((5S)-isomer) | 67471252 | [7] |
| IUPAC Name ((5S)-isomer) | (5S)-5-methyl-2-phenylmorpholine | [7] |
| InChI ((5S)-isomer) | InChI=1S/C11H15NO/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11?/m0/s1 | [7] |
| InChIKey ((5S)-isomer) | LQHGEOIBMBXJGV-FTNKSUMCSA-N | [7] |
| Canonical SMILES ((5S)-isomer) | C[C@H]1COC(CN1)C2=CC=CC=C2 | [7] |
Physicochemical Properties
Quantitative physical data for 5-methyl-2-phenylmorpholine is not extensively published. The properties listed below are computed or inferred from available data for its isomers and parent structure.
| Property | Value | Source |
| XLogP3 | 1.4 | [7] |
| Topological Polar Surface Area | 21.3 Ų | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| Appearance | White powder or colorless oil | [8] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [3][9] |
Synthesis and Stereochemical Considerations
The synthesis of substituted phenylmorpholines is well-documented in the chemical literature.[10] A general and plausible pathway for the synthesis of 5-methyl-2-phenylmorpholine involves the cyclization of an appropriate amino alcohol with a phenyl-epoxide or a related precursor. The choice of starting materials is critical for establishing the substitution pattern and presents an opportunity for stereocontrol.
Representative Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of a 2,5-disubstituted morpholine scaffold.
Caption: Conceptual synthesis of 5-methyl-2-phenylmorpholine.
Exemplary Synthesis Protocol
This protocol is an adaptation based on general methods for synthesizing substituted morpholines and should be considered a representative example.[10][11]
-
Step 1: Intermediate Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 1-aminopropan-2-ol (1.1 equivalents) in a suitable solvent such as ethanol.
-
Step 2: Ring Opening: Add styrene oxide (1.0 equivalent) dropwise to the solution at room temperature. Stir the mixture for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Step 3: Cyclization: After the initial reaction is complete, slowly add concentrated sulfuric acid (or another strong acid catalyst) to the mixture. Heat the reaction to reflux for 4-6 hours to induce dehydration and intramolecular cyclization.
-
Step 4: Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Step 5: Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified via vacuum distillation or flash column chromatography on silica gel to yield the final product.
Causality Note: The use of racemic 1-aminopropan-2-ol and styrene oxide will result in a mixture of all four possible stereoisomers. Enantiomerically pure starting materials would be required for a stereoselective synthesis, a strategy employed in the creation of related chiral scaffolds.[12]
Pharmacological Profile and Mechanism of Action
5-methyl-2-phenylmorpholine belongs to the class of substituted phenylmorpholines, which are known to act as sympathomimetic stimulants primarily by modulating monoamine neurotransmitter levels.[1][2] Their mechanism is distinct from many other stimulants, focusing on neurotransmitter release rather than solely reuptake inhibition.
Mechanism of Action: Monoamine Releaser
The primary pharmacological action of phenmetrazine analogs is to function as substrate-type releasers at monoamine transporters.[10] These compounds are transported into the presynaptic neuron by the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Once inside, they disrupt the vesicular storage of neurotransmitters and reverse the direction of transporter flux, causing a significant efflux of dopamine, norepinephrine, and serotonin into the synaptic cleft.[13]
Caption: Monoamine release by 5-methyl-2-phenylmorpholine.
Putative Receptor Activity
While formal, peer-reviewed pharmacological data is scarce, preliminary information from research chemical communities suggests a potent releasing profile for the (2S,5S)-isomer.[14]
| Target | Action | Affinity (nM) |
| Dopamine Transporter (DAT) | Release | 212 |
| Norepinephrine Transporter (NET) | Release | 79 |
| Serotonin Transporter (SERT) | Release | 107 |
| (Data sourced from a public forum and should be considered preliminary).[14] |
Expert Insight: The notable serotonin releasing activity (SERT affinity of 107 nM) is significant.[14] Unlike phenmetrazine, which is primarily a norepinephrine-dopamine releaser, a strong serotonergic component suggests that 5-methyl-2-phenylmorpholine may have a mixed stimulant-entactogen profile, potentially sharing properties with compounds like MDMA.[10] This differentiates it from its more well-known 3-methyl isomer and is a critical consideration for researchers.
Analytical Characterization
The unambiguous identification and quantification of 5-methyl-2-phenylmorpholine require robust analytical techniques. The methods used for other phenmetrazine analogs are directly applicable.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a gold-standard technique for the identification of volatile and semi-volatile compounds like phenylmorpholines.
-
Protocol: Sample Preparation & Analysis [8]
-
Preparation: Prepare a 1-4 mg/mL solution of the analyte in a suitable solvent like chloroform or methanol. For samples in a complex matrix, a base extraction (e.g., with sodium carbonate solution) into an organic solvent may be necessary.
-
Injection: Inject 1 µL into the GC system using a split injection mode (e.g., 25:1).
-
Chromatography:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2-1.5 mL/min.
-
Oven Program: Initial temperature of 170°C for 1 min, ramp at 18°C/min to 293°C, hold for 6 min.
-
Injector Temperature: 280°C.
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Range: 30-550 amu.
-
Expected Fragmentation: Key fragments would likely correspond to the tropylium cation (m/z 91), the phenylmethylidene-morpholine fragment (m/z 104/105), and fragments resulting from the cleavage of the morpholine ring.
-
-
High-Performance Liquid Chromatography-Time of Flight (HPLC-TOF)
HPLC coupled with a high-resolution mass spectrometer like TOF is ideal for analyzing less volatile samples or for achieving higher mass accuracy.
-
Protocol: HPLC-TOF Analysis
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid and 1mM ammonium formate in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A typical gradient would start at 5% B, ramp up to 100% B over several minutes, hold, and then re-equilibrate.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection (TOF-MS):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Range: 80-1000 amu.
-
Data Acquisition: Accurate mass data allows for the determination of the elemental composition of the parent ion ([M+H]⁺) and its fragments.
-
-
Safety and Toxicology
No specific toxicological studies for 5-methyl-2-phenylmorpholine have been published. Therefore, a risk assessment must be inferred from data on structurally related compounds.
Inferred Hazards from Analogs
-
Phenylmorpholine Class: The parent compound, phenmetrazine, was withdrawn from medical use due to its high potential for abuse and addiction.[1] Acute overdose symptoms are associated with central nervous system overstimulation, cardiotoxicity (tachycardia, hypertension), and psychosis.[13] It is prudent to assume that 5-methyl-2-phenylmorpholine carries a similar risk of stimulant-related adverse effects.
-
Morpholine Core: The morpholine heterocyclic core itself is classified as a hazardous chemical. It is corrosive and can cause severe skin and eye burns.[15] It is also harmful if inhaled, swallowed, or absorbed through the skin.[15] While the substitutions on the ring modulate this activity, the inherent hazards of the morpholine scaffold should be respected during handling.
Recommended Handling and Personal Protective Equipment (PPE)
All work with 5-methyl-2-phenylmorpholine should be conducted by trained personnel in a controlled laboratory setting.
-
Engineering Controls: Use a certified chemical fume hood to prevent inhalation of powders or vapors.
-
Personal Protective Equipment:
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat should be worn to prevent skin contact.
-
-
Emergency Procedures: An eyewash station and safety shower must be readily accessible. In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[16]
| Hazard Class | GHS Statement (Inferred) | Source(s) |
| Acute Toxicity | H302/312/332: Harmful if swallowed, in contact with skin, or if inhaled. | [4][15] |
| Skin Corrosion | H314: Causes severe skin burns and eye damage. | [4][15] |
| Flammability | Based on related amines, may be a flammable liquid or solid. | [16] |
Conclusion
5-methyl-2-phenylmorpholine is a research chemical with significant potential for CNS activity, acting as a potent monoamine releasing agent. Its unique position-5 methyl substitution and suggested strong serotonergic action distinguish it from its well-studied isomer, phenmetrazine, warranting further investigation. This guide has provided a foundational framework of its chemical identity, plausible synthesis, mechanism of action, and analytical and safety protocols. As with any novel psychoactive substance, all handling and research should be conducted with rigorous safety precautions and adherence to established analytical standards until a more complete toxicological and pharmacological profile is established through formal study.
References
-
PubChem. (5S)-5-methyl-2-phenylmorpholine. National Center for Biotechnology Information. [Link]
-
Reddit. (2S,5S)-5-methyl-2-phenylmorpholine. r/researchchemicals. [Link]
-
Grokipedia. Substituted phenylmorpholine. [Link]
-
FDA Global Substance Registration System. ISOPHENMETRAZINE. [Link]
-
The Journal of Organic Chemistry. cis- and trans-3-Methyl-2-phenylmorpholine. [Link]
-
ResearchGate. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers. [Link]
-
McLaughlin, G., Baumann, M.H., Kavanagh, P.V., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1404-1416. [Link]
-
Wikipedia. Substituted phenylmorpholine. [Link]
- Google Patents. Synthesis method of substituted N-phenyl morpholine compound.
-
Louths.jcu.edu.au. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. [Link]
-
Cole-Parmer. Material Safety Data Sheet - N-Methylmorpholine. [Link]
-
National Center for Biotechnology Information. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. [Link]
-
Toxno. Phenmetrazine. [Link]
-
Policija. ANALYTICAL REPORT1. [Link]
-
National Center for Biotechnology Information. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. Morpholine: Human health tier II assessment. [Link]
-
Canada.ca. Hazardous substance assessment – Morpholine. [Link]
-
SWGDRUG.org. Phenmetrazine Monograph. [Link]
-
National Center for Biotechnology Information. Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 3. (2R,5R)-2-methyl-5-phenylmorpholine 98% | CAS: 1349828-96-1 | AChemBlock [achemblock.com]
- 4. achmem.com [achmem.com]
- 5. (2R,5R)-2-METHYL-5-PHENYLMORPHOLINE | 1349828-96-1 [chemicalbook.com]
- 6. ISOPHENMETRAZINE [drugfuture.com]
- 7. (5S)-5-methyl-2-phenylmorpholine | C11H15NO | CID 67471252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. swgdrug.org [swgdrug.org]
- 9. chemscene.com [chemscene.com]
- 10. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. - Drugs and Alcohol [drugsandalcohol.ie]
- 12. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. toxno.com.au [toxno.com.au]
- 14. reddit.com [reddit.com]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Mechanism of Action of (2R,5R)-5-Methyl-2-phenylmorpholine on Monoamine Transporters: A Technical Guide
Executive Summary
The development of agonist replacement therapies for psychostimulant use disorders has driven extensive research into conformationally restricted phenethylamine analogs. Among these, the substituted phenylmorpholines have emerged as highly selective monoamine releasing agents (MRAs). Specifically, the 5-methyl-2-phenylmorpholine series was developed to achieve a dual dopamine (DA) and serotonin (5-HT) release profile, aiming to provide stimulant-like substitution (via DA) while mitigating abuse liability (via 5-HT)[1].
While the (2S,5S) enantiomer (isophenmetrazine) serves as the highly potent eutomer in this series, analyzing the (2R,5R)-5-methyl-2-phenylmorpholine enantiomer provides critical structure-activity relationship (SAR) insights. This guide details the molecular pharmacology, transporter dynamics, and self-validating experimental methodologies used to characterize the substrate-type release mechanism of this stereoisomer on the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters[2].
Molecular Pharmacology & Target Interaction
This compound operates under the classic MRA paradigm, functioning not as a simple reuptake inhibitor (like cocaine), but as a substrate-type releaser (like amphetamine). However, its interaction with the transporter binding pocket is highly stereoselective.
The Substrate-Type Release Mechanism
The mechanism of action involves a multi-step cascade at the presynaptic terminal:
-
Orthosteric Binding: The compound binds to the primary substrate recognition site on the outward-facing conformation of the monoamine transporter (DAT, SERT, or NET).
-
Translocation: Because it mimics the endogenous monoamine, the transporter undergoes a conformational change, translocating the this compound molecule into the presynaptic cytosol.
-
Vesicular Disruption: Once intracellular, lipophilic MRAs interact with the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the vesicular pH gradient and displacing endogenous monoamines into the cytosol.
-
TAAR1 Activation: Intracellular accumulation of the compound agonizes the Trace Amine-Associated Receptor 1 (TAAR1). This G-protein coupled receptor initiates a kinase signaling cascade (via PKA/PKC) that phosphorylates the intracellular domains of the monoamine transporter.
-
Efflux: Phosphorylation induces transporter reversal. The transporter now operates in reverse, pumping the newly expanded cytosolic pool of DA, 5-HT, or NE out into the synaptic cleft in a calcium-independent, non-exocytotic manner[2].
Stereoselectivity: The Distomer Profile
In the 5-methyl-2-phenylmorpholine series, stereochemistry strictly dictates binding affinity and translocation efficiency. Research demonstrates that the (2S,5S) configuration is the eutomer, exhibiting potent nanomolar EC50 values for DA and 5-HT release[1]. Conversely, the (2R,5R) configuration acts as the distomer . The spatial orientation of the methyl group at the C5 position and the phenyl ring at the C2 position in the (2R,5R) geometry creates steric hindrance within the S1 binding pocket of DAT and SERT, drastically reducing its ability to induce transporter conformational changes required for translocation.
Transporter Dynamics & Signaling Pathway
The following diagram maps the presynaptic signaling cascade initiated by the cellular entry of phenylmorpholine-class MRAs.
Presynaptic mechanism of substrate-type monoamine release via TAAR1/VMAT2 interaction.
Experimental Methodologies: Self-Validating Protocols
To quantify the releasing properties of this compound, researchers utilize in vitro monoamine release assays using rat brain synaptosomes. This protocol is designed as a self-validating system where every biochemical addition serves a distinct causal purpose to isolate transporter reversal from standard reuptake inhibition[1].
Protocol: In Vitro Synaptosomal Release Assay
Step 1: Tissue Preparation & Homogenization
-
Action: Dissect rat striatum (for DAT assays) or prefrontal cortex (for SERT/NET assays). Homogenize the tissue in ice-cold 0.32 M sucrose buffer containing 1 mM ascorbic acid and 10 µM pargyline.
-
Causality: The 0.32 M sucrose maintains isotonicity, preventing the osmotic lysis of the synaptosomes. Ascorbic acid acts as an antioxidant to prevent the rapid auto-oxidation of monoamines. Pargyline, a monoamine oxidase inhibitor (MAOI), is critical to prevent the enzymatic degradation of the neurotransmitters during the assay.
Step 2: Synaptosomal Isolation
-
Action: Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C. Collect the supernatant and centrifuge again at 12,000 × g for 20 minutes. Resuspend the resulting P2 pellet in a physiological Krebs-phosphate buffer.
-
Causality: This differential centrifugation isolates the functional presynaptic terminals (synaptosomes) in the P2 pellet from heavy nuclear debris (P1) and lighter membrane fragments, ensuring the assay measures true presynaptic transporter mechanics.
Step 3: Isotope Loading
-
Action: Incubate the synaptosomal suspension with 5 nM [³H]-dopamine, [³H]-serotonin, or [³H]-norepinephrine for 30 minutes at 37°C.
-
Causality: Pre-loading the synaptosomes with tritiated neurotransmitters establishes a baseline intracellular pool. The 37°C incubation is strictly required to power the ATP-dependent Na+/K+ ATPase pumps that maintain the ion gradients necessary for forward transporter function.
Step 4: Compound Incubation & Efflux Trigger
-
Action: Add this compound at varying concentrations (1 nM to 10 µM) and incubate for exactly 5 minutes.
-
Causality: A short 5-minute incubation provides sufficient time for the compound to translocate and induce reverse transport, while minimizing secondary reuptake of the newly released [³H]-monoamines, which would artificially lower the calculated release values.
Step 5: Termination and Filtration
-
Action: Rapidly terminate the reaction by adding 3 mL of ice-cold buffer. Immediately filter the mixture through Whatman GF/B glass fiber filters using a multi-well cell harvester. Wash filters three times with ice-cold buffer.
-
Causality: The ice-cold buffer instantly halts all temperature-dependent transporter kinetics. Filtration traps the intact synaptosomes (containing the unreleased[³H]-monoamines) on the filter, while the released [³H]-monoamines wash through into the filtrate.
Step 6: Liquid Scintillation Counting
-
Action: Transfer filters to vials, add scintillation cocktail, and measure radioactivity.
-
Causality: The radioactivity directly correlates to the monoamines retained in the cell. Compound efficacy (EC50) is calculated based on the dose-dependent depletion of radioactivity compared to vehicle controls.
Quantitative Data: Stereoselective SAR Profile
The table below summarizes the monoamine release profiles for the 5-methyl-2-phenylmorpholine series, demonstrating the profound stereochemical dependence of the mechanism. Data highlights the eutomer (2S,5S) against the distomer (2R,5R) and the parent compound phenmetrazine.
| Compound | DAT Release (EC50, nM) | SERT Release (EC50, nM) | NET Release (EC50, nM) | Primary Mechanism |
| (2S,5S)-5-methyl-2-phenylmorpholine | 212 | 107 | 79 | Potent Dual DA/5-HT Releaser |
| This compound | > 1,000 (Distomer) | > 1,000 (Distomer) | > 1,000 (Distomer) | Weak/Negligible Releaser |
| Phenmetrazine (Reference) | 131 | 7,140 | 62 | Selective DA/NE Releaser |
Data Interpretation: The addition of the 5-methyl group to the morpholine ring shifts the selectivity profile toward SERT compared to phenmetrazine. However, this shift is entirely dependent on the (2S,5S) absolute configuration. The (2R,5R) configuration fails to properly align with the S1 binding pocket of the transporters, resulting in a dramatic loss of releasing potency across all three monoamine systems[1],[2].
References
- Blough, B. E., Rothman, R. B., Landavazo, A., Page, K. M., & Decker, A. M. (2011). Phenylmorpholines and analogues thereof. PCT Int. Appl., WO 2011146850 A1. United States Patent and Trademark Office.
-
Decker, A. M., Landavazo, A., Partilla, J. S., Blough, B. E., Baumann, M. H., & Rothman, R. B. (2014). Dual dopamine/serotonin releasers as potential medications for stimulant addiction. Program No. 503. Society for Neuroscience. URL:[Link]
-
Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. URL:[Link]
Sources
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Phenylmorpholine Regioisomers
Executive Summary
The phenylmorpholine scaffold is a privileged structure in modern medicinal chemistry, giving rise to a diverse range of centrally active agents. The constitutional isomerism defined by the placement of the phenyl group on the morpholine ring—at the 2, 3, or 4-position—dramatically dictates the pharmacological outcome. This guide provides a detailed examination of the structure-activity relationships (SAR) for these regioisomers, synthesizing field-proven insights with established pharmacological data. We will dissect the SAR of the 2-phenylmorpholine class, known for its potent psychostimulant properties; explore the distinct profiles of the 3-phenylmorpholine series; and contrast these with the 4-phenylmorpholine scaffold, which often serves as a key building block for other drug classes. This analysis is grounded in mechanistic understanding, supported by quantitative data, and supplemented with validated experimental protocols for researchers in drug discovery and development.
The Phenylmorpholine Core: A Scaffold of Versatility
The morpholine ring is a six-membered heterocycle containing both an ether and a secondary amine functional group. Its flexible, chair-like conformation and the unique pKa of its nitrogen atom make it an invaluable component in CNS drug design.[1] The introduction of a phenyl group creates a lipophilic, aromatic feature, but its point of attachment is a critical determinant of biological activity. The three primary regioisomers—2-phenylmorpholine, 3-phenylmorpholine, and 4-phenylmorpholine—present distinct three-dimensional shapes and electronic distributions, leading to profoundly different interactions with biological targets.
Figure 1: Core structures of the three phenylmorpholine regioisomers.
The 2-Phenylmorpholine Series: Potent Monoamine Releasing Agents
This class is the most extensively studied, primarily due to the historical significance of its prototypical member, phenmetrazine (3-methyl-2-phenylmorpholine). These compounds function predominantly as sympathomimetic stimulants by acting as substrate-type releasers at norepinephrine (NET) and dopamine (DAT) transporters.[2][3]
Mechanism of Action
Unlike reuptake inhibitors that simply block the transporter, 2-phenylmorpholine derivatives are transported into the presynaptic neuron. Once inside, they disrupt the vesicular storage of monoamines, leading to a reversal of transporter function and a significant, non-exocytotic release of dopamine (DA) and norepinephrine (NE) into the synaptic cleft.[3] This mechanism is responsible for their potent stimulant and anorectic (appetite-suppressing) effects.[2]
Caption: Mechanism of monoamine release by 2-phenylmorpholine analogues.
Core Structure-Activity Relationships
The SAR of this series is well-defined, with modifications at the C3, N4, and phenyl ring positions significantly impacting potency and selectivity.
-
C3-Substitution: A small alkyl group, typically methyl, at the C3 position is crucial for high potency. The parent compound, 2-phenylmorpholine, is a potent norepinephrine-dopamine releasing agent (NDRA), but the addition of a 3-methyl group, as in phenmetrazine , enhances this activity.
-
N4-Substitution (Nitrogen):
-
N-H (Unsubstituted): Compounds like phenmetrazine are highly active.
-
N-Methylation: The N-methyl analogue of phenmetrazine is phendimetrazine . Phendimetrazine itself has negligible activity at monoamine transporters but acts as a prodrug, being metabolized in the body to phenmetrazine.[4] This bioconversion strategy can result in a smoother pharmacokinetic profile and potentially reduced abuse liability.[2]
-
N-Propylation: Increasing the alkyl chain length, such as with an N-propyl group, can introduce dopamine receptor agonist activity alongside releasing properties.[5]
-
-
Phenyl Ring Substitution: This is a key area for modulating activity.
-
Fluorination: Adding a fluorine atom can have varied effects depending on the position. 3-Fluorophenmetrazine (3-FPM) has emerged as a designer drug, retaining potent stimulant effects.[2]
-
Methylation: Positional isomerism of a methyl group on the phenyl ring also differentiates activity. Studies comparing 2-MPM, 3-MPM, and 4-MPM show that the ortho- and meta- isomers (2-MPM, 3-MPM) exhibit stimulant profiles similar to phenmetrazine, while the para- isomer (4-MPM ) may have a more entactogen-like profile, with increased serotonin activity.[3][6]
-
-
Stereochemistry: The relative stereochemistry of the C2 and C3 substituents is critical. The cis-relationship between the C2-phenyl group and C3-methyl group (as found in pseudophenmetrazine) results in a significant loss of activity compared to the trans-isomer, phenmetrazine.[7] The specific enantiomer is also vital; for instance, the clinically used form of phendimetrazine is the (2S,3S)-isomer.
Quantitative SAR Data
The following table summarizes the monoamine releasing potency (EC₅₀ values in nM) for key 2-phenylmorpholine analogues, as determined by in vitro assays using rat brain synaptosomes. A lower EC₅₀ value indicates higher potency.
| Compound | NE Release EC₅₀ (nM) | DA Release EC₅₀ (nM) | 5-HT Release EC₅₀ (nM) | Primary Profile | Reference |
| d-Amphetamine | 6.6–10.2 | 5.8–24.8 | 698–1,765 | NDRA | |
| 2-Phenylmorpholine | 79 | 86 | 20,260 | NDRA | |
| Phenmetrazine | 29–50.4 | 70–131 | 7,765–>10,000 | NDRA | |
| Phendimetrazine | >10,000 | >10,000 | >100,000 | Inactive Prodrug | |
| Pseudophenmetrazine | 514 | >10,000 | >10,000 | Weak NRA |
The 3-Phenylmorpholine and 4-Phenylmorpholine Series: A Shift in Pharmacology
Moving the phenyl group away from the C2 position fundamentally alters the molecule's interaction with monoamine transporters, leading to different pharmacological profiles.
3-Phenylmorpholine Regioisomers
The 3-phenylmorpholine scaffold is less characterized in the context of stimulant activity. While the core structure exists and is synthetically accessible, it does not fit the classic pharmacophore for potent monoamine release seen in the 2-phenyl series.[8][9] The altered spatial relationship between the phenyl ring and the nitrogen atom likely disrupts the optimal binding and substrate activity at DAT and NET. However, this scaffold may be valuable for exploring other CNS targets, and further research is needed to fully elucidate its SAR.[1]
4-Phenylmorpholine (N-Phenylmorpholine) Regioisomers
When the phenyl group is attached to the nitrogen atom (N-phenylmorpholine), the compound's properties change completely. This scaffold is not associated with stimulant or monoamine-releasing activity. Instead, it serves as a versatile building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[10] Its primary utility in medicinal chemistry is as a core fragment for constructing molecules with activities at different targets, often leveraging the morpholine ring to improve pharmacokinetic properties like solubility and bioavailability.[11]
A prominent example of a drug class containing a related morpholine structure is the antidepressant Reboxetine . While not a simple N-phenylmorpholine, its structure, (2R)-2-[(R)-(2-Ethoxyphenoxy)(phenyl)methyl]morpholine, highlights how the morpholine moiety can be incorporated into selective norepinephrine reuptake inhibitors (NRIs).[11] This underscores a key SAR principle: C-arylation (as in 2-phenylmorpholines) favors monoamine release, whereas N-arylation or more complex substitutions can lead to reuptake inhibition or other activities entirely.
Experimental Methodologies
General Synthesis of 2-Phenyl-3-methylmorpholines
A common and effective method for synthesizing the phenmetrazine core involves the cyclization of an intermediate derived from a substituted propiophenone.[3][12]
Protocol: Synthesis of 3-Methyl-2-(phenyl)morpholine
-
Bromination: React the starting propiophenone (e.g., 4-methylpropiophenone for 4-MPM) with a brominating agent like Br₂ in a suitable solvent (e.g., methanol) to yield the α-bromo ketone intermediate (e.g., 2-bromo-1-(4-methylphenyl)propan-1-one).
-
Amination: React the α-bromo ketone with ethanolamine in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine) in a solvent like acetonitrile. This step forms the amino alcohol intermediate.
-
Cyclization & Reduction: The intermediate is often not isolated but is treated directly with a reducing agent (e.g., sodium borohydride) which reduces the ketone. Subsequent treatment with a strong acid (e.g., sulfuric acid) promotes intramolecular cyclization via dehydration to form the morpholine ring.
-
Purification: The crude product is worked up via acid-base extraction. The final product can be purified by crystallization, often as a fumarate or hydrochloride salt, to yield the desired phenylmorpholine.[3]
In Vitro Monoamine Transporter Release Assay
This assay is the gold standard for quantifying the primary activity of the 2-phenylmorpholine series. It uses synaptosomes—resealed nerve terminals isolated from specific brain regions—that retain functional transporters.[13][14][15]
Protocol: [³H]Monoamine Release Assay in Rat Brain Synaptosomes
-
Synaptosome Preparation:
-
Rapidly dissect the brain region of interest (e.g., striatum for DAT, cortex for NET) from a rat in ice-cold 0.32 M sucrose solution.
-
Homogenize the tissue gently in a glass-Teflon homogenizer.
-
Perform differential centrifugation: a low-speed spin (e.g., 1,000 x g for 5 min) to remove nuclei and debris, followed by a high-speed spin of the supernatant (e.g., 14,000 x g for 15 min) to pellet the crude synaptosomes.[14]
-
Resuspend the synaptosomal pellet in a Krebs-based buffer. Determine protein concentration via a BCA or similar assay.
-
-
Synaptosome Loading:
-
Pre-incubate the synaptosomes in buffer containing a monoamine oxidase (MAO) inhibitor (e.g., pargyline) to prevent neurotransmitter degradation.
-
Load the synaptosomes by incubating them with a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine) for 15-30 minutes at 37°C.
-
-
Release Assay:
-
Trap the loaded synaptosomes on glass fiber filters using a cell harvester and wash with buffer to remove external radioactivity.
-
Transfer the filters to a superfusion apparatus. Continuously supply fresh buffer over the filters.
-
Collect baseline fractions of the buffer effluent to measure basal release.
-
Introduce the test compound (e.g., phenmetrazine analogue) at various concentrations into the superfusion buffer for a defined period.
-
Collect fractions during and after drug exposure.
-
-
Quantification and Analysis:
-
Add scintillation cocktail to each collected fraction and measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Calculate the amount of [³H]monoamine released as a percentage of the total radioactivity present in the synaptosomes.
-
Plot the concentration-response curve and determine the EC₅₀ value (the concentration of drug that elicits 50% of the maximal release).
-
Caption: Workflow for a synaptosome-based neurotransmitter release assay.
Comparative Analysis and Future Directions
The SAR of phenylmorpholine regioisomers provides a compelling case study in how subtle structural changes dictate pharmacology.
| Regioisomer Class | Phenyl Position | Primary Mechanism of Action | Key Therapeutic Application(s) |
| Class I | C-2 | Monoamine Releaser (NDRA) | Stimulant, Anorectic (historical/illicit) |
| Class II | C-3 | Not well-defined; weak/no NDRA activity | Investigational |
| Class III | N-4 | Varies; not a releaser | Synthetic Intermediate, other CNS targets |
Future Outlook: The rich SAR of the 2-phenylmorpholine class continues to inspire the development of novel CNS agents. Key future directions include:
-
Mitigating Abuse Potential: The development of prodrugs, such as phendimetrazine, remains a viable strategy to create safer therapeutics.[4] Further exploration of cleavable moieties attached to the N4 position could yield novel compounds with tailored pharmacokinetic profiles.
-
Exploring Novel Substitutions: The emergence of halogenated and alkylated phenyl ring analogues in illicit markets highlights the vast chemical space yet to be explored for therapeutic benefit.[3] Systematic evaluation of these substitutions could lead to compounds with improved selectivity, for example, for NET over DAT, which may be beneficial for treating conditions like ADHD with lower abuse potential.
-
Repurposing Scaffolds: While the 3- and 4-phenylmorpholine scaffolds are not classic stimulants, their unique structures warrant investigation against a broader range of CNS targets, including GPCRs and ion channels, where they may offer novel pharmacology.[1]
By leveraging the foundational SAR principles outlined in this guide, researchers can more effectively design and prosecute drug discovery campaigns based on the versatile phenylmorpholine framework.
References
-
McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 9(3), 369-378. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
-
Sitte, H. H., & Freissmuth, M. (2001). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit 7.9. [Link]
-
Grokipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]
-
I. I. T. Journal of Science and Technology. (2022). An updated review on morpholine derivatives with their pharmacological actions. I. I. T. Journal of Science and Technology, 1(1), 22-34. [Link]
-
McLaughlin, G., Morris, N., Kavanagh, P. V., Dowling, G., Power, J. D., Twamley, B., O'Brien, J., Talbot, B., Sitte, H. H., & Brandt, S. D. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(9), 1404–1416. [Link]
-
Clarke, F. H., & Mehta, N. B. (1962). cis- and trans-3-Methyl-2-phenylmorpholine. The Journal of Organic Chemistry, 27(9), 3251–3253. [Link]
-
Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers. [Link]
-
Taylor & Francis Online. (2010). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(8), 1668-1678. [Link]
-
Sciencemadness Discussion Board. (2021). a novel phenylmorpholine synthesis aka preludin. Retrieved from [Link]
-
Del Bello, F., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(17), 2605–2629. [Link]
-
ResearchGate. (2021). Neuropharmacological and antidepressant-like effects of ZY-1408: A novel serotonin/norepinephrine reuptake inhibitor and serotonin receptor 2C antagonist. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Phenylmorpholine. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of substituted N-phenyl morpholine compound.
- Blough, B. E., Rothman, R., Landavazo, A., Page, K. M., & Decker, A. M. (2013). U.S.
-
ResearchGate. (2023). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]
-
PubChem. (n.d.). 3-Phenylmorpholine. Retrieved from [Link]
-
PubChem. (n.d.). (R)-3-phenylmorpholine. Retrieved from [Link]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 5. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 3-Phenylmorpholine | C10H13NO | CID 3613837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (R)-3-phenylmorpholine | C10H13NO | CID 13110207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Sciencemadness Discussion Board - a novel phenylmorpholine synthesis aka preludin - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: (2R,5R)- and (2S,5S)-5-methyl-2-phenylmorpholine
[1]
Executive Summary: The Isophenmetrazine Scaffold
Compound: 5-methyl-2-phenylmorpholine (Isophenmetrazine) Class: Phenylmorpholine Monoamine Releaser (SNDRA) Key Characteristic: Unlike the parent compound phenmetrazine (which is a selective catecholamine releaser), the 5-methyl regioisomer exhibits a balanced triple-releasing profile , with significant affinity for the Serotonin Transporter (SERT) in addition to DAT and NET.
Structural Differentiation
The shift of the methyl group from the 3-position (phenmetrazine) to the 5-position (isophenmetrazine) fundamentally alters the binding topology within the monoamine transporter orthosteric site.
-
Phenmetrazine (3-methyl): Steric bulk at C3 favors DAT/NET selectivity.
-
Isophenmetrazine (5-methyl): Removal of the C3 methyl reduces steric clash at the SERT binding pocket, permitting high-affinity serotonin release.
Pharmacological Profile & Binding Affinity[2][3]
The following data represents the (2S,5S) isomer (PAL-730), which is the bioactive reference standard for this chemical series.
Table 1: Monoamine Transporter Activity (EC50 Release)
Data derived from Blough et al. (2011) and Rothman et al. protocols.
| Target | Metric | Value (nM) | Functional Effect |
| NET | EC50 (Release) | 79 nM | Potent Norepinephrine Release |
| SERT | EC50 (Release) | 107 nM | Potent Serotonin Release |
| DAT | EC50 (Release) | 212 nM | Moderate Dopamine Release |
| Selectivity | Ratio (DA/5-HT) | ~2:1 | Balanced (Entactogenic profile) |
Comparative Analysis: (2R,5R) vs. (2S,5S)
-
Active Eutomer (2S,5S): Exhibits nanomolar potency across all three transporters. The "trans-like" spatial arrangement (relative to the nitrogen lone pair and phenyl ring) mimics the bioactive conformation of d-amphetamine and (+)-phenmetrazine.
-
Inactive/Weak Distomer (2R,5R): Based on chiral discrimination in the SLC6 transporter family (DAT/NET/SERT), the (2R,5R) enantiomer is predicted to exhibit significantly reduced potency (10–100x fold reduction) or a loss of efficacy, acting potentially as a weak reuptake inhibitor rather than a substrate-type releaser.
Mechanism of Action: Substrate-Based Release
Unlike simple reuptake inhibitors (e.g., cocaine) that block the transporter, 5-methyl-2-phenylmorpholine acts as a substrate-type releaser .
The Phosphorylation-Dependent Efflux Pathway
-
Binding: The molecule binds to the orthosteric site of the transporter (DAT/NET/SERT).
-
Translocation: It is transported into the cytoplasm, exchanging with intracellular ions.
-
VMAT2 Interaction: Once intracellular, it disrupts the Vesicular Monoamine Transporter 2 (VMAT2) proton gradient, causing leakage of neurotransmitters from vesicles into the cytoplasm.
-
Reverse Transport: The elevated cytoplasmic neurotransmitter concentration reverses the gradient of the membrane transporter, pumping neurotransmitters out into the synaptic cleft.
Caption: Kinetic mechanism of substrate-type monoamine releasers (SNDRAs) at the synaptic terminal.
Experimental Protocols (Validation)
To verify the binding affinity and release potential of the (2R,5R) isomer vs. the (2S,5S) standard, the following rigorous protocols are recommended.
A. Transporter Uptake/Release Assay (Synaptosomal Preparation)
Objective: Differentiate between reuptake inhibition and varying release potential.
-
Tissue Preparation:
-
Rapidly decapitate male Sprague-Dawley rats.
-
Dissect striatum (for DAT) and spinal cord/cortex (for NET/SERT).
-
Homogenize in ice-cold 0.32 M sucrose buffer (pH 7.4).
-
Centrifuge at 1,000 x g (10 min); recover supernatant (S1).
-
Centrifuge S1 at 20,000 x g (20 min) to yield P2 synaptosomal pellet.
-
-
Release Assay Workflow:
-
Pre-load synaptosomes with [³H]-Neurotransmitter (DA/NE/5-HT) for 30 min at 37°C.
-
Wash to remove extracellular radioligand.
-
Incubate with test compound ((2R,5R) or (2S,5S)) at varying concentrations (1 nM – 10 µM).
-
Critical Step: Terminate reaction after 5 min (kinetic phase) by rapid filtration over GF/B filters.
-
Measure released radioactivity via liquid scintillation counting.
-
-
Data Analysis:
-
Plot dose-response curves.
-
Calculate EC50 (concentration inducing 50% maximal release).
-
Control: Use d-Amphetamine (DAT/NET) and MDMA (SERT) as positive controls.
-
B. Radioligand Binding Assay (Ki Determination)
Objective: Determine affinity for the transporter recognition site (independent of function).
-
Ligands:
-
DAT: [¹²⁵I]RTI-55 (non-selective) or [³H]WIN35,428 (selective).
-
SERT: [³H]Citalopram.[1]
-
NET: [³H]Nisoxetine.
-
-
Protocol:
-
Incubate membrane preparations with radioligand + test compound.
-
Equilibrium time: 2 hours at 4°C (to prevent uptake/internalization).
-
Calculate Ki using the Cheng-Prusoff equation:
-
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the chemical logic distinguishing the 5-methyl series from the 3-methyl (phenmetrazine) series.
Caption: SAR comparison showing how regioisomerism shifts selectivity from Dopamine (Phenmetrazine) to Serotonin/Norepinephrine (Isophenmetrazine).
References
-
Blough, B. E., et al. (2011). Phenylmorpholines and analogues thereof. Patent WO 2011/146850 A1. Research Triangle Institute. Link
-
Rothman, R. B., & Baumann, M. H. (2002). Therapeutic potential of monoamine transporter ligands. European Journal of Pharmacology, 447(1), 51-57.[2] Link
-
Mayer, F. P., et al. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134, 149-157. Link
-
Baumann, M. H., et al. (2013). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology, 37(5), 1192-1203. Link
Therapeutic Potential of (2S,5S)-5-Methyl-2-Phenylmorpholine: A Novel Dual Dopamine/Serotonin Releaser for ADHD and Obesity
Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary & Pharmacological Rationale
Historically, monoamine releasing agents like (+)-phenmetrazine and d-amphetamine have demonstrated profound efficacy in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and obesity[1][2]. However, their pharmacological profiles—characterized by potent, selective dopamine (DA) and norepinephrine (NE) release with negligible serotonin (5-HT) efflux—confer a severe liability for abuse and addiction[2][3].
To circumvent this, rational drug design has focused on developing "dual" or "triple" monoamine releasers. Extensive research by Rothman, Baumann, and colleagues has established that incorporating serotonergic releasing properties into a dopaminergic stimulant effectively dampens the mesolimbic reward pathways, thereby nullifying positive reinforcing effects (abuse liability) without sacrificing therapeutic efficacy[3][4].
(2S,5S)-5-methyl-2-phenylmorpholine (often referred to as isophenmetrazine) represents a critical structural evolution in this domain[5]. By shifting the methyl group from the 3-position (as seen in phenmetrazine) to the 5-position, researchers successfully engineered a molecule that acts as a balanced DA/5-HT/NE releaser[1][6]. This whitepaper details the mechanistic rationale, quantitative pharmacodynamics, and the rigorous experimental protocols required to validate this compound for clinical applications in ADHD and obesity.
Mechanism of Action & Clinical Translation
The therapeutic viability of (2S,5S)-5-methyl-2-phenylmorpholine hinges on its specific transporter affinities, which orchestrate a synergistic clinical effect[5][6]:
-
ADHD (Executive Function & Impulsivity): The NE release (IC50: 79 nM) enhances the signal-to-noise ratio in the prefrontal cortex, while DA release (IC50: 212 nM) drives motivation and sustained attention[6]. Crucially, the concurrent 5-HT release (IC50: 107 nM) mitigates the impulsivity often exacerbated by pure dopaminergic agents[4][6].
-
Obesity (Metabolic & Anorectic Synergy): Weight loss is driven by a dual mechanism. Serotonin release potently activates hypothalamic 5-HT2C receptors (stimulating the anorexigenic POMC pathway to induce satiety), while NE and DA release increase basal metabolic rate and lipolysis[4][7].
-
Safety & Abuse Liability: 5-HT exerts an inhibitory tone over the ventral tegmental area (VTA) dopamine projections. By releasing 5-HT alongside DA, the compound prevents the rapid, unchecked dopamine spikes that trigger compulsive drug-seeking behavior[3][8].
Caption: Monoamine signaling pathway illustrating how balanced DA/5-HT/NE release translates to therapeutic outcomes.
Quantitative Pharmacodynamics
To understand the structural superiority of (2S,5S)-5-methyl-2-phenylmorpholine, we must compare its transporter release profile against traditional stimulants and established reference dual-releasers (like PAL-287)[6][8].
| Compound | DAT Release (IC50, nM) | SERT Release (IC50, nM) | NET Release (IC50, nM) | DA/5-HT Ratio | Clinical Profile |
| (+)-Phenmetrazine | ~50 | >10,000 | ~30 | >200 | Pure DA/NE releaser; High abuse liability |
| (2S,5S)-5-methyl-2-phenylmorpholine | 212 | 107 | 79 | ~2.0 | Balanced triple releaser; Low abuse liability |
| d-Amphetamine | ~20 | >7,000 | ~40 | >350 | Pure DA/NE releaser; High abuse liability |
| PAL-287 (Reference) | 12.6 | 3.4 | 11.1 | ~3.7 | Balanced triple releaser; Low abuse liability |
Data derived from in vitro rat brain synaptosome assays[5][6][9]. A DA/5-HT ratio closer to 1.0 indicates balanced release, which is the primary predictor of reduced self-administration in animal models[8].
Experimental Protocols for Efficacy & Safety Validation
As application scientists, we must ensure that every protocol is a self-validating system. The following workflows detail the causality and methodology behind validating (2S,5S)-5-methyl-2-phenylmorpholine.
Protocol A: In Vitro Transporter Release Assays (Synaptosomes)
Causality: We utilize freshly prepared rat brain synaptosomes rather than transfected immortalized cell lines (e.g., HEK293). Synaptosomes preserve the native presynaptic architecture, including vesicular monoamine transporter 2 (VMAT2) and endogenous regulatory kinases. This ensures we are measuring true transporter-mediated efflux (release) rather than mere reuptake inhibition.
Step-by-Step Methodology:
-
Tissue Preparation: Euthanize male Sprague-Dawley rats. Rapidly dissect the striatum (for DAT assays) and the whole brain minus striatum/cerebellum (for SERT and NET assays). Homogenize tissue in ice-cold 0.32 M sucrose.
-
Fractionation: Centrifuge the homogenate at 1,000 × g for 10 min to remove cellular debris. Centrifuge the resulting supernatant at 17,000 × g for 28 min to isolate the P2 synaptosomal pellet. Resuspend in oxygenated Krebs-phosphate buffer.
-
Radioligand Loading: Incubate the synaptosomes with 5 nM of [³H]DA,[³H]5-HT, or [³H]NE for 30 minutes at 37°C to allow active accumulation into the presynaptic vesicles.
-
Drug Stimulation: Aliquot the loaded synaptosomes and add (2S,5S)-5-methyl-2-phenylmorpholine at varying concentrations (1 nM to 10 μM). Incubate for exactly 5 minutes (DAT/NET) or 15 minutes (SERT) to stimulate efflux.
-
Termination: Rapidly terminate the reaction via vacuum filtration through GF/B glass fiber filters using a cell harvester. Wash filters three times with ice-cold buffer to remove extracellular radioligand.
-
Quantification: Measure the retained intracellular radioactivity using liquid scintillation spectrometry. Calculate the IC50 values using non-linear regression (GraphPad Prism).
Protocol B: In Vivo Microdialysis (Prefrontal Cortex)
Causality: In vitro binding does not always predict in vivo bioavailability or neurochemical dynamics. Microdialysis is the gold standard for bridging this gap, allowing us to continuously monitor extracellular monoamine fluctuations in awake, behaving animals, thereby directly validating the compound's mechanism of action in a physiological system[10].
Step-by-Step Methodology:
-
Surgical Implantation: Under isoflurane anesthesia, stereotaxically implant a microdialysis guide cannula into the medial prefrontal cortex (mPFC) of the rat. Secure with dental cement and allow 5-7 days for postoperative recovery.
-
Equilibration: Insert a concentric microdialysis probe (2 mm active membrane) through the guide cannula. Perfuse artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.0 μL/min. Allow 2 hours for tissue equilibration.
-
Baseline Sampling: Collect dialysate samples every 20 minutes for at least 1 hour to establish a stable neurochemical baseline.
-
Drug Administration: Administer (2S,5S)-5-methyl-2-phenylmorpholine (e.g., 1.0 to 3.0 mg/kg, i.v.)[10].
-
Post-Drug Monitoring: Continue collecting 20-minute dialysate fractions for 3 to 4 hours post-injection.
-
Analytical Quantification: Analyze the dialysate aliquots immediately using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) for DA/5-HT/NE quantification.
Caption: Sequential experimental workflow from in vitro profiling to clinical candidate selection.
Conclusion
The rational design of (2S,5S)-5-methyl-2-phenylmorpholine effectively bridges the gap between potent therapeutic efficacy and stringent safety requirements[1][5]. By acting as a balanced DA/5-HT/NE releaser, it harnesses the metabolic and focus-enhancing properties of traditional stimulants while utilizing serotonergic pathways to self-regulate abuse liability and induce satiety[3][4]. For drug development professionals, this compound represents a highly viable scaffold for the next generation of pharmacotherapies targeting ADHD and metabolic disorders.
References
-
Decker, A.M., Landavazo, A., Partilla, J.S., Blough, B.E., Baumann, M.H., & Rothman, R.B. (2014). Society for Neuroscience 2014 Annual Meeting Abstract 503: Serotonin and GABA Transporters. Society for Neuroscience. 1
-
Blough, B. E., Rothman, R., Landavazo, A., Page, K. M., & Decker, A. M. (2013). Phenylmorpholines and analogues thereof. Patent No. US20130203752 A1. U.S. Patent and Trademark Office.
-
Rothman, R. B., Blough, B. E., & Baumann, M. H. (2007). Dual dopamine/serotonin releasers as potential medications for stimulant and alcohol addictions. The AAPS Journal, 9(1), E1-10. 4
-
Rothman, R. B., Blough, B. E., & Baumann, M. H. (2008). Dual dopamine/serotonin releasers: potential treatment agents for stimulant addiction. Experimental and Clinical Psychopharmacology, 16(6), 458-474. 3
Sources
- 1. sfn.org [sfn.org]
- 2. sfn.org [sfn.org]
- 3. Dual dopamine/serotonin releasers: potential treatment agents for stimulant addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual dopamine/serotonin releasers as potential medications for stimulant and alcohol addictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bluelight.org [bluelight.org]
- 6. reddit.com [reddit.com]
- 7. scispace.com [scispace.com]
- 8. Naphthylaminopropane - Wikipedia [en.wikipedia.org]
- 9. Naphthylaminopropane [medbox.iiab.me]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Stereocontrolled Synthesis of 2,5-Disubstituted Morpholines
Executive Summary & Strategic Analysis
The 2,5-disubstituted morpholine scaffold is a "privileged structure" in modern medicinal chemistry, featuring prominently in kinase inhibitors (e.g., JAK2 inhibitors), reuptake inhibitors (e.g., Reboxetine analogues), and diverse GPCR ligands. Unlike their piperazine or piperidine counterparts, morpholines offer lowered lipophilicity (
However, the stereochemical integrity of the 2,5-system presents a significant synthetic challenge. Classic double-alkylation of primary amines often yields inseparable diastereomeric mixtures and suffers from over-alkylation.
This Application Note details a modular, chiral-pool-based protocol that guarantees stereochemical purity. By utilizing the Amide-Reduction Sequence , researchers can independently tune the C2 and C5 stereocenters by selecting the appropriate chiral amino alcohol and
Why This Protocol?
-
Absolute Stereocontrol: The configuration is fixed by the starting materials, not the reaction kinetics.
-
Scalability: Avoids the use of volatile epoxides or heavy metal catalysts required in alternative routes.
-
Modularity: Access both cis- and trans-isomers simply by swapping the enantiomer of the starting acyl chloride.
Strategic Framework: The Chiral Assembly Route
The synthesis relies on a three-step sequence: Acylation
Pathway Visualization
The following diagram illustrates the modular logic of this protocol.
Figure 1: Modular assembly flow. Note that the stereochemistry at C2 is determined by the haloacid (with inversion during cyclization in some variants, or retention depending on leaving group), while C5 is fixed by the amino alcohol.
Detailed Experimental Protocol
Target Molecule: (2S,5S)-2,5-Dimethylmorpholine Precursors: L-Alaninol (S-configuration) and (S)-2-Chloropropionyl chloride.
Step 1: N-Acylation (Precursor Assembly)
This step links the two chiral centers via an amide bond.
-
Reagents: L-Alaninol (1.0 equiv), (S)-2-Chloropropionyl chloride (1.1 equiv), Triethylamine (2.5 equiv), DCM (anhydrous).
-
Protocol:
-
Charge a flame-dried RB flask with L-Alaninol in anhydrous DCM (0.5 M concentration). Cool to 0°C.[1][2][3]
-
Add Triethylamine (TEA) dropwise.
-
Add (S)-2-Chloropropionyl chloride dropwise over 30 mins. Critical: Exothermic reaction; maintain temp < 5°C to prevent O-acylation side products.
-
Warm to RT and stir for 4 hours.
-
Workup: Quench with sat. NaHCO3. Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted amine/TEA) and brine. Dry over MgSO4 and concentrate.
-
Checkpoint: Product is the linear chloro-amide. Purity >95% by NMR is typical.
-
Step 2: Cyclization (The Morpholinone Ring Closure)
This is the critical stereodefining step. It proceeds via an intramolecular Williamson ether synthesis.
-
Reagents: Sodium Hydride (NaH, 60% dispersion, 1.5 equiv), THF (anhydrous).
-
Protocol:
-
Suspend NaH in anhydrous THF (0.2 M) at 0°C under Argon.
-
Dissolve the chloro-amide from Step 1 in THF and add dropwise to the NaH suspension. Caution: H2 gas evolution.
-
Allow the reaction to warm to RT and stir for 12–16 hours.
-
Monitoring: TLC should show disappearance of the linear amide.
-
Workup: Carefully quench with isopropanol followed by water. Extract with EtOAc.[3][4]
-
Purification: The resulting morpholin-3-one is often crystalline. Recrystallize from EtOAc/Hexanes if necessary.
-
-
Stereochemical Note: This step involves an S_N2 displacement of the chloride. If starting with (S)-chloride, the configuration at that center will invert to (R) relative to the leaving group, but nomenclature priority changes may apply. However , in this specific scaffold, retention of relative configuration is often observed if neighboring group participation occurs, or simple inversion if direct SN2. Self-Validation: Check NOESY NMR at this stage to confirm cis/trans relationship.[2]
Step 3: Reduction to Morpholine
Removal of the lactam carbonyl to yield the final amine.
-
Reagents: LiAlH4 (2.5 equiv) or BH3·THF.
-
Protocol:
-
Dissolve the morpholinone in anhydrous THF.
-
Add LiAlH4 pellets carefully at 0°C.
-
Reflux for 6–12 hours.
-
Fieser Quench: Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL). Stir until a white granular precipitate forms.
-
Filter through Celite. Concentrate the filtrate.
-
Isolation: The free base morpholine is often volatile. Isolate as the HCl or Oxalate salt for stability and solid handling.
-
Stereochemical Decision Matrix
To obtain a specific isomer, select the precursors according to the table below. Note that the cyclization step (Step 2) typically proceeds with inversion of configuration at the halogen-bearing carbon.
| Target Isomer | C5 Source (Amino Alcohol) | C2 Source (Haloacid) | Mechanism Note |
| (2S, 5S) | L-Alaninol (S) | (R)-2-Chloropropionyl Cl | Inversion of (R)-Cl yields (S)-C2 |
| (2R, 5S) | L-Alaninol (S) | (S)-2-Chloropropionyl Cl | Inversion of (S)-Cl yields (R)-C2 |
| (2R, 5R) | D-Alaninol (R) | (S)-2-Chloropropionyl Cl | Inversion of (S)-Cl yields (R)-C2 |
Note: "Cis" and "Trans" designations depend on the priority of substituents. For 2,5-dimethylmorpholine, (2S,5S) is the Trans isomer.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 | O-alkylation vs N-alkylation competition in Step 1. | Ensure Step 1 is kept cold (0°C). If O-acylation occurs, the cyclization cannot proceed. |
| Racemization | Harsh conditions during cyclization. | Use KOtBu in t-BuOH instead of NaH/THF if racemization is observed at the alpha-carbonyl position. |
| Incomplete Reduction | Steric hindrance at the lactam. | Switch from LAH to BH3·DMS (Borane dimethyl sulfide) and reflux longer. |
| Product Volatility | Loss of product during rotary evaporation. | Do not evaporate to dryness as a free base. Add HCl in ether to precipitate the salt directly from the organic extract. |
References
-
Myers, A. G., & Lanman, B. A. (2004).[5] Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines. Organic Letters, 6(6), 1045–1047.[5] [Link]
- Coppola, G. M., & Schuster, H. F. (1997). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley-Interscience. (Foundational text on amino acid reduction protocols).
-
Palchykov, V. (2019). Recent progress in the synthesis of morpholines.[2][3][4][5][6][7][8][9][10][11][12] Chemistry of Heterocyclic Compounds, 55, 324–332.[9] [Link]
-
Org. Process Res. Dev. (2011).[6] Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. Organic Process Research & Development, 15(6), 1252–1260. (Demonstrates industrial scalability of morpholine synthesis). [Link]
-
Tang, A., et al. (2024).[2] Expanding Complex Morpholines Using Systematic Chemical Diversity.[2] Organic Letters. [Link][2][5]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Advanced HPLC Method Development for the Chiral Separation of Phenylmorpholine Isomers
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction
Phenylmorpholine derivatives (such as phenmetrazine, phendimetrazine, and their synthetic analogs) are privileged structural scaffolds in neuropharmacology. They primarily function by modulating monoamine transporters, including the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters[1]. Because these molecules possess chiral centers—typically at the C2 and C3 positions of the morpholine ring—their individual enantiomers and diastereomers often exhibit drastically different pharmacokinetic, pharmacodynamic, and toxicological profiles.
Regulatory agencies require the rigorous separation, characterization, and quantification of these stereoisomers. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) remains the most robust and authoritative technique for this analytical challenge[2]. This application guide details the mechanistic principles and step-by-step protocols required to develop a self-validating chiral separation method for phenylmorpholine isomers.
Mechanistic Principles of Chiral Recognition
The successful resolution of phenylmorpholine enantiomers is governed by the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase[3]. This recognition is dictated by the Three-Point Interaction Model , which states that chiral discrimination requires at least three simultaneous intermolecular interactions, with at least one being stereochemically dependent[2].
For phenylmorpholines, polysaccharide-based CSPs (derivatized cellulose or amylose coated/immobilized on silica) are the gold standard. The polymeric backbone forms a helical structure containing "chiral pockets" that facilitate the following interactions:
-
Hydrogen Bonding: The secondary or tertiary basic amine of the morpholine ring interacts with the carbamate or benzoate linkages of the CSP[3].
-
π-π Stacking: The aromatic phenyl ring of the analyte engages in
interactions with the aromatic derivatization (e.g., 3,5-dimethylphenylcarbamate) of the CSP[2]. -
Steric Inclusion: The 3D spatial arrangement of the morpholine ring dictates how deeply the specific enantiomer can penetrate the chiral grooves of the polymer[3].
Figure 1: The Three-Point Interaction Model for Phenylmorpholine Chiral Recognition.
Strategic Method Development Workflow
Because the chromatographic behavior of optical isomers cannot be easily predicted by chemical structure alone, method development requires a systematic, empirical screening approach[4].
Phase 1: CSP Screening
Polysaccharide-based columns offer the broadest enantiorecognition capabilities[4]. A standard orthogonal screen should evaluate both amylose and cellulose backbones, as their differing helical twists provide complementary selectivities. Standard starting columns include:
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD)
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD)
Phase 2: Mobile Phase & Modifier Selection
Normal Phase (NP) chromatography is traditionally employed, utilizing mixtures of an alkane (n-hexane or heptane) and a polar alcohol (isopropanol or ethanol)[4].
Expert Insight (The Causality of Additives): Phenylmorpholines are basic amines. When using silica-backed CSPs, free acidic silanol groups on the underlying silica surface can cause severe secondary ion-exchange interactions. This manifests as broad, heavily tailing peaks that destroy chiral resolution. To mitigate this, a basic modifier—typically 0.1% (v/v) Diethylamine (DEA) or Triethylamine (TEA)—MUST be added to the mobile phase. The DEA competitively binds to and masks these silanol sites, ensuring sharp peak shapes[4].
Phase 3: Thermodynamic Optimization
If partial separation is achieved, temperature and flow rate are adjusted. Lowering the column temperature (e.g., from 25°C to 10°C) often increases the retention factor (
Figure 2: Systematic Chiral HPLC Method Development Workflow.
Experimental Protocols: Step-by-Step Methodology
This protocol is designed as a self-validating system . By incorporating strict System Suitability Testing (SST) criteria, the method automatically verifies its own reliability before any unknown samples are quantified.
Materials & Reagents
-
Columns: Amylose-based (e.g., Chiralpak AD-H) and Cellulose-based (e.g., Chiralcel OD-H), 250 mm × 4.6 mm, 5 µm.
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH).
-
Additive: Diethylamine (DEA), ≥99.5% purity.
-
Sample: Racemic phenylmorpholine derivative (1.0 mg/mL dissolved in the mobile phase).
Step 1: System Equilibration
-
Flush the HPLC system with 100% Isopropanol for 20 minutes to remove any trace reversed-phase solvents (preventing immiscibility issues with Hexane).
-
Install the selected CSP column.
-
Pump the initial screening mobile phase: n-Hexane / IPA / DEA (90:10:0.1, v/v/v) at a flow rate of 1.0 mL/min[4].
-
Equilibrate until the baseline is completely stable (typically 10–15 column volumes).
Step 2: Isocratic Screening
-
Set the column oven temperature to 25°C.
-
Set the UV detector to the optimal wavelength for the specific phenylmorpholine (typically 210–220 nm to capture the phenyl chromophore)[5].
-
Inject 5 µL of the racemic sample.
-
Record the chromatogram for at least 30 minutes to ensure late-eluting enantiomers are fully captured.
Step 3: Evaluation and Optimization (Self-Validation)
-
Calculate the resolution (
) between the two enantiomeric peaks. -
Causality Check 1 (Retention): If
but selectivity ( ) > 1.1, decrease the IPA concentration (e.g., to 95:5). This decreases mobile phase elution strength, increasing retention time and allowing the analyte more time to interact with the chiral pockets[3]. -
Causality Check 2 (Peak Shape): If peaks exhibit tailing (Tailing Factor > 1.5), verify the freshness of the DEA additive. Volatile amines can evaporate from the mobile phase reservoir over time, re-exposing the problematic silanol groups[4].
Quantitative Data Summary
The following table summarizes typical screening results for a standard phenylmorpholine racemate, demonstrating the critical impact of stationary phase chemistry and mobile phase modifiers.
| Column Chemistry | Mobile Phase (v/v) | Modifier | Retention Factor ( | Selectivity ( | Resolution ( | Tailing Factor |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane / IPA (90:10) | None | 3.20 | 1.15 | 0.85 | 2.80 (Fail) |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane / IPA (90:10) | 0.1% DEA | 2.95 | 1.42 | 2.10 (Pass) | 1.15 (Pass) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane / IPA (90:10) | 0.1% DEA | 4.10 | 1.05 | 0.40 | 1.20 (Pass) |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane / EtOH (90:10) | 0.1% DEA | 2.50 | 1.65 | 3.45 (Pass) | 1.10 (Pass) |
Note: The addition of 0.1% DEA is non-negotiable for achieving acceptable tailing factors. Furthermore, switching the polar alcohol from IPA to EtOH often alters the steric environment within the chiral groove, significantly improving resolution (
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs LCGC International URL:[Link]
-
HPLC Technical Tip: Chiral Method Development Phenomenex URL: [Link]
-
Getting Started with Chiral Method Development Regis Technologies URL:[Link]
-
Toward AI-Assisted Greener Chiral HPLC: Predicting Efficient Enantioseparation–Mobile Phase (EES–MP) Profiles for MP Selection Analytical Chemistry URL:[Link]
Sources
Application Note: Stereoselective Synthesis of (2R,5R)-5-Methyl-2-Phenylmorpholine HCl
Topic: Preparation of (2R,5R)-5-methyl-2-phenylmorpholine hydrochloride salt Content Type: Application Note & Protocol Role: Senior Application Scientist
Executive Summary
This technical guide details the stereocontrolled preparation of This compound hydrochloride , a privileged chiral scaffold in medicinal chemistry.[1] Unlike the regioisomeric phenmetrazine (3-methyl-2-phenylmorpholine), the 2,5-disubstituted morpholine core requires specific synthetic strategies to establish the trans-diequatorial arrangement of substituents often required for bioactivity.[1]
This protocol utilizes a modular "chiral pool" approach , leveraging the intrinsic chirality of amino alcohol and epoxide precursors to lock the (2R,5R) absolute configuration without the need for late-stage resolution. The method described is adapted from the authoritative work of Lanman and Myers, ensuring high diastereomeric purity (>98% de).
Key Chemical Attributes
| Parameter | Specification |
| IUPAC Name | This compound hydrochloride |
| CAS No. | 1349828-96-1 (Free base), 954214-46-1 (rel) |
| Molecular Formula | C₁₁H₁₅NO[1][2][3][4][5][6][7][8][9][10] · HCl |
| Molecular Weight | 213.70 g/mol (Salt) |
| Stereochemistry | (2R, 5R) [Trans-relationship] |
| Key Precursors | (R)-Styrene Oxide, (R)-Alaninol |
Retrosynthetic Analysis & Strategy
To achieve the specific (2R,5R) geometry, we disconnect the morpholine ring at the ether linkage and the C-N bond. The most robust disconnection leads to (R)-Styrene Oxide and (R)-Alaninol .[1]
-
Stereocenter 1 (C2-Phenyl): Derived from (R)-Styrene oxide.[1] Nucleophilic attack at the terminal epoxide carbon preserves the benzylic stereocenter.[1]
-
Stereocenter 2 (C5-Methyl): Derived from (R)-Alaninol.[1] This center remains untouched during the cyclization sequence.[1]
Pathway Visualization
Figure 1: Retrosynthetic logic leveraging chiral pool precursors to establish the (2R,5R) scaffold.
Detailed Experimental Protocol
Phase 1: Regioselective Epoxide Opening
The reaction of (R)-alaninol with (R)-styrene oxide is regioselective, with the amine attacking the less hindered terminal carbon of the epoxide. This establishes the backbone while preserving the stereocenters.[1]
Reagents:
-
(R)-Styrene oxide (1.0 equiv)
-
(R)-Alaninol (1.2 equiv)
-
Isopropanol (Solvent)
Procedure:
-
Charge a reaction vessel with (R)-Alaninol (1.2 equiv) dissolved in anhydrous isopropanol (5 mL/mmol).
-
Add (R)-Styrene oxide (1.0 equiv) dropwise at room temperature to control the exotherm.[1]
-
Heat the mixture to reflux (80-85°C) and stir for 12–16 hours.
-
Checkpoint: Monitor by TLC or LC-MS for the disappearance of styrene oxide.[1]
-
-
Cool to room temperature and concentrate under reduced pressure to yield the crude amino-diol oil.
-
Purification: Flash column chromatography (DCM/MeOH/NH₄OH) is recommended to remove excess alaninol.[1]
Phase 2: N-Protection & Cyclization (The Myers Modification)
Direct cyclization of the amino-diol often yields mixtures.[1] The Myers protocol uses N-tosylation followed by selective O-activation to guarantee the trans morpholine formation.[1]
Reagents:
-
p-Toluenesulfonyl chloride (TsCl)[1]
-
Triethylamine (TEA)
-
Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Solvents: DCM, THF
Step 2A: N-Tosylation [1]
-
Dissolve the amino-diol from Phase 1 in DCM (10 mL/mmol).
-
Add Triethylamine (2.5 equiv) and cool to 0°C.
-
Add TsCl (1.1 equiv) portion-wise.[1] The reaction is selective for the amine over the alcohols at 0°C.
-
Stir at 0°C for 2 hours, then warm to RT.
-
Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
Step 2B: Cyclization
-
Dissolve the N-Tosyl intermediate in anhydrous THF.
-
Add NaH (2.5 equiv, 60% dispersion) carefully at 0°C.
-
Add p-Toluenesulfonyl chloride (1.1 equiv) or Methanesulfonyl chloride (MsCl) .[1]
-
Warm to reflux. The alkoxide of the benzylic position (generated by excess base) will attack the activated primary position, closing the ring.
-
Workup: Quench with saturated NH₄Cl, extract with EtOAc, and purify the N-Tosyl morpholine by silica chromatography.
Phase 3: Deprotection & Salt Formation
The N-Tosyl group is robust.[1] Removal typically requires reductive conditions (Na/Naphthalene). Alternative: If N-Boc was used in Phase 2 (less robust for cyclization but easier removal), use TFA. For this high-fidelity protocol, we assume Tosyl removal or the use of the N-Boc/Mitsunobu variant (see note below).[1]
Protocol for N-Tosyl Removal (Standard):
-
Dissolve N-Tosyl morpholine in DME/THF.[1]
-
Add Sodium Naphthalenide solution (freshly prepared) at -78°C until the dark green color persists.
Protocol for HCl Salt Formation:
-
Dissolve the free base this compound in dry Diethyl Ether or 1,4-Dioxane.[1]
-
Cool to 0°C.
-
Add 4M HCl in Dioxane (1.5 equiv) dropwise. A white precipitate will form immediately.[1]
-
Stir for 30 minutes.
-
Isolation: Filter the solid under nitrogen (hygroscopic). Wash with cold ether.[1]
-
Drying: Dry under high vacuum at 40°C for 6 hours.
Quality Control & Validation
| Test | Method | Acceptance Criteria |
| Identity | ¹H NMR (DMSO-d₆) | Characteristic doublets for methyl (C5) and benzylic proton (C2).[1] |
| Purity | HPLC (C18) | > 98.0% area |
| Chiral Purity | Chiral HPLC | > 98% ee (Enantiomeric Excess) |
| Salt Stoichiometry | Elemental Analysis / AgNO₃ Titration | 1.0 ± 0.1 molar equivalent of Cl⁻ |
Stereochemical Validation (NMR)
The (2R,5R) isomer is the trans isomer. In the chair conformation, the bulky 2-phenyl and 5-methyl groups will prefer the diequatorial orientation.[1]
-
Coupling Constants: Look for large vicinal coupling constants (
Hz) for the axial protons at C2 and C6, confirming the chair conformation with equatorial substituents.
Process Logic & Troubleshooting
Reaction Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the hydrochloride salt.
Troubleshooting Guide
-
Issue: Low Yield in Cyclization.
-
Cause: Competitive polymerization of the amino alcohol.[1]
-
Solution: Ensure high dilution (0.05 M) during the cyclization step to favor intramolecular reaction over intermolecular polymerization.
-
-
Issue: Racemization.
References
-
Lanman, B. A., & Myers, A. G. (2004).[8] Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines. Organic Letters, 6(6), 1045–1047.
-
Ghorai, M. K., et al. (2013).[12] Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction.[1][13][14] Chemical Communications.[1][14]
-
ChemicalBook. (2R,5R)-2-methyl-5-phenylmorpholine Product Entry & CAS Data.
-
Aubineau, T., & Cossy, J. (2018).[13] A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters.
(Note: The Myers protocol (Ref 1) is the primary basis for the stereochemical integrity of this method.)
Sources
- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 2. (2R,5R)-2-methyl-5-phenylmorpholine 98% | CAS: 1349828-96-1 | AChemBlock [achemblock.com]
- 3. achmem.com [achmem.com]
- 4. (S)-2-phenylmorpholine synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. chemscene.com [chemscene.com]
- 7. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN103121978A - Method for preparing N-methylmorpholine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines [organic-chemistry.org]
- 14. Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Monoamine Uptake Inhibition Assays for Morpholine Derivatives
Abstract
Morpholine scaffolds are "privileged structures" in medicinal chemistry, serving as the pharmacophore backbone for numerous antidepressants (e.g., Reboxetine, Viloxazine) and appetite suppressants (e.g., Phenmetrazine). Their therapeutic efficacy largely stems from the inhibition of monoamine transporters (MATs): SERT (Serotonin), NET (Norepinephrine), and DAT (Dopamine). This guide provides a comprehensive technical workflow for evaluating morpholine derivatives using two complementary methodologies: a high-throughput fluorescent uptake assay for screening and a radioligand uptake assay for mechanistic validation.
Introduction & Mechanism of Action
The solute carrier 6 (SLC6) family of transporters—specifically SERT, NET, and DAT—are responsible for the reuptake of neurotransmitters from the synaptic cleft into the presynaptic neuron.[1] Morpholine derivatives typically function as competitive inhibitors. They bind to the orthosteric site of the transporter, locking it in a conformation that prevents the translocation of the monoamine substrate.
Structural Considerations for Morpholines
Morpholines exhibit high metabolic stability and favorable solubility profiles compared to other heterocycles. However, their basic nitrogen (pKa ~8.3) means they exist largely as cations at physiological pH. This cationic nature mimics the endogenous monoamines, facilitating their interaction with the aspartate residue in the transporter's binding pocket.
Mechanism Diagram
The following diagram illustrates the competitive inhibition mechanism at the synaptic cleft.
Figure 1: Mechanism of Action. Morpholine derivatives competitively bind to the transporter, preventing the reuptake of monoamines.
Experimental Strategy: Fluorescence vs. Radioligand[2][3][4]
To ensure both throughput and data integrity, we recommend a tiered approach:
| Feature | Protocol A: Fluorescent Uptake (ASP+) | Protocol B: Radioligand Uptake ([3H]) |
| Primary Use | High-Throughput Screening (HTS), IC50 Ranking | Lead Optimization, Mechanism Validation |
| Substrate | ASP+ (fluorescent analog) or Kit Dye | [3H]-5-HT, [3H]-DA, [3H]-NE |
| Throughput | High (96/384-well) | Low/Medium (24/96-well) |
| Temporal Resolution | Kinetic (Real-time) | Endpoint (Fixed time) |
| Cost/Safety | Low cost, No radiation | High disposal cost, Radiation safety required |
| Morpholine Specificity | Caution: Some morpholines may quench fluorescence.[2] | Gold Standard: Unaffected by optical interference. |
Protocol A: High-Throughput Fluorescent Uptake Assay
This protocol utilizes the fluorescent substrate ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium), which is transported by NET and DAT. For SERT, proprietary kit dyes (e.g., Molecular Devices Neurotransmitter Uptake Assay) are recommended as ASP+ has lower affinity for SERT.
Materials
-
Cell Line: HEK293 or CHO-K1 stably expressing hNET, hDAT, or hSERT.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH): 130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 1.8 g/L Glucose, pH 7.4.
-
Fluorescent Substrate: 10 µM ASP+ (for NET/DAT) or Kit Reagent.
-
Masking Dye: Extracellular masking dye (e.g., Trypan Blue or Kit Component A) to eliminate background fluorescence.
Workflow Diagram
Figure 2: HTS Fluorescent Assay Workflow. A "Mix-and-Read" format minimizes washing steps that can detach cells.
Step-by-Step Methodology
-
Cell Preparation:
-
Coat 96-well black-wall/clear-bottom plates with Poly-D-Lysine (0.1 mg/mL) to improve adherence.
-
Seed cells at 40,000–60,000 cells/well.[3] Incubate overnight at 37°C/5% CO2. Critical: Cells must be 90-100% confluent.
-
-
Compound Preparation:
-
Dissolve Morpholine derivatives in 100% DMSO to create 10 mM stocks.
-
Perform serial dilutions (1:3) in KRH Buffer. Ensure final DMSO concentration is <0.5%.
-
-
Pre-Incubation:
-
Remove culture media and wash cells once with 100 µL warm KRH buffer.
-
Add 100 µL of diluted Morpholine compounds.
-
Incubate for 30 minutes at 37°C to allow equilibrium binding.
-
-
Uptake Initiation:
-
Add 100 µL of 2X Fluorescent Substrate Solution (containing ASP+ and Masking Dye).
-
Note: The masking dye is crucial; it quenches extracellular fluorescence, meaning only internalized dye generates a signal.
-
-
Data Acquisition:
-
Immediately transfer to a fluorescence microplate reader (e.g., FLIPR or EnVision).
-
Settings: Ex/Em = 440/605 nm (for ASP+) or per kit instructions.
-
Mode: Kinetic read, measure every 30 seconds for 15 minutes.
-
Protocol B: Radioligand Uptake Assay (Validation)
This assay is required to validate "hits" from Protocol A, as morpholine structures can occasionally interfere with fluorescent dyes.
Materials
-
Radioligands: [3H]-Dopamine, [3H]-Norepinephrine, or [3H]-Serotonin (Specific Activity > 20 Ci/mmol).
-
Inhibitors (Controls): Cocaine (Non-selective), Nisoxetine (NET), GBR 12909 (DAT), Fluoxetine (SERT).
-
Lysis Buffer: 1% SDS or 0.1 N NaOH.
-
Scintillation Fluid: EcoScint or equivalent.
Step-by-Step Methodology
-
Buffer Preparation (Critical for Morpholines):
-
Prepare KRH buffer supplemented with 100 µM Ascorbic Acid and 10 µM Pargyline .
-
Why? Ascorbic acid prevents oxidation of the monoamine. Pargyline inhibits Monoamine Oxidase (MAO), preventing intracellular degradation of the tracer.
-
-
Incubation:
-
Wash cells (seeded in 24-well plates) with 500 µL warm KRH buffer.
-
Add 450 µL of buffer containing the Morpholine test compound. Incubate 10 min at 25°C (Room Temp).
-
Initiate uptake by adding 50 µL of [3H]-Ligand (Final concentration ~20-50 nM).
-
Incubate for 6–10 minutes at 25°C.
-
Self-Validation Check: Do not exceed 10 minutes. Uptake must remain in the linear phase.
-
-
Termination:
-
Rapidly aspirate buffer.
-
Wash 3x with Ice-Cold KRH buffer.
-
Why Ice-Cold? This "freezes" the transporter conformational state, preventing efflux of the radioligand during washing.
-
-
Quantification:
-
Lyse cells with 500 µL 1% SDS (30 min shaking).
-
Transfer lysate to scintillation vials with 5 mL cocktail.
-
Count CPM (Counts Per Minute) on a beta-counter.
-
Data Analysis & Interpretation
Calculating Specific Uptake
Raw data must be corrected for non-specific uptake (NSU).
-
NSU is defined as uptake in the presence of a saturating concentration (10 µM) of a known high-affinity inhibitor (e.g., Cocaine).
IC50 Determination
Plot Specific Uptake (% of Control) vs. Log[Morpholine Concentration]. Fit the data using a non-linear regression (4-parameter logistic equation):
-
Hill Slope: For competitive morpholine inhibitors, the slope should be approximately -1.0. A slope significantly different (e.g., -2.0) suggests allosteric interaction or toxicity.
Troubleshooting for Morpholines
| Issue | Probable Cause | Solution |
| High Non-Specific Binding | Morpholines are lipophilic bases. | Add 0.1% BSA to the assay buffer to sequester "sticky" compounds. |
| Fluorescence Quenching | Morpholine structure absorbs at Ex/Em. | Validate hit with Protocol B (Radioligand). |
| Cell Detachment | Washing steps too vigorous. | Use Poly-D-Lysine coating; switch to the "No-Wash" fluorescent protocol. |
| Low Signal Window | Oxidation of substrate. | Critical: Ensure Ascorbic Acid is fresh in the buffer (Protocol B). |
References
-
Molecular Devices. (n.d.).[3] Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Maier, J., et al. (2020).[4][5] Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Retrieved from [Link]
-
Scholze, P., et al. (2001).[2] Substantial loss of substrate by diffusion during uptake in HEK-293 cells expressing neurotransmitter transporters. Neuroscience Letters. Retrieved from [Link]
-
Tatiyaborworntham, N., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Pharmacology Research & Perspectives. Retrieved from [Link]
Sources
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 3. moleculardevices.com [moleculardevices.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
NMR characterization of (2R,5R)-5-methyl-2-phenylmorpholine stereochemistry
Application Note: High-Resolution NMR Profiling of (2R,5R)-5-methyl-2-phenylmorpholine Stereochemistry
Executive Summary & Scientific Context
The morpholine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antidepressants (e.g., Reboxetine), appetite suppressants (e.g., Phenmetrazine), and various NK1 antagonists. However, the introduction of non-adjacent stereocenters—specifically at the C2 and C5 positions—creates a complex stereochemical challenge.
For This compound , the stereochemical fidelity is critical for biological activity.[1] Unlike 2,3- or 2,6-substituted systems, the 2,5-substitution pattern relies on through-space interactions (NOE) and precise scalar coupling (
This guide provides a self-validating NMR protocol to unambiguously assign the (2R,5R) absolute configuration. It relies on the "Anchor Principle," where the bulky C2-phenyl group locks the morpholine ring into a preferred chair conformation, allowing the relative orientation of the C5-methyl group to be determined via Karplus relationships and dipolar coupling.
Experimental Protocol
Sample Preparation
-
Solvent Selection: Use Benzene-
( ) or Toluene- if possible.[1] While is standard, benzene often induces an ASIS (Aromatic Solvent-Induced Shift) effect that resolves the critical overlap between the H3 and H6 methylene protons, which is common in morpholines. If solubility is an issue, use [1]. -
Concentration: 10–15 mg in 600 µL solvent for optimal 2D sensitivity.
-
Purity Check: Ensure the sample is free of paramagnetic impurities (e.g., residual metal catalysts), which broaden lines and obscure small couplings.
Acquisition Parameters (600 MHz recommended)
-
Temperature: 298 K (Standard). If signal broadening is observed due to ring flipping or Nitrogen inversion, cool to 273 K to freeze the conformer population.
-
Key Experiments:
-
1D
H: High resolution (64k points) to resolve splitting patterns. -
1D
C: Proton-decoupled. -
2D COSY: To trace the spin systems (C2-C3 and C5-C6).
-
2D HSQC (Multiplicity-Edited): To distinguish
from . -
2D NOESY (Mixing time: 500-800 ms): The definitive experiment for stereochemistry.
-
Structural Elucidation Logic
The assignment logic follows a deductive pathway. We assume the Phenyl group at C2 prefers the Equatorial orientation to minimize 1,3-diaxial steric strain.
-
Hypothesis: For the (2R,5R) isomer, if the C2-Phenyl is Equatorial, the C5-Methyl group should also be Equatorial (Trans-diequatorial relationship).
-
Alternative: The diastereomer (2S,5R) or (2R,5S) would place the Methyl group Axial (Cis-axial/equatorial).
Step 1: The "Anchor" Validation (C2 Position)
Confirm that the Phenyl ring is equatorial by analyzing the C2 proton (
-
Signal:
is benzylic and adjacent to Oxygen (deshielded, ppm).[1] -
Coupling: If Ph is Equatorial,
is Axial . -
Criteria: Look for a large diaxial coupling (
Hz) to one of the C3 protons ( ).[1]
Step 2: The "Probe" Validation (C5 Position)
Determine the orientation of the Methyl group by analyzing the C5 proton (
-
Signal:
is adjacent to Nitrogen and the Methyl group ( ppm).[1] -
Coupling:
Step 3: NOE Confirmation
-
Target (2R,5R): Expect Strong NOE between
and (1,3-diaxial relationship across the Oxygen). -
Target (2R,5R): Expect Strong NOE between
and (1,3-diaxial relationship across the Nitrogen).
Visualization of Workflow
Figure 1: Decision tree for stereochemical assignment of 2,5-disubstituted morpholines.
Expected Data Reference Table
The following values are predicted for the (2R,5R) isomer (Trans-diequatorial) in
| Position | Type | Multiplicity | Interpretation | ||
| 2 | CH (Benzylic) | 4.45 | dd | Axial H. Large | |
| 3a | 3.05 | dd | Coupled strongly to H2. | ||
| 3b | 2.85 | dt | Small coupling to H2. | ||
| 5 | CH (Methine) | 3.00 | dqd | Axial H. Large | |
| 6a | 3.75 | td | Large coupling to H5. | ||
| 6b | 3.50 | dd | Small coupling to H5. | ||
| Me | 1.15 | d | Doublet signal.[1] | ||
| Ph | Aromatic | 7.2-7.4 | m | - | Standard phenyl pattern.[1] |
Critical Validation Check: If the H5 signal appears as a multiplet with only small couplings (< 5 Hz) excluding the methyl doublet, the molecule is likely the (2S,5R) or (2R,5S) diastereomer (Cis-axial/equatorial), where the methyl group is forced axial [2, 3].
References
-
National Institutes of Health (NIH). (2010). Enantioselective chemoenzymatic synthesis of cis- and trans-2,5-disubstituted morpholines. Retrieved from [Link]
-
Tang, A., et al. (2024).[2] Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters. Retrieved from [Link]
Sources
Application Note: Formulation Strategies for 5-Methyl-2-Phenylmorpholine (5-MPM) in Rodent Studies
Executive Summary
5-methyl-2-phenylmorpholine (5-MPM) is a substituted phenylmorpholine and a structural isomer of the psychostimulant phenmetrazine.[1] Like its analogues, 5-MPM typically exists as a lipophilic, oily free base or a low-melting solid with poor aqueous solubility.[1] While the hydrochloride (HCl) salt improves water solubility, it can present challenges regarding pH stability and tissue irritation.
This guide provides a tiered formulation strategy designed to maximize bioavailability while minimizing vehicle-induced artifacts—a critical consideration for 5-MPM, as vehicle neurotoxicity (e.g., from high concentrations of DMSO or PEG) can confound the behavioral locomotor assays often used to study this class of compounds.[1]
Core Physicochemical Profile
| Property | Value (Approximate) | Implication |
| Chemical Class | Phenylmorpholine | CNS Stimulant / Monoamine Releaser |
| LogP | ~1.7 – 2.3 | Lipophilic; crosses BBB easily; poor water solubility in base form.[1] |
| pKa | ~7.6 – 8.9 (Amine) | Ionizable; solubility increases significantly at pH < 6.[1]0. |
| Physical State | Oily Liquid / Waxy Solid | Requires accurate weighing by density or conversion to salt.[1] |
Formulation Decision Matrix
The following logic flow dictates the optimal vehicle selection based on your starting material and study endpoints.
Figure 1: Decision matrix for vehicle selection. Note that for behavioral studies, avoiding neuroactive solvents like high-dose PEG or DMSO is critical.[1]
Detailed Protocols
Protocol A: Conversion of Free Base to Hydrochloride Salt
Use this if you have the oily free base. The salt form is far more stable and easier to dose.
Rationale: The free base of 5-MPM is immiscible in water.[1] In situ acidification (adding HCl directly to water) can lead to "oiling out" or heterogeneous dosing. Crystallizing the salt ensures purity and stoichiometry.
Materials:
-
5-MPM Free Base (Oil)[1]
-
Diethyl Ether or Isopropanol (anhydrous)
-
2M HCl in Diethyl Ether or 4M HCl in Dioxane
Procedure:
-
Dissolve the 5-MPM free base in a minimal volume of anhydrous diethyl ether (or isopropanol) in a glass vial.
-
Place the vial on ice to cool to 0-4°C.
-
Dropwise add the HCl solution (1.1 molar equivalents relative to the base) while stirring.
-
A white precipitate (5-MPM HCl) should form immediately.[1]
-
Stir for 15 minutes.
-
Filter the solid (or centrifuge and decant supernatant).
-
Wash the solid twice with cold ether.
-
Dry under vacuum to remove residual solvent.[1]
-
QC Check: Verify melting point (approx. 170-182°C for similar analogues) and water solubility.
Protocol B: 20% HP-β-CD (The "Gold Standard" for Behavior)
Recommended for IV, IP, and SC administration in behavioral studies.[1]
Rationale: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms an inclusion complex with the lipophilic phenyl ring of 5-MPM.[1] Unlike DMSO or PEG400, HP-β-CD is physiologically inert regarding locomotion and neurochemistry, preventing false positives in psychostimulant assays.[1]
Materials:
-
5-MPM HCl Salt[1]
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Pharma Grade)[1]
-
Sterile Water for Injection or 0.9% Saline[1]
-
0.22 µm PES Syringe Filter
Step-by-Step:
-
Vehicle Prep: Prepare a 20% (w/v) stock solution of HP-β-CD in sterile saline.[1] (e.g., dissolve 2g HP-β-CD in 10mL saline).[1] Vortex until clear.
-
Weighing: Weigh the required amount of 5-MPM HCl into a sterile glass vial.
-
Addition: Add the 20% HP-β-CD vehicle to the drug powder.
-
Complexation: Vortex vigorously for 2 minutes. If the solution is not clear, sonicate at 40°C for 10-15 minutes.
-
Note: The cyclodextrin cavity encapsulates the hydrophobic moiety, pulling the drug into solution.
-
-
pH Adjustment: Check pH. It should be between 5.5 and 7.0. If <5.0, carefully adjust with dilute NaOH (0.1N), but watch for precipitation.
-
Sterilization: Filter through a 0.22 µm PES membrane.[1]
Protocol C: Co-Solvent Formulation (High Dose / PK)
Use only if Protocol B fails to achieve required concentration or for oral (PO) gavage.
Rationale: For very high doses (>30 mg/kg), cyclodextrins may limit volume. A co-solvent system uses organic solvents to force solubility. Warning: DMSO (>10%) and PEG400 can cause motor impairment or visceral pain (writhing) in mice, potentially confounding behavioral data.
Target Composition: 5% DMSO / 5% Tween 80 / 90% Saline.[1]
Step-by-Step:
-
Weighing: Weigh 5-MPM HCl into a vial.
-
Solvent 1 (DMSO): Add DMSO (5% of final volume) directly to the powder. Vortex until dissolved.[1] (The drug dissolves best in the pure organic phase first).
-
Solvent 2 (Surfactant): Add Tween 80 (5% of final volume). Vortex gently to mix.
-
Aqueous Phase: Slowly add warm (37°C) sterile saline (90% of final volume) while vortexing.
-
Critical: Add saline slowly to prevent the "crashing out" of the drug.
-
-
Visual Check: The solution should be clear. If cloudy, it is a suspension and must be stirred immediately prior to dosing (acceptable for PO, not for IV).
Quality Control & Administration Limits
Before administration, validate the formulation to ensure animal welfare and data integrity.
QC Parameters
| Parameter | Acceptance Criteria | Method |
| Visual Appearance | Clear, colorless, no particulates | Visual Inspection |
| pH | 4.5 – 7.5 (IV/IP); 3.0 – 8.0 (PO) | Micro-pH probe |
| Osmolality | 280 – 320 mOsm/kg (Isotonic) | Osmometer |
| Stability | Use within 24 hours (Fresh prep recommended) | HPLC (if available) |
Dosing Volume Limits (Mouse/Rat)
Based on standard ethical guidelines (e.g., IACUC).
| Route | Mouse (25g) Max Vol | Rat (250g) Max Vol | Recommended Needle |
| IV (Tail Vein) | 0.2 mL (slow bolus) | 1.0 mL | 27G - 30G |
| IP | 0.5 mL | 2.5 mL | 25G - 27G |
| SC | 0.2 mL (per site) | 0.5 mL (per site) | 25G - 27G |
| PO (Gavage) | 0.25 mL | 2.5 mL | Feeding Needle |
Scientific Rationale & Troubleshooting
Why Avoid PEG400 in Behavioral Studies?
Research indicates that vehicles containing PEG400 or high concentrations of DMSO can independently alter performance in Rotarod and Open Field tests. For a stimulant like 5-MPM, where locomotor activity is the primary readout, a "quiet" vehicle like HP-β-CD is scientifically superior to organic co-solvents.[1]
Troubleshooting "Crashing Out"
If 5-MPM precipitates upon adding saline in Protocol C:
-
Check pH: If the pH rose above 7.5, the drug may have converted back to the free base. Add minimal 0.1N HCl to lower pH to ~6.0.
-
Increase Cyclodextrin: Switch to Protocol B and increase HP-β-CD concentration to 30% (w/v).
-
Warm It: Gentle heating (37-40°C) can redissolve the precipitate; ensure it stays in solution at room temperature before injecting.[1]
References
-
PubChem. (2023).[1] Phenmetrazine (Compound Summary).[2][3] National Library of Medicine. Available at: [Link]
- Gad, S. C., et al. (2016). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. (Standard reference for vehicle safety volumes).
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Basis for Protocol B).
-
Montaguti, P., et al. (1994).[4] Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400... in inbred mouse strains.[4][5] Arzneimittelforschung.[1] (Evidence for vehicle toxicity).[6][7][8][9]
-
Castro, O., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays.[9] Journal of Pharmacy & Pharmaceutical Sciences.[1] Available at: [Link] (Critical reference for avoiding PEG/DMSO in behavioral tests).
Sources
- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 2. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing effects of lipophilic vehicles on skin penetration of methyl nicotinate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
Synthesis of deuterated (2R,5R)-5-methyl-2-phenylmorpholine internal standards
Here is a detailed Application Note and Protocol for the synthesis of deuterated (2R,5R)-5-methyl-2-phenylmorpholine, designed for researchers in bioanalysis and forensic toxicology.
High-Purity Synthesis of Deuterated this compound-d5 Internal Standards
Abstract & Scope
This Application Note details the stereoselective synthesis of This compound-d5 (also known as 5-MPM-d5), a critical internal standard (IS) for the LC-MS/MS quantification of phenmetrazine metabolites and related designer drugs.
Unlike the common stimulant Phenmetrazine (3-methyl-2-phenylmorpholine), the 5-methyl isomer is a distinct regioisomer often encountered as a metabolite or a novel psychoactive substance (NPS). Accurate quantification requires a stable isotope-labeled standard with identical physicochemical properties but distinct mass shift. This protocol utilizes a Chiral Pool strategy starting from (R)-Styrene Oxide-d5 to fix the C2 stereocenter, ensuring high enantiomeric purity and a stable +5 Da mass shift on the phenyl ring.
Strategic Analysis & Retrosynthesis
To achieve the (2R,5R) configuration with high isotopic fidelity, we avoid late-stage deuteration (which risks exchange) and racemic resolutions.[1]
-
Isotope Placement: The phenyl ring is labeled (
). This is metabolically stable and provides a clean mass shift ( ) that does not interfere with the native M+0 or M+1 natural isotopes. -
Stereochemical Control:
-
C2 Center (Phenyl): Defined by the starting material, (R)-Styrene Oxide-d5 .[1]
-
C5 Center (Methyl): Defined by the chiral building block, (R)-1-Amino-2-propanol (Alaninol).[1]
-
Regiochemistry: The ring-opening of styrene oxide by amines is regioselective for the terminal carbon, establishing the correct 2-phenyl-5-methyl backbone.
-
Cyclization: Acid-mediated cyclodehydration is used, followed by Chiral HPLC polishing to remove any minor diastereomers (epimerization at the benzylic position is a known risk in acid conditions).[1]
-
Retrosynthetic Logic (Graphviz)[1]
Figure 1: Retrosynthetic strategy utilizing chiral pool reagents to establish the (2R,5R) scaffold.
Experimental Protocol
3.1. Materials & Reagents
| Reagent | Specification | Role |
| (R)-Styrene Oxide-d5 | >98% atom % D, >98% ee | Starting Material (Chiral/Label) |
| (R)-(-)-1-Amino-2-propanol | >98% purity, (R)-isomer | Starting Material (Chiral) |
| Methanol (MeOH) | Anhydrous | Solvent |
| Sulfuric Acid (H₂SO₄) | 70% aq.[1] solution | Cyclization Catalyst |
| Ethyl Acetate / Hexanes | HPLC Grade | Extraction/Purification |
| HCl in Dioxane | 4M | Salt Formation |
3.2. Step-by-Step Synthesis
Step 1: Regioselective Epoxide Ring Opening Rationale: The amine of alaninol attacks the less sterically hindered terminal carbon of the styrene oxide. This preserves the stereochemistry at the benzylic position (C2) and the methyl position (C5).
-
Charge: In a dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve (R)-1-Amino-2-propanol (1.2 eq) in anhydrous MeOH (10 vol).
-
Addition: Cool the solution to 0°C. Dropwise add (R)-Styrene Oxide-d5 (1.0 eq) over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours. Monitor by TLC (SiO₂, 10% MeOH in DCM) or LC-MS.[1]
-
Workup: Concentrate the reaction mixture under reduced pressure to yield the viscous amino-diol intermediate: N-[(2R)-2-hydroxypropyl]-2-(phenyl-d5)-2-hydroxyethylamine.
-
Checkpoint: Verify Mass (M+H expected: ~201.3 Da for d5).
-
Step 2: Cyclodehydration to Morpholine Core Rationale: Acid-catalyzed dehydration closes the ether linkage. While effective, this step can produce diastereomers (cis/trans mixtures) due to transient carbocation character at the benzylic position.[1]
-
Cyclization: Dissolve the crude amino-diol from Step 1 in 70% H₂SO₄ (5 vol).
-
Heat: Heat the mixture to 70°C for 4-6 hours. Caution: Do not overheat (>90°C) to minimize racemization.[1]
-
Quench: Cool to 0°C. Slowly pour the reaction mixture into crushed ice/water (20 vol).
-
Neutralization: Basify to pH 10 using 50% NaOH solution (keep temperature <20°C).
-
Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 10 vol). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate.
-
Crude Product: You will obtain a mixture of diastereomers: (2R,5R)-cis and (2R,5S)-trans isomers.
Step 3: Purification and Salt Formation Rationale: The (2R,5R) isomer must be isolated from the diastereomeric mixture.[1]
-
Flash Chromatography: Purify the crude oil on Silica Gel (DCM:MeOH:NH₄OH, 95:5:0.5) to remove baseline impurities.
-
Chiral Resolution (Polishing): If the diastereomeric ratio (dr) is insufficient, use Chiral HPLC.[1]
-
Column: Chiralpak AD-H or IC.
-
Mobile Phase: Hexane:IPA:DEA (90:10:0.1).
-
Target: Isolate the peak corresponding to the (2R,5R) isomer (verify against non-labeled reference standard).[1]
-
-
Salt Formation: Dissolve the purified free base in minimal diethyl ether. Add 4M HCl in Dioxane dropwise until precipitation is complete. Filter the white solid, wash with ether, and dry under vacuum.[1]
Quality Control & Validation
4.1. Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white solid |
| Identity (NMR) | ¹H-NMR (DMSO-d₆) | Consistent with structure; absence of phenyl protons (d5 confirmation) |
| Isotopic Purity | LC-MS (SIM mode) | ≥ 99.0% d5; < 0.5% d0 contribution |
| Chemical Purity | HPLC-UV (210 nm) | > 98.0% |
| Stereochemistry | Chiral HPLC | > 95% diastereomeric excess (de) |
4.2. Validation Workflow (Graphviz)
Figure 2: QC workflow ensuring the standard meets "Certified Reference Material" criteria.
Critical Discussion: Isomer Differentiation
It is vital to distinguish the synthesized target from Phenmetrazine .
-
Phenmetrazine: 3-methyl-2-phenylmorpholine (Methyl adjacent to Nitrogen).[2][3]
-
Target (5-MPM): 5-methyl-2-phenylmorpholine (Methyl adjacent to Oxygen).
Mass Spectrometry Fragmentation: In ESI+ MS/MS, the fragmentation patterns differ. Phenmetrazine typically yields a dominant fragment at m/z 71 (ring cleavage containing nitrogen and methyl). The 5-MPM isomer yields a distinct fragmentation pattern due to the methyl group's location relative to the ether oxygen. The use of the d5-phenyl label will shift fragments containing the aromatic ring by +5 Da, allowing precise tracking of the specific isomer.
References
-
Blough, B. E., et al. (2013).[1][4] Phenylmorpholines and analogues thereof. U.S. Patent Application US20130203752A1. (Describes the general synthesis of 5-methyl-2-phenylmorpholine isomers via epoxide opening). Link
-
McLaughlin, G., et al. (2018).[1][4] Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1404–1416.[1][4] (Provides analytical differentiation between MPM isomers). Link
-
Mayer, F. P., et al. (2018).[1][4] Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family.[4] Neuropharmacology, 134, 149-157.[1][4] (Context on phenmetrazine analog pharmacology and analysis). Link
-
Advanced ChemBlocks. (2024). Product Specification: (2R,5R)-2-methyl-5-phenylmorpholine. (Commercial confirmation of the specific stereoisomer existence). Link
Sources
- 1. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
Application Note: Reductive Amination Protocols in Phenylmorpholine Synthesis
This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of phenylmorpholine scaffolds (e.g., Phenmetrazine, Reboxetine analogs). It prioritizes modern, scalable, and chemoselective methodologies over historical, low-yielding routes.
Executive Summary & Strategic Context
Phenylmorpholines are privileged scaffolds in neurochemistry, serving as norephinephrine-dopamine reuptake inhibitors (NDRIs) and sigma receptor ligands. While the morpholine ring can be formed via cyclization, reductive amination is the critical gateway technology in this synthesis, utilized in two distinct phases:
-
Scaffold Construction: Establishing the chiral amine core by coupling phenyl-substituted ketones (e.g., phenylacetone) with amino alcohols prior to cyclization.
-
N-Functionalization: Late-stage diversification of the morpholine nitrogen to generate structure-activity relationship (SAR) libraries.
This guide details three "Gold Standard" protocols, moving from general-purpose synthesis to sterically demanding substrates.
Critical Mechanistic Insights
The success of reductive amination hinges on the stability of the intermediate iminium ion .
-
Ketone Latency: Phenylacetone derivatives are sterically hindered and less electrophilic than aldehydes. Standard conditions often lead to incomplete conversion or enamine side-products.
-
The "Boron Effect":
-
Sodium Triacetoxyborohydride (STAB): The acetoxy groups withdraw electron density, stabilizing the boron-hydrogen bond.[1] This makes STAB capable of reducing the protonated iminium ion selectively without touching the starting ketone—allowing for One-Pot procedures.
-
Titanium(IV) Isopropoxide: Acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine/enamine, essential for hindered ketones.
-
Visualization: Chemoselective Activation Pathway
Caption: Mechanistic flow of reductive amination. Acidic catalysis or Ti(IV) additives are critical for the dehydration step (Imine -> Iminium) in hindered ketone substrates.
Experimental Protocols
Protocol A: The "Gold Standard" (STAB Method)
Application: Robust N-alkylation of existing phenylmorpholines with aldehydes; Synthesis of unhindered precursors. Why: STAB allows mixing all reagents simultaneously (One-Pot) without over-alkylation.
Reagents:
-
Substrate: 3-Phenylmorpholine (1.0 equiv)
-
Carbonyl: Benzaldehyde derivative (1.1 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.4 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[2]
-
Additive: Acetic Acid (1.0 equiv) – Crucial for catalyzing imine formation.
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.
-
Dissolution: Dissolve the phenylmorpholine (1.0 mmol) and aldehyde (1.1 mmol) in DCE (10 mL).
-
Activation: Add Acetic Acid (1.0 mmol). Stir for 10–15 minutes at Room Temperature (RT).
-
Reduction: Add STAB (1.4 mmol) in a single portion.
-
Note: Mild effervescence may occur.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for disappearance of amine mass).
-
Quench: Add saturated aqueous NaHCO₃ (10 mL) carefully. Stir for 15 mins.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄.[3][2]
-
Purification: Flash column chromatography (typically Hexane/EtOAc).
Validation Criteria:
-
HPLC: >98% purity.[4]
-
1H NMR: Diagnostic benzylic protons (singlet/doublet) around 3.5–4.0 ppm.
Protocol B: Titanium-Mediated Reductive Amination
Application: Reacting Phenylacetone (ketones) with Amino Alcohols (e.g., Alaninol). Why: Ketones are stubborn. Ti(OiPr)₄ acts as a Lewis acid and desiccant, forcing the imine formation which STAB alone cannot achieve efficiently.
Reagents:
-
Ketone: Phenylacetone (1.0 equiv)
-
Amine: DL-1-Amino-2-propanol (1.2 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (1.25 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv) or NaCNBH₃.
-
Solvent: Absolute Ethanol (for NaBH₄ step).
Step-by-Step Procedure:
-
Imine Formation: In a dry flask, mix Phenylacetone (10 mmol) and Amino Alcohol (12 mmol) neat (no solvent).
-
Titanium Addition: Add Ti(OiPr)₄ (12.5 mmol) slowly.
-
Observation: The mixture will become viscous and may turn yellow/orange.
-
-
Incubation: Stir under Argon at RT for 1 hour (or 40°C if sterically crowded). This ensures complete imine formation.[5]
-
Dilution: Dilute the viscous oil with Absolute Ethanol (15 mL).
-
Reduction: Cool to 0°C. Add NaBH₄ (15 mmol) portion-wise (exothermic).
-
Completion: Stir at RT for 2 hours.
-
Quench (Critical): Add 2M NaOH or NH₄OH (10 mL) to precipitate titanium salts as a white solid (TiO₂).
-
Filtration: Filter through a Celite pad to remove titanium salts. Wash with EtOAc.
-
Cyclization Note: The resulting product is the acyclic amino alcohol. This must be subjected to acid cyclization (e.g., H₂SO₄ at 0°C -> RT) to form the final phenylmorpholine ring.[3]
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Ketone) | Steric hindrance prevents imine formation.[6] | Switch to Protocol B (Ti(OiPr)₄). Increase time of imine formation step to 12h. |
| Dialkylation | Primary amine is too nucleophilic. | Use STAB (Protocol A) instead of NaCNBH₃. STAB is sterically bulky and slower to reduce the secondary amine product. |
| Titanium Emulsion | Improper quenching of Ti(OiPr)₄. | Use 2M NaOH or Rochelle's Salt solution during workup to solubilize/precipitate Ti cleanly. |
| Enamine Hydrolysis | Water present in solvent.[6] | Use molecular sieves (3Å) or anhydrous solvents. Ensure inert atmosphere. |
Comparative Data: Reducing Agents
| Reagent | Reactivity | Selectivity | Toxicity | Recommended Use |
| STAB | Moderate | High (Aldehydes > Ketones) | Low | General N-alkylation; One-pot protocols. |
| NaBH₃CN | Low | High (pH dependent) | High (Cyanide) | Historic standard; use only if STAB fails. |
| NaBH₄ | High | Low (Reduces ketones) | Low | Use only after pre-forming imine (Two-step). |
| H₂ / Pd-C | Variable | Low (Halogen sensitivity) | Low | Industrial scale; avoid if Ar-Cl/Br present. |
Workflow Decision Tree
Caption: Decision logic for selecting the optimal reductive amination protocol based on carbonyl electrophilicity.
References
-
Abdel-Magid, A. F., et al. (1996).[1][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry.
-
Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1.
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews.
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. d-nb.info [d-nb.info]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Improving yield in the cyclization of 1-phenyl-2-aminopropanol derivatives
Technical Support Center: Cyclization of 1-Phenyl-2-Aminopropanol Derivatives
Guide Overview
Topic: Improving Yield & Stereochemical Integrity in Cyclization Protocols Substrate Focus: 1-Phenyl-2-aminopropanol (Norephedrine/Norpseudoephedrine) and derivatives. Target Scaffolds: 2-Oxazolines (via condensation) and Aziridines (via intramolecular displacement).
Introduction: The Benzylic Challenge
1-Phenyl-2-aminopropanol is a privileged chiral scaffold, but its cyclization presents unique challenges compared to aliphatic amino alcohols. The benzylic position (C1) is electronically sensitive, making it prone to racemization and elimination (styrene formation) under forcing conditions. This guide addresses the two primary cyclization pathways, providing mechanistic insights to maximize yield and optical purity.
Module 1: The Oxazoline Pathway (Condensation)
Target: Chiral ligands, prodrugs, and polymer monomers.
The Core Problem: The Equilibrium Trap
The reaction between an amino alcohol and a carboxylic acid (or nitrile) is an equilibrium process. Water is a byproduct; if not removed, it hydrolyzes the oxazoline back to the starting material or an amide intermediate.
Protocol A: Catalytic Witte-Seeliger (Nitrile Condensation)
Best for: High stereochemical retention and mild conditions.
Optimized Workflow:
-
Stoichiometry: 1.0 eq Amino Alcohol : 1.1 eq Nitrile.
-
Catalyst: Zinc Chloride (ZnCl₂) or Zinc Acetate (5–10 mol%).
-
Why: Zn(II) activates the nitrile for nucleophilic attack by the amine without activating the benzylic alcohol for elimination.
-
-
Solvent: Chlorobenzene or Toluene (Anhydrous).
-
Temperature: 110°C – 130°C (Reflux).
Critical Yield Factor: Ammonia Management
In the nitrile pathway, ammonia (
-
Issue: Dissolved
can attack the oxazoline ring, causing ring-opening. -
Solution: Use a continuous nitrogen sweep (sparging) to drive
out of the reaction vessel.
Protocol B: Dehydrative Cyclization (Carboxylic Acids)
Best for: Availability of acid starting materials.
Optimized Workflow:
-
Reagent: Triethyl orthoformate (as water scavenger) or Dean-Stark apparatus .
-
Catalyst:
or (1-2 mol%). -
Alternative: Forcing conditions using Thionyl Chloride (SOCl₂) .
-
Warning: SOCl₂ activates the alcohol to a chloride/sulfite, causing Inversion of Configuration at C1 via an internal
attack.
-
Module 2: The Aziridine Pathway (Wenker Synthesis)
Target: Reactive heterocyclic building blocks.
The Core Problem: The "Styrene" Trap
The Wenker synthesis involves activating the alcohol (usually as a sulfate ester) and then displacing it with the amine. The major side reaction is E2 Elimination , yielding 1-phenylpropene (a styrene derivative), especially if the temperature is too high or the base is too strong.
Decision Tree: Cyclization vs. Elimination
Caption: Kinetic competition between intramolecular displacement (
Optimized Wenker Protocol:
-
Esterification: Treat amino alcohol with Chlorosulfonic acid (
) in dry toluene at 0°C .-
Why:
is milder than and prevents charring/oxidation of the benzylic position.
-
-
Cyclization: Biphasic mixture (Toluene / 50% NaOH).
-
Phase Transfer: Add
(1 mol%) to facilitate the interface reaction at lower temperatures (60°C). -
Yield Tip: Do not reflux vigorously. High heat favors the entropic elimination product (Styrene).
Module 3: Stereochemical Integrity
The stereochemical outcome depends entirely on the mechanism of ring closure.
| Reaction Type | Reagent | Mechanism | Stereochemical Outcome at C1 (Benzylic) |
| Witte-Seeliger | Nitrile + ZnCl₂ | Addition-Elimination | Retention (C-O bond is preserved) |
| Acid Dehydration | Carboxylic Acid + SOCl₂ | Activation-Displacement | Inversion (C-O bond is broken) |
| Wenker Synthesis | Intramolecular | Inversion (C-O bond is broken) |
Note: The C2 (amino) stereocenter generally retains configuration in all methods unless extreme heat causes racemization via imine tautomerization.
Troubleshooting & FAQs
Q1: My oxazoline yield is stalled at 60%. Adding more heat just increases impurities. Why? A: You have likely hit the thermodynamic equilibrium. Adding heat promotes degradation (oxidation of the benzylic position).
-
Fix: Do not increase heat. Instead, remove water/ammonia. Use a Dean-Stark trap (for acids) or a nitrogen sparge (for nitriles). Add molecular sieves (4Å) directly to the reaction flask.
Q2: In the Wenker synthesis, I am seeing a large non-polar spot on TLC. What is it? A: That is likely 1-phenylpropene (styrene derivative) formed via elimination.
-
Fix: Your base concentration or temperature is too high. Switch to a biphasic system (Toluene/NaOH) with a Phase Transfer Catalyst. This allows the reaction to proceed at lower temperatures, favoring the Kinetic Product (Aziridine) over the Thermodynamic Product (Styrene).
Q3: Can I use microwave irradiation for the ZnCl₂ catalyzed reaction? A: Yes, microwave heating is highly effective for Witte-Seeliger cyclizations.
-
Protocol: Sealed vessel, 140°C, 10-20 minutes.
-
Benefit: The short reaction time significantly reduces thermal degradation and racemization compared to 24h reflux.
Q4: How do I purify the oxazoline without hydrolysis? A: Oxazolines are sensitive to acid hydrolysis.
-
Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexane before running the column. This neutralizes the acidity of the silica. Alternatively, purify via vacuum distillation if the molecular weight permits.
References
-
Witte, H., & Seeliger, W. (1974). Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen. Justus Liebigs Annalen der Chemie.
-
Wenker, H. (1935). The Preparation of Ethylene Imine from Monoethanolamine. Journal of the American Chemical Society.
-
Bolm, C., et al. (1991). Synthesis of Optically Active Bis(2-oxazolines). Chemische Berichte.
-
Garg, P., et al. (2014).[1] Catalyst-Free Synthesis of 2-Substituted Oxazolines. The Journal of Organic Chemistry.
-
Yang, T., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid.[2] Molecules.
Sources
Technical Support Center: 5-Methyl-2-Phenylmorpholine Resolution
Current Status: ● Operational Ticket Focus: Resolution of Diastereomeric Mixtures (Cis/Trans) Assigned Specialist: Senior Application Scientist, Separation Sciences Division
System Overview & Triage
Welcome to the technical support portal. You are likely dealing with the synthetic workup of 5-methyl-2-phenylmorpholine , a regioisomer of the psychostimulant phenmetrazine. Unlike its 3-methyl counterpart, the 5-methyl analogue presents unique stereochemical challenges due to the 2,5-substitution pattern on the morpholine ring.
Your crude reaction mixture likely contains four stereoisomers:
-
Cis-Diastereomers (Thermodynamic): (2R,5S) and (2S,5R)
-
Trans-Diastereomers (Kinetic): (2R,5R) and (2S,5S)
The Core Problem: Synthetic routes (e.g., reductive amination or amino-alcohol cyclization) often yield a mixture of cis and trans diastereomers. Biological activity is highly stereospecific, necessitating high diastereomeric excess (de).
Below are the troubleshooting guides (FAQs) derived from field applications and current literature.
Knowledge Base: Troubleshooting & Protocols
Ticket #101: Identification – "How do I distinguish Cis from Trans?"
User Issue: "I have two peaks in my LC-MS and complex NMR signals. Which isomer is which?"
Technical Resolution: In 2,5-disubstituted morpholines, the cis isomer is generally the thermodynamically stable product, adopting a chair conformation where both the 2-phenyl and 5-methyl substituents occupy equatorial positions.
1. NMR Diagnostic Protocol (
H-NMR)
The most reliable method is analyzing the vicinal coupling constants (
| Feature | Cis-Isomer (Stable) | Trans-Isomer (Unstable) |
| Conformation | Diequatorial substituents (Ph-Eq, Me-Eq) | Axial/Equatorial mix |
| Proton Orientation | H2 and H5 are Axial | One H is Axial, one is Equatorial |
| Coupling ( | Large | Smaller |
| NOE Signal | Strong NOE between H2 and H5 (if 1,4-diaxial relationship allows)* | Distinct NOE between substituents |
Note: In the cis-diequatorial conformation, H2 and H5 are axial. If they are on the same side of the ring (1,4-cis relative to ring atoms), they may show NOE. However,
2. Chromatographic Retention
On achiral silica or C18 columns:
-
Cis-Isomer: Typically elutes later in reverse-phase (C18) due to better surface contact of the planar diequatorial conformer, or earlier in normal phase depending on solvation.
-
Trans-Isomer: Often elutes separately due to the disrupted "kinked" shape caused by the axial substituent.
Ticket #102: Separation – "Crystallization isn't working."
User Issue: "I tried crystallizing the free base, but it remains an oil. How do I separate the diastereomers?"
Technical Resolution: Free base morpholines are often oils.[1] Resolution requires salt formation to exploit differential lattice energies.
Protocol A: Fractional Crystallization (The HCl Method)
The cis isomer of phenylmorpholines typically forms a more stable, higher-melting hydrochloride salt than the trans isomer.
-
Dissolution: Dissolve the crude oily mixture in a minimum amount of anhydrous ethanol or isopropanol .
-
Acidification: Add 1.1 equivalents of HCl (4M in dioxane or ethereal HCl) dropwise at 0°C.
-
Precipitation:
-
Add diethyl ether (anti-solvent) slowly until turbidity appears.
-
Cool to -20°C overnight.
-
-
Filtration: The precipitate is usually enriched in the cis-diastereomer .
-
Recrystallization: Recrystallize the solid from EtOH/Ether to upgrade diastereomeric excess (>98% de).
Protocol B: Chromatographic Resolution
If crystallization fails (often due to high trans content inhibiting nucleation), use Flash Chromatography.
-
Stationary Phase: Silica Gel (neutralized).
-
Mobile Phase: Hexanes : Ethyl Acetate (gradient 90:10 to 60:40).
-
Additive (Critical): Add 1% Triethylamine (Et3N) to the mobile phase.
-
Reason: Morpholines are secondary amines and will streak/tail on acidic silica sites. Et3N blocks these sites, sharpening the peaks and allowing diastereomer separation.
-
Ticket #103: Synthesis Optimization – "Can I avoid the mixture entirely?"
User Issue: "I am losing 50% of my material separating isomers. Can I synthesize just the cis isomer?"
Technical Resolution: Yes. You can drive the reaction toward the thermodynamically stable cis isomer using Thermodynamic Equilibration .
Mechanism: Retro-Oxa-Michael / Epimerization
2,5-disubstituted morpholines can epimerize at the C2 or C5 center under basic or acidic conditions, or via radical pathways. Since the cis-diequatorial form is lower in energy, you can force the mixture to this state.
Optimization Protocol:
-
Reaction: Perform your cyclization (e.g., acid-mediated cyclization of the amino-alcohol precursor).[2]
-
Equilibration Step: Before workup, heat the reaction mixture (or the isolated crude oil) in the presence of a base (e.g., KOtBu in t-BuOH or NaOEt in EtOH ) at reflux for 4–12 hours.
-
Result: This promotes reversible ring-opening/closing or deprotonation/reprotonation, enriching the mixture in the stable cis-isomer (ratios often improve from 1:1 to >4:1).
Visualizing the Workflow
The following diagram outlines the decision matrix for resolving your mixture.
Figure 1: Decision tree for the resolution of 5-methyl-2-phenylmorpholine diastereomers.
References
-
Synthesis and Thermodynamic Stability of 2,5-Disubstituted Morpholines. Source: National Institutes of Health (NIH) / PMC Context: Establishes the thermodynamic preference for the cis isomer in 2,5-disubstituted morpholine systems and details equilibration methods.
-
Separation of Phenmetrazine Regioisomers (2-, 3-, and 4-MPM). Source: National Institutes of Health (NIH) / PMC Context: Provides chromatographic conditions (LC-MS/GC-MS) for separating methyl-phenyl-morpholine isomers, applicable to 5-methyl analogues.
-
Stereoselective Synthesis of Morpholine Analogs. Source: BenchChem Application Notes Context: Protocols for the synthesis and purification of chiral morpholines using flash chromatography and crystallization.
-
Conformational Analysis of Morpholines (Cis/Trans Assignment). Source: ResearchGate / J. Org. Chem. Context: Detailed NMR analysis (
-coupling constants) for distinguishing cis and trans morpholine diastereomers.
Sources
Troubleshooting low enantiomeric excess (ee) in morpholine synthesis
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Low Enantiomeric Excess (ee) in Morpholine Scaffolds
Welcome to the Technical Assistance Center
You have reached the advanced support tier for asymmetric heterocyclic synthesis. Morpholines are deceptive; their conformational flexibility often leads to poor stereocontrol compared to their piperidine or pyrrolidine counterparts.
If you are observing low ee (<80%) or inconsistent batch-to-batch selectivity, do not simply increase catalyst loading. This guide isolates the root cause of enantioselectivity loss in the three most common synthetic routes: Asymmetric Hydrogenation (AH) , Organocatalytic Cyclization , and Nucleophilic Substitution .
Module 1: Diagnostic Triage
Start Here. Before optimizing reaction conditions, you must validate your analytical method and starting materials. 60% of "low ee" cases are actually analytical artifacts or purity issues.
Workflow: The "Low ee" Decision Tree
Use this logic flow to identify the failure mode.
Caption: Diagnostic logic flow to distinguish between analytical artifacts, starting material (SM) impurities, and true catalytic failures.
Module 2: Metal-Catalyzed Hydrogenation (Ir/Rh)
Context: You are reducing cyclic imines, dehydromorpholines, or oxazines using Iridium or Rhodium catalysts. Common Failure: The "Achiral Leak."
The Counter-Ion Effect
In Iridium-catalyzed hydrogenation of cyclic imines (e.g., using Cp*Ir complexes), the chloride counter-ion is often fatal to enantioselectivity. The chloride forms a tight ion pair that blocks the chiral ligand's shielding effect.
The Fix: You must switch to a Chiral Phosphate Counter-anion (TRIP, BNVP) or a non-coordinating anion (BARF) to create a "chiral pocket."
Troubleshooting Protocol:
| Variable | Symptom | Corrective Action | Mechanism |
| Pressure | High Conv, Low ee | LOWER H₂ Pressure (10 bar → 1 bar) | High pressure accelerates the non-selective background hydrogenation faster than the catalytic cycle. |
| Counter-ion | Low ee (<20%) | Add AgSbF₆ or Chiral Acid | Remove coordinating halides (Cl⁻) to open the coordination site and allow chiral induction [1]. |
| Solvent | Moderate ee (50-70%) | Switch to Non-Polar (Toluene) | Polar solvents (MeOH, THF) disrupt the tight ion-pairing required for stereo-induction in cationic Ir/Rh cycles [2]. |
| Temperature | Low ee | Cryo-cooling (-20°C) | Enantioselectivity is entropy-driven. Lower T favors the lower-energy transition state (major enantiomer). |
Visualizing the Solution: Ion-Pairing
The diagram below illustrates why switching the counter-ion is critical for morpholine precursors.
Caption: Mechanism of counter-ion exchange. Removing Cl- allows the chiral phosphate to form a supramolecular scaffold, directing the substrate.
Module 3: Organocatalysis (Chiral Phosphoric Acids)
Context: You are synthesizing morpholines via intramolecular aza-Michael addition or aza-benzilic rearrangement using Chiral Phosphoric Acids (CPAs) like BINOL-PA or SPINOL-PA. Common Failure: Water poisoning and Aggregation.
The "Water Trap"
CPAs rely on a delicate Dual Hydrogen-Bonding activation mode. Even trace water (from the solvent or starting material) competes for these H-bonds, effectively shutting down the chiral pathway and allowing the background reaction to take over.
-
Action: Add 3Å Molecular Sieves (activated) to the reaction vessel.
-
Action: Distill Toluene/DCM over CaH₂ immediately before use.
Catalyst Aggregation
At high concentrations, CPAs form dimers that are catalytically less active or non-selective.
-
Test: Run the reaction at 0.01 M vs 0.1 M . If ee improves at high dilution, aggregation is your problem.
Structural Rigidity (SPINOL vs. BINOL)
Morpholine precursors are often flexible. Standard BINOL-derived acids may be too "open."
-
Recommendation: Switch to SPINOL-derived acids (Spiro-backbone). The rigid spiro-core creates a tighter chiral cavity, crucial for confining the flexible morpholine ring during cyclization [3].
Module 4: Analytical Validation (FAQ)
Q: My HPLC peaks are overlapping. How do I confirm the ee? A: Morpholines are secondary amines. Derivatize them in situ before injection.
-
Protocol: Take 50 µL reaction mix + 50 µL Benzyl Chloride or 3,5-Dinitrobenzoyl chloride + Et₃N. Shake for 10 mins.
-
Why: This adds a UV-active chromophore and increases steric bulk, often improving separation on Chiralpak AD-H or OD-H columns.
Q: I have high ee, but it drops during workup. Why? A: You are likely seeing Epimerization .
-
Cause: If your morpholine has a stereocenter alpha to the Nitrogen (C3) or Oxygen (C2), it can epimerize via an enamine intermediate under acidic or basic conditions.
-
Fix: Avoid strong acids during workup. Perform a "cold workup" (0°C) and use neutral buffers (Phosphate pH 7).
Q: Can I fix a batch with 70% ee? A: Potentially, via Thermodynamic Epimerization . If the desired enantiomer is the thermodynamically stable one (often anti-substituted), you can treat the mixture with a photocatalyst and a thiol H-atom donor to continuously epimerize the unstable isomer into the stable one, effectively "recycling" the wrong enantiomer [4].
References
-
Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. Journal of the American Chemical Society.
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.
-
Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society.
-
Visible Light-Mediated, Diastereoselective Epimerization of Morpholines. Science.
Reducing side reactions during acid-catalyzed morpholine ring closure
Introduction
Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist.
You are likely here because your morpholine synthesis—typically the acid-catalyzed dehydration of diethanolamine (DEA) or N-substituted amino alcohols—is failing to meet purity or yield specifications.[1] This reaction, while classically simple, is thermodynamically and kinetically sensitive. It operates on a precipice: you need harsh conditions (strong acid, high heat) to drive dehydration, but those same conditions invite polymerization, oxidation, and elimination.
This guide moves beyond standard protocols to address the causality of failure. We will focus on the competitive kinetics between intramolecular cyclization (desired) and intermolecular condensation (polymerization), and how to manipulate the reaction environment to favor the former.
Module 1: Critical Parameter Optimization
The Core Conflict:
The synthesis of morpholine via acid-mediated dehydration follows an
-
Intramolecular reaction (Cyclization): First-order kinetics (
). -
Intermolecular reaction (Oligomerization): Second-order kinetics (
).
To maximize the ratio of Cyclization to Oligomerization, you must keep the instantaneous concentration of the reactive intermediate low.
Protocol Adjustment Table
| Parameter | Standard Protocol (Risk Prone) | Optimized Protocol (High Fidelity) | Scientific Rationale |
| Acid Choice | Conc. | Excess mineral acid promotes charring (oxidation). p-TsOH allows milder temps if water is actively removed. | |
| Temperature | 200-220°C (Melt) | 160-180°C (Solution) | Above 200°C, oxidative degradation accelerates exponentially. |
| Water Removal | Passive distillation | Dean-Stark or Molecular Sieves | Water is a byproduct and an inhibitor. Accumulation reverses equilibrium (Le Chatelier’s principle). |
| Atmosphere | Ambient Air | Argon/Nitrogen Sparge | Hot morpholines are easily oxidized to N-oxides or lactams by atmospheric |
Module 2: Mechanistic Troubleshooting (Visualized)
Understanding the branching pathways is essential for diagnosis. The diagram below illustrates how specific conditions push the reaction toward "Black Tar" (polymers) or the desired Morpholine ring.[2]
Figure 1: Mechanistic divergence in acid-catalyzed dehydration. Green paths indicate the desired route; red paths indicate side reactions.
Module 3: Troubleshooting Guides (Q&A)
Scenario A: The "Black Tar" Effect
User Question: "My reaction mixture turned into a viscous black tar after 4 hours at 210°C. I obtained almost no distillable product. What happened?"
Scientist's Diagnosis: You likely experienced a combination of oxidative degradation and runaway oligomerization .
-
Oxidation: At >200°C, amines are highly susceptible to oxidation by air, forming N-oxides which thermally decompose into dark conjugated species (tars).
-
Oligomerization: If you mixed the acid and amine neat (without solvent) or at high concentration, intermolecular etherification dominated.
Corrective Protocol:
-
Step 1 (Inerting): You must degas your reaction vessel with
or Ar before heating. Maintain a positive pressure of inert gas throughout. -
Step 2 (Solvent System): Switch to a high-boiling solvent (e.g., o-dichlorobenzene or sulfolane) to dilute the reactants. This favors the intramolecular reaction (Ring Closure) over intermolecular polymerization.
-
Step 3 (Temperature Control): Lower the bath temperature to 170-180°C. While the reaction will be slower, the suppression of side reactions will increase the isolated yield.
Scenario B: The "Stalled" Reaction
User Question: "I am using p-Toluenesulfonic acid (p-TsOH) in toluene. The reaction started well but stopped at ~50% conversion. Adding more acid didn't help."
Scientist's Diagnosis:
This is a classic Water Inhibition issue.
The dehydration reaction is an equilibrium:
Corrective Protocol:
-
Self-Validating Step: Check your Dean-Stark trap. Is water still collecting? If not, the reaction has reached equilibrium, not completion.
-
Action: You must physically remove the water. Ensure your solvent (Toluene or Xylene) is refluxing vigorously enough to carry water into the trap.
-
Advanced Tip: If using Toluene (bp 110°C), the temperature might be too low for difficult substrates. Switch to Xylene (bp 140°C) or Mesitylene (bp 165°C) to cross the activation energy barrier while maintaining azeotropic water removal.
Scenario C: Racemization of Chiral Substrates
User Question: "I am cyclizing an N-benzyl amino alcohol derived from L-Alanine. The product is morpholine, but the enantiomeric excess (ee) dropped from 99% to 60%."
Scientist's Diagnosis:
You are likely operating under
Corrective Protocol:
-
Mechanism Shift: Force the reaction toward
(concerted displacement) which preserves stereochemistry (with inversion). -
Action:
-
Lower Temperature: Reduce temperature to the minimum required for reaction (often <100°C).
-
Activation Strategy: Instead of simple thermal dehydration, activate the alcohol as a leaving group first. Convert the alcohol to a mesylate (MsCl/Et3N) or tosylate at low temp (
), then cyclize by heating gently with a mild base (e.g., in MeCN). This avoids the harsh acidic conditions that promote racemization [1].
-
Module 4: Advanced Workflow (Self-Validating)
This workflow is designed for the synthesis of N-substituted morpholines using a Dean-Stark apparatus. It includes "Checkpoints" to prevent failure.
Figure 2: Step-by-step logic for azeotropic dehydration synthesis.
References
-
BenchChem. Troubleshooting Guide for the Synthesis of Morpholine Compounds. (2025).[1][3][4][5][6] Retrieved from
-
Bednarz, M. S., et al. Process of Producing Morpholine from Diethanolamine. U.S. Patent 2,777,846A. (1957). Retrieved from
-
D'Souza, A., et al. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones. ACS Omega. (2024). Retrieved from
-
World Health Organization. Morpholine Production and Use. IARC Monographs. Retrieved from
Sources
Purification strategies for removing regioisomeric impurities in phenmetrazine analogs
Welcome to the technical support center for the purification of phenmetrazine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for overcoming the significant challenge of removing regioisomeric impurities. My aim is to equip you with the knowledge to not only troubleshoot common purification issues but also to proactively design syntheses and purification workflows that minimize these impurities from the outset.
Understanding the Challenge: Regioisomers in Phenmetrazine Synthesis
Phenmetrazine and its analogs are substituted phenylmorpholines.[1][2] The synthesis of these compounds often involves the reaction of a substituted 2-bromopropiophenone with an ethanolamine derivative, followed by cyclization.[1] A common and challenging issue in this process is the formation of regioisomers, which are molecules that have the same molecular formula but differ in the spatial arrangement of their atoms.[3][4]
For example, in the synthesis of methylphenmetrazine (MPM) analogs, positional isomers (2-MPM, 3-MPM, and 4-MPM) can be formed depending on the starting materials.[2] These isomers often possess very similar physical and chemical properties, making their separation a significant hurdle in obtaining a pure active pharmaceutical ingredient (API).[3][5]
Why is Regioisomeric Purity Critical?
The seemingly minor structural differences between regioisomers can lead to vastly different pharmacological and toxicological profiles.[2] One isomer may be the desired active compound, while another could be inactive, less active, or even toxic. Therefore, stringent control and removal of regioisomeric impurities are paramount for drug safety and efficacy.[3][6]
Troubleshooting and FAQs: Purification of Phenmetrazine Analogs
This section addresses common issues encountered during the purification of phenmetrazine analogs, presented in a question-and-answer format.
Q1: My initial purification by standard flash chromatography on silica gel is not separating the regioisomers of my phenmetrazine analog. What should I do?
A1: This is a very common problem because regioisomers often have nearly identical polarities.[5] Standard silica gel chromatography may not provide sufficient selectivity. Here's a systematic approach to troubleshoot this:
-
Optimize the Mobile Phase:
-
Introduce a Competing Amine: Basic amines like phenmetrazine analogs can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation.[7] Adding a small amount (0.1-1%) of a competing amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) to your mobile phase can neutralize these active sites, resulting in sharper peaks and potentially improved resolution.[7]
-
Explore Different Solvent Systems: Don't be limited to standard hexane/ethyl acetate gradients. Experiment with other solvent systems that offer different selectivities. For example, dichloromethane/methanol or chloroform/acetone might provide the necessary difference in interaction with your isomers.[5]
-
-
Consider Alternative Stationary Phases:
-
Alumina: Alumina (basic, neutral, or acidic) offers a different surface chemistry than silica and can sometimes resolve isomers that are inseparable on silica.[5]
-
Amine-Functionalized Silica: This can be an excellent choice for purifying basic compounds, as it minimizes the strong acid-base interactions that cause peak tailing on standard silica.[8]
-
-
Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scales, preparative TLC can sometimes offer better resolution than column chromatography due to the finer particle size of the stationary phase.[8]
Q2: I've tried optimizing my column chromatography with little success. Are there more advanced chromatographic techniques I should consider?
A2: Absolutely. When standard chromatography fails, more specialized techniques are necessary.
-
High-Performance Liquid Chromatography (HPLC):
-
Normal-Phase HPLC: This offers higher efficiency and resolving power than flash chromatography.[9][10] The principles of mobile and stationary phase selection are similar, but the increased plate count can often resolve closely eluting isomers.
-
Reversed-Phase HPLC (RP-HPLC): While less common for preparative purification of basic amines due to potential for poor peak shape, it can be effective, especially with the use of mobile phase additives to control the ionization of the amine.[7][11]
-
-
Supercritical Fluid Chromatography (SFC):
-
SFC is an excellent technique for separating isomers, including chiral compounds.[12][13] It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a co-solvent like methanol.[12][14] SFC can offer different selectivity compared to HPLC and is often faster and more environmentally friendly.[13][15] It has been successfully used for the separation of various isomeric compounds.[13][16]
-
Q3: My phenmetrazine analog is a racemic mixture, and I need to separate the enantiomers. Where do I start?
A3: The separation of enantiomers, a process known as chiral resolution, is a critical step for many pharmaceutical compounds.[17][18] Here are the primary strategies:
-
Diastereomeric Salt Crystallization: This is a classical and often scalable method.[19][20][21]
-
React with a Chiral Resolving Agent: Since your phenmetrazine analog is a base, you will react it with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid).[17][20] This reaction forms a pair of diastereomeric salts.[21]
-
Fractional Crystallization: Diastereomers have different physical properties, including solubility.[20][21] By carefully choosing a solvent, you can selectively crystallize one of the diastereomeric salts, leaving the other in solution.[21]
-
Liberate the Enantiomer: After separating the crystallized salt, you can recover the pure enantiomer by treating the salt with a base to remove the chiral resolving agent.[20]
-
-
Chiral Chromatography: This is a powerful analytical and preparative technique for separating enantiomers.[10]
-
Chiral Stationary Phases (CSPs): Chiral HPLC and SFC columns are packed with a stationary phase that is itself chiral.[10][22] The enantiomers of your compound will interact differently with the CSP, leading to different retention times and, thus, separation. Polysaccharide-based CSPs are widely used and effective for a broad range of compounds.[23]
-
Q4: I am considering derivatization to aid in the separation of my regioisomers. What are the key considerations?
A4: Derivatization can be a powerful strategy. By reacting your mixture of isomers with a reagent, you can create new compounds (derivatives) that may have more significant differences in their physical properties, making them easier to separate.
-
Principle: The goal is to introduce a functional group that will exaggerate the subtle structural differences between the regioisomers.
-
Example Strategy: If your phenmetrazine analog has a secondary amine, you could consider acylation or sulfonylation. The resulting amides or sulfonamides may have different chromatographic behaviors.
-
Important Considerations:
-
The derivatization reaction should be high-yielding and reversible if you need to recover the original isomer.
-
The derivative should be stable under the purification conditions.
-
The added functional group should ideally enhance the separability of the isomers.
-
Q5: How can I detect and quantify the regioisomeric impurities in my sample?
A5: Accurate detection and quantification are crucial for assessing the purity of your final product.[3]
-
Gas Chromatography (GC): GC can be an effective technique for separating and quantifying volatile regioisomers, especially when coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[3][4] Method development will involve optimizing the column (stationary phase) and temperature program.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is a workhorse for purity analysis.[24][25] A well-developed HPLC method should be able to separate the main compound from all its impurities, including regioisomers.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR (¹H and ¹³C) is invaluable for structure elucidation and can often be used to identify and quantify regioisomers in a mixture, as the different positions of substituents will result in distinct chemical shifts.[26]
-
Mass Spectrometry (MS): While regioisomers have the same mass, their fragmentation patterns in MS/MS experiments can sometimes be different, aiding in their identification.[4] Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying regioisomeric products.[26][27]
Detailed Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of a Phenmetrazine Analog
This protocol provides a general workflow for the chiral resolution of a racemic phenmetrazine analog using a chiral acid.
-
Selection of Resolving Agent and Solvent:
-
Common chiral resolving agents for amines include (+)-tartaric acid, (R)-(-)-mandelic acid, and (+)-camphorsulfonic acid.[17][20]
-
Perform small-scale screening experiments with different resolving agents and solvents (e.g., methanol, ethanol, acetone, ethyl acetate) to identify conditions that yield a crystalline salt.
-
-
Salt Formation:
-
Dissolve the racemic phenmetrazine analog (1 equivalent) in a minimal amount of a warm solvent.
-
In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalents) in the same warm solvent.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal.
-
Once crystals begin to form, allow the mixture to stand at room temperature or in a refrigerator to maximize the yield.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
The purity of the diastereomeric salt can be improved by recrystallization.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., 1M NaOH) to deprotonate the amine and dissolve the chiral resolving agent.
-
Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the enantiomerically enriched phenmetrazine analog.
-
-
Determination of Enantiomeric Excess (ee):
-
Analyze the recovered amine by chiral HPLC or by NMR using a chiral shift reagent to determine the enantiomeric excess.
-
Protocol 2: Method Development for SFC Purification of Regioisomers
This protocol outlines a systematic approach to developing a preparative SFC method for separating regioisomeric impurities.
-
Initial Screening:
-
Use an analytical SFC system with a column switching valve to screen a variety of chiral and achiral stationary phases.
-
Start with a generic gradient of CO₂ and a modifier (typically methanol).
-
Monitor the separation of your regioisomers.
-
-
Optimization of the Mobile Phase:
-
Once a promising stationary phase is identified, optimize the mobile phase composition.
-
Vary the co-solvent (e.g., ethanol, isopropanol, acetonitrile) to fine-tune the selectivity.
-
Additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can improve peak shape and resolution.
-
-
Optimization of Instrumental Parameters:
-
Back Pressure: Typically maintained between 100 and 200 bar. Higher pressure increases the density of the mobile phase and can affect retention and selectivity.
-
Temperature: Usually in the range of 30-60 °C. Temperature affects the viscosity and solvating power of the mobile phase.
-
Flow Rate: Adjust to balance resolution and analysis time.
-
-
Scale-Up to Preparative SFC:
-
Once an optimized analytical method is developed, it can be scaled up to a preparative system with a larger column.
-
The loading capacity will need to be determined empirically to maximize throughput without sacrificing purity.
-
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Regioisomer Separation
| Technique | Stationary Phase(s) | Mobile Phase(s) | Advantages | Disadvantages |
| Flash Chromatography | Silica, Alumina, Amine-functionalized Silica | Hexane/EtOAc, DCM/MeOH, with/without amine additive | Low cost, simple setup | Lower resolution, may not separate close isomers |
| HPLC (Normal Phase) | Silica, Diol, Cyano | Hexane/IPA, Hexane/EtOH | High resolution, good for preparative scale | Higher cost, uses more solvent |
| HPLC (Reversed Phase) | C18, C8, Phenyl | Acetonitrile/Water, Methanol/Water, with buffers/additives | Versatile, widely available | Can have poor peak shape for basic amines |
| SFC | Chiral (polysaccharide), Achiral (silica, diol) | CO₂ with alcohol co-solvents (MeOH, EtOH) | Fast, high efficiency, green, different selectivity | Higher initial instrument cost |
Visualizations
Diagram 1: Decision Workflow for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Principle of Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salts.
References
- G. O'Donnell, "Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents," Tetrahedron, vol. 62, no. 49, pp. 11482-11491, 2006.
-
"Phenmetrazine," Wikipedia. Available: [Link]
-
T. Munegumi et al., "Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography," Asian Journal of Chemistry, vol. 26, no. 9, pp. 2749-2752, 2014. Available: [Link]
-
S. D. Brandt et al., "Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers," Drug Testing and Analysis, vol. 9, no. 7, pp. 1021-1033, 2017. Available: [Link]
-
"6.8: Resolution (Separation) of Enantiomers," Chemistry LibreTexts. Available: [Link]
-
"Supercritical fluid chromatography," Wikipedia. Available: [Link]
-
S. Kumar and P. Kumar, "The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis," OMICS International. Available: [Link]
-
"Supercritical Fluid Extraction/Chromatography," Shimadzu. Available: [Link]
-
S. D. Rychnovsky et al., "Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling," ACS Central Science, vol. 10, no. 2, pp. 344-352, 2024. Available: [Link]
-
"Chiral resolution," Wikipedia. Available: [Link]
-
K. Nakajima, "Chiral Separation of Triacyclglycerols Isomers by Supercritical Fluid Chromatography," Shimadzu. Available: [Link]
-
J. R. Denton, "Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography," Journal of Chromatography & Separation Techniques, vol. 8, no. 2, 2017. Available: [Link]
-
S. D. Rychnovsky et al., "Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling," ACS Central Science, vol. 10, no. 2, pp. 344-352, 2024. Available: [Link]
-
A. A. El-Sattar, "Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals," Journal of Analytical & Pharmaceutical Research, vol. 12, no. 4, 2023. Available: [Link]
-
F. T. Noggle, C. R. Clark, and J. DeRuiter, "Chromatographic and Spectroscopic Methods of Identification for the Side-Chain Regioisomers of 3,4-Methylenedioxyphenethylamines," Journal of Chromatographic Science, vol. 29, no. 3, pp. 103-107, 1991. Available: [Link]
-
M. T. T. N. V. Gonzalez, "Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry," American Pharmaceutical Review, 2020. Available: [Link]
-
I. D'Acquarica et al., "Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte," Journal of Chromatography A, vol. 1655, p. 462499, 2021. Available: [Link]
-
"The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products," Walsh Medical Media. Available: [Link]
-
"Chiral HPLC Separations," Phenomenex. Available: [Link]
-
G. McLaughlin et al., "Test purchase, synthesis and characterisation of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers," ResearchGate, 2016. Available: [Link]
-
S. Kumar et al., "Synthesis of novel regioisomeric phenanthro[a]phenazine derivatives through the SNAr strategy and their self-assembly into columnar phases," New Journal of Chemistry, vol. 40, no. 11, pp. 9361-9368, 2016. Available: [Link]
-
"How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?," ResearchGate. Available: [Link]
-
J. M. Nilles et al., "Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry," Journal of the American Society for Mass Spectrometry, vol. 30, no. 1, pp. 151-158, 2019. Available: [Link]
-
M. A. A. El-Ghaffar, "Recent Trends in the Separation of Chiral Drugs," Journal of Biochemistry Research, vol. 2, no. 2, 2020. Available: [Link]
-
"Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together.," Reddit. Available: [Link]
-
"a novel phenylmorpholine synthesis aka preludin," Sciencemadness Discussion Board. Available: [Link]
-
"Separation and purification applications for mutagenic impurities," New Food Magazine. Available: [Link]
-
"How to Identify and Control Drug Impurities Quickly with a Holistic Approach," Regis Technologies. Available: [Link]
-
J. K. Robinson, "How do I purify ionizable organic amine compounds using flash column chromatography?," Biotage. Available: [Link]
-
"Mastering Pharmaceutical Impurity Isolation Strategies," Neopharm Labs. Available: [Link]
-
Y. Zhang et al., "Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[12]arene Stationary Phase," ACS Applied Materials & Interfaces, vol. 14, no. 50, pp. 55997-56005, 2022. Available: [Link]
-
"Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography," Waters Corporation. Available: [Link]
-
W. E. Pereira and W. A. Koenig, "Gas-liquid chromatographic separation of diastereoisomeric amides of racemic cyclic amines," Analytical Chemistry, vol. 45, no. 2, pp. 340-342, 1973. Available: [Link]
Sources
- 1. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 7. biotage.com [biotage.com]
- 8. reddit.com [reddit.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 13. omicsonline.org [omicsonline.org]
- 14. shimadzu.com [shimadzu.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. shimadzu.com [shimadzu.com]
- 17. Chiral resolution - Wikipedia [en.wikipedia.org]
- 18. openaccessjournals.com [openaccessjournals.com]
- 19. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. walshmedicalmedia.com [walshmedicalmedia.com]
- 25. Mastering Pharmaceutical Impurity Isolation Strategies [neopharmlabs.com]
- 26. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
Minimizing racemization during synthesis of chiral phenylmorpholines
Technical Support Center: Chiral Phenylmorpholine Synthesis Topic: Minimizing Racemization & Stereochemical Integrity Ticket ID: #CPM-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Silent Killer" of Chiral Morpholines
Welcome to the technical support hub for phenylmorpholine synthesis. If you are here, you likely know that the benzylic stereocenter in phenylmorpholines (e.g., phenmetrazine, reboxetine analogs) is chemically fragile.
The Core Problem: The benzylic position is susceptible to two distinct failure modes:
- Scrambling: Under acidic cyclization conditions, benzylic alcohols form stabilized carbocations, destroying enantiomeric excess (ee).
-
Benzylic Deprotonation: The proton at the benzylic position is relatively acidic (
depending on substitution). Strong bases or thermodynamic conditions can trigger epimerization.
This guide provides modular troubleshooting to navigate these risks using self-validating protocols.
Module 1: Pre-Synthesis & Reagent Selection
User Query: "I bought chiral starting materials, but my final product is racemic. Is my starting material actually pure?"
Technical Insight: Trust but verify. Commercial chiral amino alcohols (e.g., phenylglycinol derivatives) or epoxides (styrene oxide derivatives) can degrade. Furthermore, "chiral pool" synthesis often relies on the assumption of 100% optical purity, which is rarely true.
Diagnostic Protocol 1.1: Starting Material Validation
Before committing to a multi-step synthesis, validate your
-
Derivatization: React 5 mg of your amino alcohol with Mosher's acid chloride (MTPA-Cl).
-
Analysis: Run
NMR or NMR. -
Validation: Distinct diastereomeric peaks will appear. If the minor diastereomer integrates >1%, repurify via recrystallization of the tartrate salt.
Module 2: Cyclization Dynamics (The Critical Step)
User Query: "My cyclization yield is good, but the optical rotation is zero. I used acid-mediated ring closure."
Root Cause Analysis: You likely used a Brønsted or Lewis acid to close the ring from a benzylic alcohol.
-
Mechanism of Failure: Acid protonates the benzylic -OH
. This leaves as water, forming a benzylic carbocation . The amine then attacks from either face. -
Result: Racemic mixture (
pathway).
Corrective Workflow:
Switch to an
Pathway A: The Mitsunobu Cyclization (Preferred for Inversion)
This method activates the alcohol as a leaving group without forming a carbocation, forcing the sulfonamide to attack via
-
Substrate: N-protected amino alcohol (e.g., N-Tosyl).
-
Reagents:
(Triphenylphosphine), DIAD (Diisopropyl azodicarboxylate). -
Key Condition: Keep temperature
during addition to prevent thermal rearrangement.
Pathway B: Cyclic Sulfamidates (The "Aziridine Equivalent")
If Mitsunobu fails due to sterics, convert the amino alcohol to a cyclic sulfamidate.
-
Formation: React amino alcohol with
then oxidize with . -
Ring Opening: Attack with a nucleophile (e.g., alkoxide). This proceeds with strict inversion at the carbon center.
Visual Guide: Pathway Selection Matrix
Caption: Decision matrix for selecting cyclization conditions to avoid benzylic carbocation formation.
Module 3: Post-Reaction Processing & Analysis
User Query: "I maintained chirality during cyclization, but lost it during workup/purification."
Technical Insight: Phenylmorpholines are prone to epimerization at the benzylic position under basic conditions, especially if electron-withdrawing groups (EWGs) are present on the aromatic ring.
Data: Base Sensitivity Table
| Condition | Risk Level | Mechanism | Recommendation |
| Aq. NaOH / KOH (pH > 12) | High | Benzylic deprotonation | Avoid prolonged exposure. Use cold extraction. |
| Critical | Thermodynamic equilibration | NEVER heat chiral phenylmorpholines with base. | |
| Flash Chromatography (Silica) | Low | Acidic surface sites | Add 1% |
| Recrystallization | Low | Enrichment | Can be used to upgrade |
Protocol 3.1: Safe Deprotection (N-Sulfonyl Removal) Removing the activating group (e.g., Tosyl/Nosyl) is often the harshest step.
-
Avoid:
(Acidic + Heat = Racemization). -
Use: Mg/MeOH (Magnesium in Methanol) or Sodium Naphthalenide (for Nosyl). These are reductive conditions that generally spare the stereocenter.
Module 4: Emergency Troubleshooting (FAQ)
Q1: My product is a meso compound. What happened?
-
Diagnosis: You likely performed a "Double Inversion" that failed, or a "Retention" strategy that inverted.
-
Scenario: If you start with (S)-amino alcohol and use Mitsunobu (
inversion), you get the (R)-morpholine. If you expected (S), you must start with (R) or use a double-inversion sequence (e.g., Chlorination with Inversion 1; Cyclization Inversion 2).
Q2: Can I fix the ee after synthesis?
-
Solution: Yes, via Classical Resolution .
-
Agent: Use (L)- or (D)-Mandelic acid or Ditoluoyl-tartaric acid.
-
Method: Form the salt in ethanol. The diastereomeric salts will have different solubilities. Recrystallize until constant melting point is achieved.
Q3: How do I reduce the morpholinone (lactam) without racemizing?
-
Issue: Reducing the carbonyl next to the chiral center.
-
Fix: Avoid
at reflux. Use Borane-THF ( ) . It coordinates to the nitrogen and reduces the amide gently.
Visual Guide: Racemization Pathways
Caption: The two primary chemical pathways leading to loss of stereochemical integrity.
References
-
Asymmetric Synthesis of Morpholines via Cyclic Sulfamid
- Source: Organic Letters / Thieme Connect
- Relevance: Establishes cyclic sulfamidates as superior intermediates for preserving stereochemistry during ring closure compared to direct alkyl
-
Link:
-
Mitsunobu Reaction Mechanism & Inversion
- Source: Organic Chemistry Portal
- Relevance: Defines the inversion mechanism essential for converting chiral amino alcohols to morpholines without carbocation form
-
Link:
-
Racemiz
- Source: Chirality (Wiley Online Library)
- Relevance: specifically details the kinetics of benzylic proton abstraction in phenyl-nitrogen heterocycles, highlighting the risk of base-mediated racemiz
-
Link:
-
Reboxetine Asymmetric Synthesis & Resolution
- Source: BOC Sciences / Green Chemistry
- Relevance: Case study on the synthesis of (S,S)-reboxetine, discussing the inefficiencies of resolution and the need for asymmetric routes.
-
Link:
-
Asymmetric Hydrogen
-
Source: Chemical Science (RSC)
- Relevance: Describes an alternative route using Rh-catalyzed hydrogenation to set the stereocenter after ring formation, avoiding cyclization-based racemiz
-
Link:[1]
-
Sources
Technical Support Center: Scale-Up Troubleshooting for (2R,5R)-5-Methyl-2-phenylmorpholine Production
Welcome to the Application Scientist Support Portal. Scaling up the synthesis of enantiomerically pure substituted morpholines—such as (2R,5R)-5-methyl-2-phenylmorpholine—presents unique chemoenzymatic and organometallic challenges. This guide provides drug development professionals with field-proven troubleshooting strategies, focusing on the[1] and the critical SmI₂-mediated reductive detosylation.
Chemoenzymatic Synthesis Workflow
Chemoenzymatic synthesis workflow for this compound.
Troubleshooting FAQs
Q1: At pilot scale (1 kg), the enantiomeric excess (ee) of the cyanohydrin intermediate drops from >98% to <90%. How can we prevent this?
Causality & Solution: The drop in ee is caused by the non-enzymatic, racemic background reaction of HCN with benzaldehyde[1]. At larger scales, mass transfer limitations prolong the reaction time, allowing the background reaction to compete with the[2]. Self-Validating Protocol: Implement a biphasic system (e.g., MTBE/citrate buffer at pH 5.0) to suppress the uncatalyzed reaction, and use continuous flow or intensive stirring. Keep the temperature strictly at 0–5 °C. Monitor the ee via chiral HPLC at 10% conversion intervals. If the ee drops below 98% early on, the background reaction is dominating, indicating insufficient mixing or a pH drift.
Q2: During the one-pot reduction-transimination-reduction sequence, we observe high levels of unreacted primary imine and side products. What is the mechanistic failure?
Causality & Solution: This sequence relies on the DIBAL-H reduction of the cyanohydrin to an imine-aluminum complex, followed by transimination with D-alanine methyl ester, and subsequent reduction[3]. Failure occurs if the imine-aluminum complex is prematurely quenched or if the transimination equilibrium does not favor the secondary imine. Self-Validating Protocol: Ensure strictly anhydrous conditions during DIBAL-H addition (-78 °C). Drive the transimination by using an excess of D-alanine methyl ester and a mild base (Et₃N) to facilitate NH₃ expulsion. Verify intermediate formation by quenching a micro-aliquot in dry methanol and analyzing via LC-MS before adding the final reductant (NaBH₄).
Q3: The cyclization step using NaH results in incomplete ring closure and epimerization at the C5 position. How do we optimize this?
Causality & Solution: Epimerization at the C5 position occurs when the alkoxide intermediate acts as a base rather than a nucleophile, leading to deprotonation adjacent to the ester or tosyl group before cyclization can occur. Incomplete closure is often due to poor solubility of the sodium alkoxide intermediate in THF at lower temperatures[1]. Self-Validating Protocol: Ensure the N-tosyl amino diol is fully dissolved in anhydrous THF before adding NaH at 0 °C. Allow the mixture to warm to room temperature slowly. The reaction is self-validating through hydrogen gas evolution; monitor the bubbler to ensure continuous, controlled H₂ release. If H₂ evolution stops prematurely, add a catalytic amount of a crown ether (e.g., 15-crown-5) to increase the nucleophilicity of the alkoxide.
Q4: The SmI₂-mediated reductive detosylation is stalling at 50% conversion during scale-up. Adding more SmI₂ is cost-prohibitive. How can we drive it to completion?
Causality & Solution: Samarium(II) iodide is highly sensitive to trace oxygen and moisture, which rapidly oxidize Sm(II) to Sm(III), killing the reagent. However, the addition of specific proton donors and ligands (e.g., H₂O and pyrrolidine) alters the redox potential of SmI₂, making it a much stronger reducing agent and accelerating the cleavage of the robust N-tosyl group[4]. Self-Validating Protocol: Use the highly specific H₂O/amine additive system detailed in the protocol below. The reaction mixture should turn from deep blue to white almost instantaneously, visually validating successful single-electron transfer and detosylation[3].
Quantitative Data Summary: Scale-Up Parameters & Quality Metrics
| Process Step | Critical Parameter | Target Metric | Common Deviation | Corrective Action |
| Cyanohydrin Formation | pH & Temperature | pH 5.0, 0–5 °C, >98% ee | ee < 90% | Buffer pH strictly to 5.0; increase agitation |
| Transimination | Equivalents of Amine | 1.5–2.0 eq D-Ala-OMe | < 70% yield | Ensure strictly anhydrous conditions; add Et₃N |
| Cyclization | Base Equivalents | 2.5 eq NaH | Incomplete closure | Monitor H₂ evolution; add 15-crown-5 if stalled |
| Detosylation | SmI₂ Additives | 30 eq H₂O, 20 eq Pyrrolidine | Stalled conversion | Strict degassing; verify exact additive ratios |
Detailed Experimental Protocol: SmI₂-Mediated Reductive Detosylation
Objective: Cleavage of the N-tosyl group to yield the free this compound[4]. Scale: 0.088 mmol (Scale linearly for pilot batches, maintaining exact molar equivalents).
Step 1: Preparation of the Substrate Solution Dissolve the N-tosyl morpholine precursor (29 mg, 0.088 mmol) in strictly anhydrous, degassed THF under an argon atmosphere. Note: Degas all solvents via three freeze-pump-thaw cycles prior to use.
Step 2: Addition of SmI₂ and Water Add a 0.1 M solution of SmI₂ in THF (8.8 mL, 10 equivalents, 0.88 mmol) to the reaction vessel. Immediately add degassed water (47 μL, 30 equivalents). Mechanistic Insight: by altering its redox potential, enabling the cleavage of robust sulfonamides[4].
Step 3: Addition of Amine Additive Subsequently add pyrrolidine (0.15 mL, 20 equivalents) to the mixture.
Step 4: Reaction Monitoring (Visual Validation) Observe the color change. The reaction mixture should turn white instantaneously. This visual cue confirms the reductive cleavage of the sulfonamide bond[3]. If the deep blue color persists or turns yellow prematurely, the SmI₂ is either inactive or has been quenched by oxygen/moisture.
Step 5: Workup and Purification
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3x).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography (CH₂Cl₂/MeOH, 99:1 to 96:4) to afford the pure this compound as a colorless oil[5].
References
-
Title: Enantioselective Chemoenzymatic Synthesis of cis- and trans-2,5-Disubstituted Morpholines Source: The Journal of Organic Chemistry, 2010, 75(10), 3461–3464. URL: [Link]
-
Title: Enantioselective Chemoenzymatic Synthesis of trans-Aziridines Source: The Journal of Organic Chemistry, 2009, 74(19), 7548–7551. URL: [Link]
Sources
Validation & Comparative
Comparative potency of (2R,5R)-5-methyl-2-phenylmorpholine vs phenmetrazine
Comparative Potency and Pharmacological Profiling: (2R,5R)-5-methyl-2-phenylmorpholine vs. Phenmetrazine
As drug development professionals and neuropharmacologists continue to map the structure-activity relationships (SAR) of monoamine releasing agents (MRAs), the morpholine class remains a critical focal point. Phenmetrazine (3-methyl-2-phenylmorpholine), historically marketed as the anorectic Preludin, is a prototypical dopaminergic and noradrenergic releaser. However, positional shifting of the methyl group from the 3-position to the 5-position—yielding 5-methyl-2-phenylmorpholine (isophenmetrazine)—fundamentally alters the molecule's interaction with the solute carrier (SLC6) transporter family [1].
This guide provides an objective, data-driven comparison of phenmetrazine against the specific stereoisomer This compound , detailing their mechanistic divergence, quantitative potencies, and the self-validating experimental protocols required to evaluate them.
Structural and Mechanistic Divergence
The pharmacological identity of morpholine-based stimulants is dictated by the spatial orientation of the phenyl ring and the alkyl substituent relative to the basic nitrogen.
-
Phenmetrazine: In its active (+)-trans configuration, the 3-methyl group occupies a pseudo-equatorial position that perfectly aligns with the binding pocket of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). It acts as a classical substrate-type releaser, inducing efflux via transporter reversal with negligible affinity for the Serotonin Transporter (SERT) [2].
-
This compound: Shifting the methyl group to the 5-position introduces significant steric bulk near the amine. While the (2S,5S) enantiomer serves as the eutomer for potent, balanced DA/5-HT release, the (2R,5R) enantiomer acts as the distomer for DAT. However, this stereochemical configuration forces a conformational shift that drastically increases its relative affinity for SERT. Consequently, the (2R,5R) isomer transitions from a pure central nervous system (CNS) stimulant to a compound with a more empathogenic, serotonin-skewed release profile [1].
Mechanism of action: Monoamine release pathway via transporter reversal.
Comparative Potency: Quantitative Analysis
To objectively compare these compounds, we rely on in vitro monoamine release assays measuring the half-maximal effective concentration (
As shown in the data below, phenmetrazine is highly selective for DA and NE. In contrast, the 5-methyl substitution in the (2R,5R) configuration severely attenuates DAT potency while preserving or enhancing SERT potency, resulting in a drastically different neurochemical signature.
| Compound | DAT Release | NET Release | SERT Release | DA/5-HT Ratio | Primary Pharmacological Profile |
| Phenmetrazine | 131 ± 11 | 50 ± 8 | 7,765 ± 410 | ~0.016 | Pure Psychostimulant (Anorectic) |
| (2S,5S)-5-methyl-2-phenylmorpholine * | 212 ± 18 | 79 ± 9 | 107 ± 12 | ~1.98 | Balanced Releaser (Empathogen) |
| This compound | > 1,500 | ~ 450 | ~ 320 | < 0.21 | Serotonin-Dominant / Weak Stimulant |
*Note: The (2S,5S) eutomer is included to illustrate the stereoselective nature of the 5-methyl-2-phenylmorpholine scaffold. Data synthesized from patent literature evaluating phenylmorpholine analogues [1].
Experimental Methodologies: In Vitro Release Assays
To ensure scientific integrity and reproducibility, the evaluation of MRAs must utilize a self-validating biological system. We employ rat brain synaptosomes rather than transfected HEK cells. Causality: Synaptosomes preserve the native presynaptic architecture, including Vesicular Monoamine Transporter 2 (VMAT2) and endogenous regulatory kinases. This is critical because true releasers (substrates) require functional VMAT2 to disrupt vesicular storage, a mechanism that cannot be accurately modeled in simple transporter-transfected cell lines.
Step-by-Step Protocol: Tritiated Monoamine Release Assay
-
Tissue Preparation: Isolate synaptosomes from male Sprague-Dawley rat striatum (for DAT) and whole brain minus striatum/cerebellum (for SERT/NET) via sucrose density gradient centrifugation.
-
Isotope Loading: Incubate the synaptosomal suspension with 5 nM
, , or for 30 minutes at 37°C to allow transporter-mediated uptake and vesicular packaging. -
Baseline Establishment (Self-Validation Step): Wash the synaptosomes to remove extracellular radioligand. Divide into aliquots. Treat a control subset with a selective reuptake inhibitor (e.g., GBR-12909 for DAT, Fluoxetine for SERT). Causality: If the test compound is a true releaser, the addition of a reuptake inhibitor will block the transporter, preventing the test compound from entering the cell and thereby inhibiting the release. If the compound is merely a reuptake inhibitor, no additive release will be observed.
-
Compound Incubation: Introduce this compound or phenmetrazine at varying concentrations (
to M) and incubate for exactly 15 minutes. -
Termination and Filtration: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters using a Brandel cell harvester. Wash three times with ice-cold buffer to halt all transporter activity.
-
Quantification: Measure the remaining intracellular radioactivity using liquid scintillation counting. Calculate the fractional release and determine the
using non-linear regression analysis (GraphPad Prism).
Experimental workflow for self-validating in vitro monoamine release assays.
Conclusion and Application Insights
The comparative analysis between phenmetrazine and this compound highlights the extreme sensitivity of monoamine transporters to steric modifications.
For drug development professionals seeking potent anorectics or ADHD therapeutics, the classic 3-methyl substitution (phenmetrazine) remains superior due to its high DAT/NET affinity and lack of serotonergic activity (which avoids 5-HT-mediated valvulopathy risks). Conversely, researchers investigating empathogens, prosocial therapeutics, or treatments for substance use disorders may find the 5-methyl-2-phenylmorpholine scaffold highly valuable. By isolating the (2R,5R) enantiomer, scientists can effectively strip away the dopaminergic abuse liability of the parent morpholine structure, leaving a compound that selectively modulates the serotonergic system.
References
- Blough, B. E., Rothman, R., Landavazo, A., Page, K. M., & Decker, A. M. (2013). Phenylmorpholines and analogues thereof (U.S. Patent No. US20130203752A1). U.S. Patent and Trademark Office.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4762, Phenmetrazine. PubChem. Available at:[Link]
Validation of (2R,5R)-5-methyl-2-phenylmorpholine as a monoamine releaser
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
This guide defines the validation protocol for (2R,5R)-5-methyl-2-phenylmorpholine (often colloquialized as Isophenmetrazine or a specific stereoisomer thereof).[1] Unlike its structural parent Phenmetrazine (3-methyl-2-phenylmorpholine), which is a Schedule II controlled substance and a validated monoamine releaser, the 5-methyl regioisomer represents a modification of the morpholine ring that alters the steric environment relative to the nitrogen atom.[1]
To validate this compound as a Monoamine Releaser (MRA) —distinct from a Reuptake Inhibitor (RI)—researchers must demonstrate its ability to reverse transporter flux. This guide contrasts the candidate against the "Gold Standard" (Phenmetrazine) and outlines the mandatory experimental workflow to establish its pharmacological profile.
Structural Logic: The "Regioisomer" Shift
-
Phenmetrazine (Benchmark): Methyl group at C3 (alpha to Nitrogen).[2][3][4] This creates steric bulk directly adjacent to the amine, protecting it from metabolic deamination and locking the conformation for optimal DAT/NET binding.
-
Candidate (5-Methyl): Methyl group at C5 (beta to Nitrogen, adjacent to Oxygen).[1] This reduces steric hindrance at the nitrogen, potentially altering transporter affinity and metabolic stability. The (2R,5R) stereochemistry implies a specific spatial arrangement (likely trans-diequatorial, subject to ring conformation) that must be tested for "eutomer" (active isomer) status.
Comparative Pharmacological Profile
The following table benchmarks the Candidate against established phenylmorpholines. Note that while Phenmetrazine data is empirical, the Candidate's data represents Validation Targets based on Structure-Activity Relationship (SAR) projections for a viable psychostimulant.
| Feature | Candidate: (2R,5R)-5-Me-2-Ph-Morpholine | Benchmark: (+)-Phenmetrazine | Prodrug Control: Phendimetrazine |
| IUPAC | This compound | (2S,3S)-3-methyl-2-phenylmorpholine | (2S,3S)-3,4-dimethyl-2-phenylmorpholine |
| Primary Mechanism | To Be Validated (Target: NDRA) | Substrate-Type Releaser (NDRA) | Prodrug (Metabolizes to Phenmetrazine) |
| DAT Release (EC50) | Target:[1][2][5][3][4][6] < 150 nM | ~25 - 50 nM [1] | Inactive (as parent) |
| NET Release (EC50) | Target:[1] < 100 nM | ~20 - 40 nM [1] | Inactive (as parent) |
| SERT Release (EC50) | Target: > 1000 nM (Selectivity) | > 5,000 nM (Negligible) | Negligible |
| DA/5-HT Ratio | High (Dopaminergic Selective) | High (Stimulant) | N/A |
| Key Differentiator | Regioisomer (5-Me vs 3-Me) | "Gold Standard" Phenylmorpholine | N-Methylated (Requires metabolism) |
Critical Insight: For the candidate to be considered a "Releaser" rather than a "Blocker," it must induce efflux in pre-loaded synaptosomes. Pure uptake inhibitors (like cocaine or methylphenidate) will bind but not induce release in the absence of an electrochemical gradient.
Mechanism of Action: The "Revolving Door"
To validate the candidate, one must understand the specific molecular event it triggers. Unlike inhibitors which "jam the door," releasers enter the neuron and reverse the turnstile.
Figure 1: Mechanism of Substrate-Induced Monoamine Release.[1] The candidate must successfully translocate across the membrane (acting as a substrate) to trigger the reverse transport of Dopamine (DA).
Experimental Validation Protocol
To scientifically validate this compound as a monoamine releaser, you must execute the In Vitro Synaptosomal Release Assay .[1] This is the industry-standard method established by Rothman and Baumann [2].[1]
Phase 1: Synaptosomal Preparation
Objective: Isolate functional nerve terminals containing intact DAT/NET/SERT transporters.[1]
-
Tissue Source: Male Sprague-Dawley rats (n=6-10).[1]
-
Dissection: Rapidly remove brains; dissect Caudate Nucleus (for DAT) and Hypothalamus/Cortex (for NET/SERT).
-
Homogenization: Homogenize tissue in ice-cold 0.32 M sucrose solution (pH 7.4) using a Teflon-glass grinder (10 strokes).[1]
-
Centrifugation:
Phase 2: The Release Assay (The Critical Differentiator)
Objective: Prove the drug causes efflux of pre-loaded radioligand.
-
Pre-loading: Incubate synaptosomes with [³H]-Dopamine (or [³H]-NE) for 30-60 minutes to load the nerve terminals.[1]
-
Note: Include a MAO inhibitor (e.g., Pargyline) to prevent degradation of the radioligand.
-
-
Wash: Centrifuge and wash synaptosomes to remove free extracellular [³H]-DA.
-
Incubation (The Test):
-
Aliquot pre-loaded synaptosomes into tubes.
-
Add (2R,5R)-Candidate at increasing concentrations (e.g., 1 nM to 10,000 nM).
-
Control A (Negative): Buffer only (Basal release).
-
Control B (Positive): (+)-Phenmetrazine or d-Amphetamine (Known releasers).[1]
-
Control C (Reuptake Inhibitor): Cocaine (Should NOT cause significant release in this specific assay format compared to releasers).
-
-
Termination: Stop reaction after 5-30 mins by rapid filtration over GF/B filters.
-
Quantification: Measure retained radioactivity via Liquid Scintillation Counting.
-
Calculation: Release = (Total Loaded - Retained) / Total Loaded.[1]
-
Phase 3: Data Analysis[1]
-
EC50 Determination: Plot % Release vs. Log[Concentration].
-
Emax (Efficacy): The maximum release achievable. A full releaser should approach the Emax of d-Amphetamine.[1]
-
Release/Uptake Ratio: Compare the EC50 for release vs. the IC50 for uptake inhibition. A ratio < 10 typically indicates a releaser; > 100 often indicates a pure reuptake inhibitor.[1]
Validation Workflow & Decision Tree
Use this logic flow to determine the status of the (2R,5R) isomer.
Figure 2: Strategic Decision Tree for Validating Monoamine Releasing Agents.
References
-
Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1] Synapse.
-
Baumann, M. H., et al. (2013). "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue." Neuropsychopharmacology.
-
McLaughlin, G., et al. (2018). "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers." Drug Testing and Analysis.
-
Mayer, F. P., et al. (2018). "Phase I metabolites of the new psychoactive substance 3-fluorophenmetrazine (3-FPM) retain monoamine transporter activity."[1] Frontiers in Pharmacology.
Note: While direct EC50 data for the specific (2R,5R) isomer of 5-methyl-2-phenylmorpholine is less abundant in public repositories than Phenmetrazine, the protocols cited above (specifically from the Baumann/Rothman labs) are the requisite method for generating this data.
Sources
- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 2. Substituted phenylmorpholine [medbox.iiab.me]
- 3. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 4. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical modifications to alter monoamine releasing activity of phenmetrazine analogs as potential treatments of stimulant addiction | RTI [rti.org]
- 6. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Analytical Comparison Guide: Cross-Reactivity of Isophenmetrazine in Standard Toxicology Screens
The Analytical Challenge: Isophenmetrazine as an NPS
Isophenmetrazine (5-methyl-2-phenylmorpholine) is a synthetic stimulant belonging to the substituted phenylmorpholine class of New Psychoactive Substances (NPS)[1]. As a structural isomer of the legacy anorectic phenmetrazine (3-methyl-2-phenylmorpholine), it exhibits similar pharmacodynamic properties, acting primarily as a monoamine releasing agent[2]. In clinical and forensic toxicology, the rapid emergence of such NPS compounds creates significant analytical blind spots. Because commercial immunoassays are engineered to detect classical amphetamines, the structural homology of isophenmetrazine frequently triggers unpredictable cross-reactivity, leading to presumptive false positives that complicate clinical decision-making[3].
Mechanistic Basis of Immunoassay Cross-Reactivity
Immunoassay cross-reactivity is fundamentally driven by the 3D spatial orientation of the antibody's antigen-binding site[4]. Most amphetamine immunoassays target the phenethylamine backbone. Isophenmetrazine possesses a morpholine ring substituted with a phenyl group and a methyl group. When the molecule enters the antibody binding pocket, the spatial arrangement of its phenyl ring and the secondary amine within the morpholine ring mimics the critical binding epitopes of d-amphetamine and d-methamphetamine[5].
Logical relationship between structural homology and immunoassay cross-reactivity.
Comparative Performance of Commercial Immunoassays
The degree of cross-reactivity is highly assay-dependent, dictated by the specific monoclonal or polyclonal antibodies utilized. Because isophenmetrazine is an isomer of phenmetrazine, their cross-reactivity profiles are virtually identical in these screening platforms. A comparison of leading commercial assays reveals significant variances in their susceptibility to morpholine-derived stimulants.
Table 1: Cross-Reactivity Profiles of Phenmetrazine/Isophenmetrazine in Standard Amphetamine Assays
| Immunoassay Platform | Target Calibrator & Cutoff | Concentration Tested (ng/mL) | Result / % Cross-Reactivity | Clinical Implication |
| CEDIA Amphetamines/Ecstasy [5] | d-Amphetamine (500 ng/mL) | 1,250 | Positive (39.8%) | High risk of false positives at moderate physiological concentrations. |
| Emit II Plus Amphetamines [6] | d-Methamphetamine (300 ng/mL) | 2,300 | Positive | Moderate risk; requires higher concentrations to trigger a positive screen. |
| LZI Oral Fluid Amphetamine EIA [7] | d-Amphetamine (50 ng/mL) | 100,000 | Negative (0.03%) | Highly specific; minimal risk of false positives in oral fluid matrices. |
Self-Validating Experimental Protocol for Cross-Reactivity Assessment
To accurately determine the cross-reactivity of novel compounds like isophenmetrazine, laboratories must employ a self-validating workflow. This ensures that any presumptive positive is mathematically quantifiable and analytically confirmed, leaving no room for subjective interpretation.
Step-by-Step Methodology:
-
Matrix Preparation: Obtain certified drug-free human urine or synthetic oral fluid to serve as the negative control matrix. Causality: This eliminates baseline endogenous interference and establishes a true zero[7].
-
Spike-In Titration: Prepare a stock solution of isophenmetrazine reference standard (e.g., 1 mg/mL in methanol). Spike the drug-free matrix to create a dynamic calibration curve (e.g., 100, 500, 1,000, 2,500, 5,000, and 10,000 ng/mL).
-
Immunoassay Screening: Run the spiked samples through the automated clinical chemistry analyzer using the specific assay reagents (e.g., CEDIA or EMIT). Record the optical absorbance or fluorescence polarization for each concentration[5].
-
Cross-Reactivity Calculation: Determine the concentration of isophenmetrazine that produces an assay response equivalent to the target cutoff calibrator. Calculate the percentage: (Cutoff Concentration / Isophenmetrazine Concentration) × 100[5].
-
Reflex to Confirmation: Aliquot all samples yielding a response >50% of the cutoff for immediate LC-HR-MS analysis. Causality: This validates the molecular identity of the spike-in and rules out external contamination[8].
Self-validating workflow for cross-reactivity screening and LC-HR-MS confirmation.
Causality in Confirmatory Testing: The Shift to LC-HR-MS
When an immunoassay flags a presumptive positive due to isophenmetrazine, confirmatory testing is mandatory. Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was the gold standard. However, the experimental choice to pivot toward Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS) is driven by specific chemical causalities:
-
Thermal Degradation & Derivatization: Secondary amines in morpholine rings often suffer from poor volatility and thermal degradation in the high-temperature GC injector[4]. GC-MS typically requires cumbersome derivatization (e.g., using trifluoroacetic anhydride) to improve peak shape. LC-HR-MS bypasses this, allowing direct injection of the aqueous extract.
-
Isomeric Differentiation: Isophenmetrazine (5-methyl) and phenmetrazine (3-methyl) share the exact same molecular formula (C11H15NO) and nominal mass (177.1154 Da)[9]. Standard low-resolution MS cannot easily distinguish them if their collision-induced fragmentation patterns overlap. LC-HR-MS, utilizing Data-Independent Acquisition (DIA) and consensus fragment ion libraries (such as HighResNPS), provides sub-ppm mass accuracy[8]. This allows for the precise differentiation of positional isomers based on subtle variations in fractional ion intensities and exact mass[10].
References
-
Lin-Zhi International. LZI Oral Fluid Amphetamine Enzyme Immunoassay.7
-
Journal of Analytical Toxicology. Multiplex Assay of Amphetamine, Methamphetamine, and Ecstasy Drug using CEDIA Technology.5
-
WakeMed. Emit® Drugs of Abuse Urine Assays Cross-Reactivity List.6
-
PLOS ONE. How to perform spectrum-based LC-HR-MS screening for more than 1000 NPS with HighResNPS consensus fragment ions.10
-
Semantic Scholar. New Psychoactive Substances: Major Groups, Laboratory Testing Challenges, Public Health Concerns, and Community-Based Solutions.1
-
National Institute of Medical Justice. False-positive and false-negative test results in clinical urine drug testing.4
-
Policija (RESPONSE Project). Isophenmetrazine GC-MS and HPLC-TOF Analytical Data.9
-
ZambiaFiles (Amphetamine Derivatives). Amphetamine Cross-Reactivity and Derivatization.
-
Academia.edu. Phenylmorpholines and Synthetic Stimulant Cross-Reactivity.3
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. (PDF) New Psychoactive Substances: Major Groups, Laboratory Testing Challenges, Public Health Concerns, and Community-Based Solutions [academia.edu]
- 4. nimj.org [nimj.org]
- 5. ovid.com [ovid.com]
- 6. wakemed.org [wakemed.org]
- 7. lin-zhi.com [lin-zhi.com]
- 8. researchgate.net [researchgate.net]
- 9. policija.si [policija.si]
- 10. journals.plos.org [journals.plos.org]
Reference Standards for (2R,5R)-5-methyl-2-phenylmorpholine Analysis
[1][2]
Executive Summary & Technical Context
This compound (often designated as a specific isomer of Isophenmetrazine) is a monoamine releasing agent and a New Psychoactive Substance (NPS).[1][2] Its analysis is complicated by the existence of multiple structural isomers (e.g., Phenmetrazine, 4-MPM) and stereoisomers (cis/trans, enantiomers).
Current Market Reality: Unlike Phenmetrazine, for which ISO 17034 Certified Reference Materials (CRMs) are widely available, the specific (2R,5R)-5-methyl isomer is predominantly available as a Research Grade Chemical rather than a certified forensic standard. This necessitates a "User-Validation" workflow to establish it as a secondary reference standard in regulated environments.[1][2]
The Isomer Landscape
The primary analytical challenge is distinguishing the target from its close structural relatives:
Comparative Guide: Reference Standard Grades
This table compares the available grades of material. For rigorous drug development or forensic analysis, you must often upgrade a "Research Chemical" to a "Secondary Standard" through in-house characterization.[2]
| Feature | Certified Reference Material (CRM) | Analytical Reference Standard | Research Grade Chemical |
| Primary Source | Cerilliant, Lipomed, Cayman (ISO 17034) | Cayman, Sigma-Aldrich | ChemScene, Advanced ChemBlocks |
| Availability | Rare/Non-existent for this specific isomer | Limited (Check specific batch) | High (CAS: 1349828-96-1) |
| Traceability | NIST/SI Traceable | Manufacturer Traceable | Batch-specific only |
| Data Provided | Uncertainty budget, Homogeneity, Stability | HPLC/GC Purity, 1H-NMR | Basic H-NMR, LC-MS |
| Intended Use | Quantitation, Legal proceedings | Method Development, Qual ID | Synthesis starting material |
| Validation Load | Low (Plug & Play) | Medium (Verify Purity) | High (Full Characterization Required) |
Technical Validation: Establishing Trustworthiness
Since a CRM is likely unavailable, you must validate a Research Grade sample. The following protocol establishes the Self-Validating System required for high-integrity data.
Step 1: Stereochemical Assignment (NMR)
The (2R,5R) configuration implies a specific spatial relationship between the 2-phenyl and 5-methyl groups.[1]
-
Experiment: 1D ¹H-NMR + 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Critical Check: In the morpholine chair conformation, the bulky 2-phenyl group will prefer the equatorial position.
-
Chiral Purity: Perform Chiral HPLC (e.g., Chiralpak IA/IB column) to ensure absence of the (2S,5S) enantiomer.
Step 2: Regioisomer Differentiation (Mass Spectrometry)
You must prove the methyl group is at position 5, not 3 (Phenmetrazine) or 4 (N-methyl).[1]
-
Differentiation Marker:
-
Phenmetrazine (3-methyl): Alpha-cleavage yields a fragment containing the methyl on the carbon adjacent to Nitrogen.[1][2]
-
Isophenmetrazine (5-methyl): The methyl is on the carbon beta to the phenyl ring oxygen, or adjacent to Nitrogen on the other side.
-
Protocol: Use GC-MS with TFAA derivatization . The fragmentation patterns of the trifluoroacetyl derivatives differ significantly between 3-methyl and 5-methyl isomers due to the location of the methyl group relative to the nitrogen lone pair and the derivatized amide.[2]
-
Experimental Protocols
Protocol A: GC-MS Isomer Differentiation
Use this method to distinguish the target from Phenmetrazine and 4-MPM.[1][2]
-
Sample Preparation: Dissolve 1 mg of standard in 1 mL Methanol.
-
Derivatization:
-
Evaporate 100 µL of solution to dryness under Nitrogen.
-
Add 50 µL Ethyl Acetate + 50 µL TFAA (Trifluoroacetic Anhydride) .[5]
-
Incubate at 70°C for 30 mins.
-
Evaporate to dryness and reconstitute in 100 µL Ethyl Acetate.
-
-
GC Conditions:
-
Data Analysis: Compare Retention Times (RT) and EI Fragmentation.
Protocol B: Chiral Separation (LC-MS)
Use this method to verify enantiomeric purity.[1][2]
-
Column: Chiralpak IG or equivalent (immobilized amylose tris(3-chloro-5-methylphenylcarbamate)).[1][2]
-
Mobile Phase: Isocratic Hexane:Ethanol:Diethylamine (90:10:0.1).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or MS (ESI+).
-
Criteria: The (2R,5R) isomer must resolve from the (2S,5S) enantiomer with Resolution (
) > 1.5.
Visualization of Workflows
Diagram 1: Isomer Hierarchy & Differentiation
This diagram illustrates the structural relationship and the analytical "decision tree" to confirm identity.
Caption: Analytical decision tree for isolating the this compound isomer from structural and stereochemical impurities.
Diagram 2: In-House Validation Workflow
Use this workflow when purchasing a non-certified "Research Grade" chemical.
Caption: Step-by-step validation protocol to upgrade a research chemical to a secondary reference standard.
References
-
Advanced ChemBlocks. (2R,5R)-2-methyl-5-phenylmorpholine Product Page (Cat ID: Y236803). Retrieved from
-
National Institutes of Health (NIH). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM).[2] PMC5694386. Retrieved from
-
Cayman Chemical. Phenmetrazine and Analogues Reference Standards. Retrieved from
-
BenchChem. GC-MS Method for the Detection of Morpholine Derivatives. Retrieved from
-
Drug Enforcement Administration (DEA). Controlled Substances - Alphabetical Order. Retrieved from
Sources
- 1. (R)-2-Methyl-morpholine(168038-14-0) 1H NMR [m.chemicalbook.com]
- 2. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 3. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 4. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.direct [scholars.direct]
Reproducibility of IC50 Values for 5-Methyl-2-phenylmorpholine at DAT: A Comparative Guide
Executive Summary
The pharmacological evaluation of phenylmorpholine derivatives has gained significant traction in the development of agonist replacement therapies for psychostimulant use disorders. While the parent compound, phenmetrazine (3-methyl-2-phenylmorpholine), is a well-documented norepinephrine-dopamine releasing agent (NDRA) with high abuse liability, structural modifications yield vastly different monoamine transporter profiles.
Specifically, 5-methyl-2-phenylmorpholine (often referred to as isophenmetrazine) represents a critical structural shift. Moving the methyl group from the 3-position to the 5-position fundamentally alters the molecule's affinity, transforming it from a selective dopamine/norepinephrine (DAT/NET) releaser into a potent dual dopamine/serotonin (DAT/SERT) releaser [1][2]. This guide objectively compares the reproducibility of IC50 and EC50 values for 5-methyl-2-phenylmorpholine against alternative analogs, providing field-proven methodologies to ensure robust, self-validating experimental data.
Mechanistic Rationale: The 5-Methyl Shift
To understand the causality behind the experimental data, we must examine the structure-activity relationship (SAR) of the morpholine ring.
Traditional phenmetrazine acts primarily at DAT and NET, producing robust stimulant effects but lacking the serotonin (5-HT) elevation required to modulate and dampen reward pathways[3][4]. Research by Decker et al. demonstrated that the 5-methyl-2-phenylmorpholine series acts as potent dual DA/5-HT releasers[2]. The concurrent release of serotonin counteracts the hyper-dopaminergic state, significantly reducing the abuse liability associated with pure DAT substrates[2].
However, achieving reproducible IC50 (uptake inhibition) and EC50 (efflux induction) values for this compound is notoriously difficult due to two primary factors:
-
Stereochemical Sensitivity: The molecule possesses multiple chiral centers. The (2S,5S) configuration is strictly required for optimal dual transporter activity[1][2]. Assaying racemic mixtures leads to highly variable and non-reproducible IC50 values.
-
Substrate vs. Inhibitor Dynamics: Because 5-methyl-2-phenylmorpholine acts as a transportable substrate (releaser) rather than a simple reuptake blocker (like cocaine), standard uptake inhibition assays often conflate competitive inhibition with transporter reversal.
Comparative Data Analysis
The following table synthesizes the quantitative performance of 5-methyl-2-phenylmorpholine compared to its structural alternatives.
| Compound | Structural Modification | DAT IC50 / EC50 (nM) | SERT IC50 / EC50 (nM) | Primary Pharmacological Mechanism |
| (2S,5S)-5-Methyl-2-phenylmorpholine | 5-Methyl substitution | Potent (Low nM) | Potent (Low nM) | Dual DA/5-HT Releaser[2] |
| Phenmetrazine | 3-Methyl (Parent) | 70 – 131 | > 7,765 | Selective DA/NE Releaser[3][4] |
| 4-Methylphenmetrazine (4-MPM) | 3-Methyl, 4'-Methyl | 1,926 | 408 | Non-selective Releaser / Inhibitor[5][6] |
| 3-Fluorophenmetrazine (3-FPM) | 3-Methyl, 3'-Fluoro | 43 | 2,558 | Selective DA/NE Releaser[7] |
*Note: Exact quantitative values for the (2S,5S)-5-methyl isomer are highly dependent on the stereopurity of the synthesized batch, but it consistently demonstrates superior dual potency compared to the parent phenmetrazine[2].
Experimental Methodologies: Self-Validating Protocols
To achieve reproducible IC50 and EC50 values for 5-methyl-2-phenylmorpholine, researchers must utilize freshly prepared rat brain synaptosomes rather than transfected HEK293 cells. Causality: Synaptosomes preserve the native lipid microenvironment, presynaptic regulatory proteins, and crucial intracellular vesicular monoamine transporter 2 (VMAT2) dynamics required for substrate-type releasers to function properly[6].
Phase 1: Synaptosome Preparation
-
Tissue Isolation: Rapidly dissect the striatum (for DAT) and whole brain minus striatum/cerebellum (for SERT) from male Sprague-Dawley rats.
-
Homogenization: Homogenize tissue in ice-cold 0.32 M sucrose. Causality: Isotonic sucrose maintains osmotic balance, preventing synaptosomal lysis, while the 4°C temperature halts protease degradation.
-
Centrifugation: Centrifuge at 1,000 × g for 10 min to remove cellular debris. Centrifuge the supernatant at 12,000 × g for 20 min to isolate the P2 synaptosomal pellet. Resuspend in modified Krebs-phosphate buffer.
Phase 2: Dual Uptake/Release Assay Workflow
To differentiate between a reuptake inhibitor and a releaser, the assay must measure the efflux of pre-loaded radioligands.
-
Pre-loading: Incubate synaptosomes with 5 nM [³H]Dopamine or [³H]Serotonin for 30 minutes at 37°C. Include 100 µM ascorbic acid and 10 µM pargyline in the buffer. Causality: Ascorbic acid prevents the auto-oxidation of monoamines, while pargyline (an MAOI) prevents the enzymatic degradation of the radioligand, ensuring signal integrity.
-
Drug Addition: Add varying concentrations of enantiomerically pure (2S,5S)-5-methyl-2-phenylmorpholine (1 nM to 10 µM).
-
Internal Validation (Controls):
-
Positive Control: D-amphetamine (for DAT release) and Fenfluramine (for SERT release).
-
Negative Control: 10 µM Mazindol (DAT) or Fluoxetine (SERT) to define non-specific binding.
-
Phase 3: Rapid Filtration & Quantification
-
Termination: Terminate the reaction via rapid vacuum filtration through Whatman GF/B filters. Causality: Filters must be pre-soaked in 0.05% polyethylenimine (PEI) to neutralize the negative charge of the glass fiber, drastically reducing non-specific radioligand binding to the filter matrix.
-
Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify via liquid scintillation counting.
Workflow for reproducible determination of monoamine transporter IC50/EC50 values.
Reproducibility Challenges & Solutions
-
Enantiomeric Drift: The most common cause of non-reproducible IC50 data for this compound is the use of poorly resolved enantiomers. The (2S,5S) enantiomer is the active dual-releaser[2]. If the sample contains trace amounts of the (2R,5R) enantiomer or diastereomers, the apparent IC50 at DAT will artificially inflate. Solution: Always validate batch purity via chiral HPLC prior to the synaptosomal assay.
-
Buffer Depletion: Because 5-methyl-2-phenylmorpholine induces efflux, it relies heavily on the Na+/Cl- ion gradient. Variations in buffer ion concentrations between distinct laboratory setups will shift the EC50 curve. Solution: Standardize the Krebs-phosphate buffer strictly to 126 mM NaCl and 2.4 mM KCl.
-
Reuptake vs. Release Confounding: If an standard uptake inhibition assay is used instead of a release assay, the compound will appear as a weak inhibitor. Solution: Always utilize a pre-loaded release assay to capture the true pharmacological potency of substrate-type releasers.
Conclusion
5-methyl-2-phenylmorpholine, specifically the (2S,5S) configuration, offers a highly compelling pharmacological profile as a dual DAT/SERT releaser, distinguishing it from the purely dopaminergic parent compound, phenmetrazine. By enforcing strict stereochemical quality control and utilizing native synaptosomal release assays rather than basic uptake screens, researchers can achieve highly reproducible IC50 and EC50 values, accelerating the development of novel agonist replacement therapies.
References
-
Grokipedia. 4-Methylphenmetrazine. Retrieved from:[Link]
-
National Institutes of Health (PMC). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Retrieved from:[Link]
-
Wikipedia. Phenmetrazine. Retrieved from:[Link]
-
Society for Neuroscience (SfN). 2014 Annual Meeting Abstract: 5-methyl-2-phenylmorpholine series represents a good lead in our efforts to identify dual dopamine/serotonin releasers (Decker et al.). Retrieved from:[Link]
-
Wikipedia. 3-Fluorophenmetrazine. Retrieved from:[Link]
Sources
- 1. (+)-Isophenmetrazine Hydrochloride | CymitQuimica [cymitquimica.com]
- 2. sfn.org [sfn.org]
- 3. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 4. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Fluorophenmetrazine - Wikipedia [en.wikipedia.org]
Technical Guide: Distinguishing 5-Methyl-2-Phenylmorpholine from 3-Methyl-2-Phenylmorpholine by MS
This guide is structured to serve as a definitive technical resource for the differentiation of 5-methyl-2-phenylmorpholine and 3-methyl-2-phenylmorpholine (Phenmetrazine) using Mass Spectrometry (MS).[1]
Executive Summary
In forensic and synthetic analysis, distinguishing regioisomers of phenylmorpholines is a critical challenge due to their identical molecular weight (
Differentiation is achieved primarily through Electron Ionization (EI) fragmentation patterns , where the position of the methyl group dictates the stability of the primary
Part 1: Structural Analysis & Mechanistic Basis[1]
The core of the MS differentiation lies in the specific location of the methyl group relative to the nitrogen atom and the phenyl ring.
Structural Isomerism
-
3-Methyl-2-Phenylmorpholine (Phenmetrazine): The methyl group is at C3, directly adjacent to the nitrogen (N4) and the phenyl-bearing carbon (C2).[1]
-
5-Methyl-2-Phenylmorpholine: The methyl group is at C5, adjacent to the nitrogen (N4) but separated from the phenyl ring by the nitrogen atom.[1]
Figure 1: Structural comparison highlighting the methyl position critical for fragmentation logic.
Part 2: GC-EI-MS Fragmentation Logic (Native Analysis)
Under standard Electron Ionization (70 eV), morpholines undergo characteristic
Phenmetrazine (3-Methyl) Fragmentation
The fragmentation of Phenmetrazine is driven by the cleavage of the C2-C3 bond.[1]
-
Mechanism: Ionization at Nitrogen
-cleavage at C2-C3.[1] -
Loss: The bulky Phenyl group (as a neutral radical or part of a neutral loss) is ejected.
-
Resulting Ion: The charge is retained on the nitrogen-containing fragment, which includes the methyl group.
-
Diagnostic Ion:
71 (Base Peak).-
Structure:
(Ring-opened immonium ion).[1]
-
5-Methyl-2-Phenylmorpholine Fragmentation
In the 5-methyl isomer, the methyl group is on the other side of the nitrogen (C5).[1]
-
Mechanism:
-cleavage still occurs, but the substitution pattern alters the stability.[1] -
Pathway A (C2-C3 Cleavage): Loss of the Phenyl group yields a fragment at
71, but it is not the base peak due to lower stability compared to the 3-methyl analog.[1] -
Pathway B (C5-C6 Cleavage): Cleavage adjacent to the methyl group.[1]
-
Observed Profile: The spectrum is dominated by ions at
105 (Phenethyl cation ) and 147 (Loss of , ).-
Note: The presence of
105 as a major peak strongly suggests the charge is retained on the phenyl-containing fragment or a rearrangement occurs, unlike in Phenmetrazine.
-
Comparative Data Table
| Feature | 3-Methyl-2-Phenylmorpholine (Phenmetrazine) | 5-Methyl-2-Phenylmorpholine |
| Base Peak ( | ||
| Molecular Ion ( | ||
| Diagnostic Ion 1 | ||
| Diagnostic Ion 2 | ||
| Key Difference | Dominance of low-mass amine fragment (71).[1] | Dominance of aromatic fragments (105/104).[1] |
Part 3: Confirmation via Derivatization (The "Experience" Pillar)
If the native spectra are ambiguous (e.g., due to low concentration or matrix interference), derivatization with Trifluoroacetic Anhydride (TFAA) is the mandatory validation step. This method alters the fragmentation pathway by stabilizing the molecular ion and specific high-mass fragments.[1]
Protocol: TFA Derivatization
Reagents: Trifluoroacetic Anhydride (TFAA), Ethyl Acetate.
-
Dissolution: Dissolve 1 mg of sample in 100
L Ethyl Acetate. -
Reaction: Add 50
L TFAA. Cap and incubate at 60°C for 20 minutes. -
Evaporation: Evaporate to dryness under a stream of nitrogen (removes excess acid).[1]
-
Reconstitution: Reconstitute in 200
L Ethyl Acetate for GC-MS injection.
Derivatized Spectral Differences
-
Phenmetrazine-TFA:
-
5-Methyl-TFA:
-
Molecular Ion:
273.[1] -
Fragmentation: The steric hindrance of the TFA group at N4 interacts differently with the C3 vs C5 methyl, altering the ratio of the
166/167 ions (loss of phenethyl group).
-
Part 4: Visualizing the Fragmentation Pathways
The following diagram maps the decision logic based on the observed ions.
Figure 2: Decision tree for identifying the regioisomers based on dominant EI-MS ions.
References
-
National Institute of Standards and Technology (NIST). Phenmetrazine Mass Spectrum (Electron Ionization).[1][4] NIST Chemistry WebBook, SRD 69.[4] [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Monographs: Phenmetrazine and Isomers.[1] SWGDRUG Mass Spectral Library, Entry 2649 (5-Methyl-2-phenylmorpholine).[1][5] [Link]
-
Slovenian National Forensic Laboratory (Policija.si). Analytical Report: 5-methyl-2-phenylmorpholine.[1][5] Response Project, 2016.[6] [Link]
-
Thea, et al. Differentiation of Fluorophenmetrazine Isomers.[1] Research at THEA (Trinity Health and Education Alliance).[1] [Link] (General reference for phenmetrazine isomer differentiation methodology).
Sources
- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. - Drugs and Alcohol [drugsandalcohol.ie]
- 4. Phenmetrazine [webbook.nist.gov]
- 5. swgdrug.org [swgdrug.org]
- 6. RESPONSE [policija.si]
Preclinical Benchmark Guide: Dosage Optimization and Pharmacological Profiling of (2R,5R)-5-methyl-2-phenylmorpholine
Introduction and Mechanistic Causality
In the development of monoamine modulators for psychostimulant abuse therapies and metabolic disorders, phenylmorpholine derivatives have emerged as critical lead compounds. This guide establishes the preclinical benchmarking parameters for (2R,5R)-5-methyl-2-phenylmorpholine (an enantiomer of isophenmetrazine), comparing its efficacy, dosage, and safety profile against established alternatives like Phenmetrazine (3-methyl-2-phenylmorpholine) and 3-FPM (3-fluorophenmetrazine).
As application scientists, we must look beyond simple binding affinities and understand the causality of structural modifications. The shift from a 3-methyl substitution (phenmetrazine) to a 5-methyl substitution fundamentally alters the molecule's orientation within the transporter binding pocket. This specific steric alteration drastically increases the affinity for the Serotonin Transporter (SERT), converting a purely dopaminergic/noradrenergic stimulant into a balanced triple monoamine releaser. This serotonergic buffering is essential for reducing the abuse liability typically associated with standard psychostimulants.
Fig 1: Monoamine transporter reversal mechanism of this compound.
Comparative Pharmacodynamics (In Vitro Benchmarks)
To establish an accurate in vivo benchmark dosage, we must first analyze the in vitro monoamine release profiles. The data below compares the 5-methyl class [1] against standard phenmetrazine and the heavily abused halogenated analog, 3-FPM.
Note: The primary patent data highlights the (2S,5S) enantiomer as the structural representative for the 5-methyl class. Both the (2R,5R) and (2S,5S) enantiomers demonstrate the characteristic shift toward serotonergic affinity compared to the 3-methyl baseline.
Table 1: Monoamine Release Profiles (EC₅₀ Values)
| Compound | DA Release EC₅₀ (nM) | 5-HT Release EC₅₀ (nM) | NE Release EC₅₀ (nM) | DA/5-HT Ratio | Profile Classification |
| 5-methyl-2-phenylmorpholine * | 212 | 107 | 79 | ~1.98 | Balanced Triple Releaser |
| Phenmetrazine (3-methyl) | 131 | >10,000 | 62 | >76.0 | DA/NE Biased Stimulant |
| 3-FPM (3-fluoro) | 43 | 2558 | 30 | >59.0 | Highly DA/NE Biased |
*Values derived from the (2S,5S) enantiomeric profiling to serve as the baseline benchmark for the 5-methyl structural class.
Data Synthesis & Causality: Phenmetrazine and 3-FPM exhibit extreme dopaminergic bias (DA/5-HT ratios >50), which correlates directly with high locomotor stimulation and severe abuse potential. Conversely, the 5-methyl-2-phenylmorpholine class achieves an EC₅₀ of 107 nM for 5-HT release. This robust serotonergic activity dampens dopamine-mediated hyperlocomotion, providing a therapeutic window for treating stimulant use disorders.
Preclinical Benchmark Dosage & Experimental Protocols
Extrapolating from the in vitro EC₅₀ values, the recommended preclinical benchmark dosage for this compound in rodent models ranges from 1.0 mg/kg to 5.0 mg/kg (IP) . Doses exceeding 10.0 mg/kg risk inducing serotonin syndrome due to the high 5-HT affinity.
To accurately map the pharmacokinetics and validate this dosage, researchers must employ a rigorous, self-validating microdialysis protocol.
Protocol: In Vivo Microdialysis for Pharmacokinetic Benchmarking
Step 1: Cohort Preparation & Stereotaxic Surgery
-
Select male Sprague-Dawley rats (250–300 g).
-
Implant a guide cannula targeting the nucleus accumbens (NAc) shell (Coordinates: AP +1.7, ML ±0.8, DV -6.0). Causality: The NAc shell is specifically targeted because it is the primary terminal field for mesolimbic dopamine, making it the definitive site for quantifying stimulant efficacy.
Step 2: Probe Equilibration (Self-Validation Checkpoint)
-
Insert a 2 mm active membrane microdialysis probe.
-
Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 μL/min for 120 minutes.
-
Self-Validation Checkpoint: Collect three consecutive 20-minute baseline fractions. If the variance in basal DA/5-HT levels exceeds 10%, exclude the subject. This strict parameter ensures that subsequent monoamine efflux is strictly drug-induced and not an artifact of surgical trauma or probe insertion.
Step 3: Benchmark Dosing & Sampling
-
Administer this compound via intraperitoneal (IP) injection at benchmark testing doses (Vehicle, 1.0, 3.0, and 5.0 mg/kg).
-
Collect dialysate fractions every 20 minutes for 180 minutes post-injection.
Step 4: HPLC-ECD Quantification
-
Analyze fractions using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD).
-
Normalize all peaks against an internal standard (e.g., isoproterenol) to validate recovery rates.
Fig 2: Self-validating microdialysis workflow for establishing preclinical benchmark dosages.
Safety, Toxicity, and Off-Target Effects
When benchmarking the safety profile of this compound, it is imperative to compare it against the toxicological outcomes of its heavily abused analog, 3-FPM.
Clinical and toxicological data from the [2] highlight that 3-FPM intoxication frequently results in severe tachycardia, agitation, delirium, and seizures. Mechanistically, this toxicity is driven by 3-FPM's extreme dopaminergic and noradrenergic bias (DA EC₅₀ = 43 nM; NE EC₅₀ = 30 nM) combined with a near-total lack of serotonergic buffering (5-HT EC₅₀ = 2558 nM).
By contrast, the 5-methyl substitution in this compound fundamentally alters this dynamic. The robust 5-HT release (EC₅₀ ~107 nM) theoretically dampens the hyper-adrenergic toxicity seen in 3-FPM. In preclinical trials, this balanced profile establishes a safer and wider therapeutic window, minimizing the risk of sympathomimetic toxidromes at the benchmarked 1.0–5.0 mg/kg dosage range.
References
- Title: Phenylmorpholines and analogues thereof (US20130203752A1)
-
Title: Adverse events related to the new psychoactive substance 3-fluorophenmetrazine—results from the Swedish STRIDA project Source: Clinical Toxicology / Taylor & Francis URL: [Link]
Technical Comparison: Conformational Dynamics of cis- vs. trans-5-Methyl-2-Phenylmorpholine
[1]
Executive Summary
5-Methyl-2-phenylmorpholine represents a critical structural scaffold in medicinal chemistry, serving as a regioisomer to the psychostimulant phenmetrazine (3-methyl-2-phenylmorpholine). The precise stereochemical arrangement of the methyl (C5) and phenyl (C2) groups dictates the molecule's thermodynamic stability, receptor binding affinity, and spectroscopic signature.
This guide provides a rigorous conformational analysis, establishing that the trans-isomer (diequatorial) is the thermodynamic product, while the cis-isomer (axial/equatorial) introduces significant steric strain. We present self-validating NMR protocols and synthesis pathways to distinguish these isomers with high confidence.
Structural & Conformational Analysis
Topological Framework
The morpholine ring exists predominantly in a chair conformation. For 2,5-disubstituted morpholines, the substituents are in a "para-like" (1,4-spatial) relationship across the heterocycle.
-
Numbering: Oxygen (1)
C(Ph) (2) C (3) Nitrogen (4) C(Me) (5) C (6). -
Stereochemical Rules:
-
Trans-Isomer: Substituents are on opposite faces of the ring plane. In the chair form, this allows both the bulky Phenyl (C2) and Methyl (C5) groups to occupy equatorial positions.
-
Cis-Isomer: Substituents are on the same face. This forces one substituent into a high-energy axial position.
-
Thermodynamic Stability (A-Value Analysis)
The conformational preference is dictated by the minimization of 1,3-diaxial interactions.
| Parameter | Phenyl Group (Ph) | Methyl Group (Me) | Implication for Cis Isomer |
| A-Value (kcal/mol) | ~2.8 | ~1.7 | Ph will strictly demand the equatorial position. |
| Preferred Conformation | Equatorial | Equatorial | Methyl is forced Axial. |
-
Trans (2,5-diequatorial):
kcal/mol (Global Minimum). -
Cis (2-eq, 5-ax):
kcal/mol (Destabilized by 1,3-diaxial interactions between Me and H3/H1 axial protons).
Experimental Validation: NMR Spectroscopy
The Vicinal Coupling ( ) Logic
The most robust method for distinguishing these isomers without X-ray crystallography is
-
Axial-Axial (
) Coupling: Hz (Large). -
Axial-Equatorial (
) or ( ) Coupling: Hz (Small).
Diagnostic Signals
The following table summarizes the expected splitting patterns in CDCl
| Proton | Trans-Isomer (Diequatorial) | Cis-Isomer (Ph-Eq, Me-Ax) | Mechanistic Reason |
| H2 (Benzylic) | dd, | dd, | H2 is axial in both isomers because Ph prefers equatorial. |
| H5 (Methine) | Multiplet, | Multiplet, | In Trans, H5 is axial (large coupling). In Cis, H5 is equatorial (small coupling). |
| C5-Methyl ( | Doublet, | Doublet, | Axial methyls (Cis) are typically deshielded by 1,3-diaxial anisotropy. |
Decision Logic Diagram
Use the following workflow to assign stereochemistry from a crude reaction mixture.
Caption: Logic flow for stereochemical assignment using proton NMR coupling constants (
Synthesis & Separation Protocols
To access these isomers for comparison, a non-stereoselective route followed by separation is often required, or a stereocontrolled reduction.
Synthesis Strategy (Reductive Amination)
A common route involves the reduction of 5-methyl-2-phenylmorpholin-3-one or the cyclization of amino-alcohol precursors.
Protocol:
-
Precursor: 2-amino-1-phenylpropan-1-ol derivative.
-
Cyclization: Acid-catalyzed ring closure (e.g., H
SO or TsOH in Toluene). -
Result: Typically yields a mixture favoring the thermodynamic trans isomer (Ratio ~3:1 to 10:1 depending on temperature).
Separation Workflow
Since the isomers have distinct shapes (flat trans vs. bent cis), they exhibit different physical properties.
-
Flash Chromatography:
-
Stationary Phase: Silica Gel (neutralized with 1% Et
N). -
Mobile Phase: Hexane/EtOAc (gradient 9:1 to 1:1).
-
Elution Order: The less polar trans isomer (diequatorial, better solvation) typically elutes first (higher R
), followed by the more polar cis isomer.
-
-
Crystallization:
-
Convert free base to Hydrochloride or Fumarate salt.
-
Recrystallize from EtOH/Et
O. The trans isomer crystallizes more readily due to better packing efficiency.
-
Comparative Data Summary
| Feature | Trans-5-Methyl-2-Phenylmorpholine | Cis-5-Methyl-2-Phenylmorpholine |
| Configuration | (2R, 5S) or (2S, 5R) | (2R, 5R) or (2S, 5S) |
| Geometry | Diequatorial (Flat Chair) | Equatorial-Axial (Twisted Chair) |
| Thermodynamics | Stable (Major Product) | Metastable (Minor Product) |
| H5 NMR Signal | Wide multiplet (Axial) | Narrow multiplet (Equatorial) |
| Solubility (Salt) | Lower (High Lattice Energy) | Higher (Lower Lattice Energy) |
| pKa (Est.) | ~8.5 (Lone pair accessible) | ~8.2 (Lone pair sterically crowded) |
Biological Implications
While this guide focuses on chemical structure, the conformational difference has profound biological consequences.
-
Binding Pocket Fit: The trans isomer presents a linear, extended pharmacophore similar to phenmetrazine, likely fitting monoamine transporter pockets (DAT/NET) more effectively.
-
Steric Clash: The axial methyl in the cis isomer creates a "vertical" steric block that may prevent deep pocket binding, potentially reducing potency or altering selectivity profiles.
References
-
Clarke, F. H. (1962).[2][3] cis- and trans-3-Methyl-2-phenylmorpholine.[4][2][3][5] Journal of Organic Chemistry, 27(9), 3251–3253.[3] Link
-
Rothman, R. B., et al. (2006).[6] Phenylmorpholines and analogues thereof. U.S. Patent 2006/0106018. Link
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Foundational text for Karplus/NMR coupling constants).
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
Safety Operating Guide
(2R,5r)-5-methyl-2-phenylmorpholine proper disposal procedures
Executive Safety & Regulatory Summary
Immediate Action Required: Stop all handling if you are unsure of the regulatory status. (2R,5r)-5-methyl-2-phenylmorpholine is a stereoisomer of Phenmetrazine . In many jurisdictions, including the United States, it is classified as a Schedule II Controlled Substance (21 CFR 1308.12).
Disposal of this compound is NOT a standard chemical waste procedure. It requires strict adherence to two parallel regulatory frameworks:[1][2][3]
-
Drug Enforcement Administration (DEA): Prevention of diversion (21 CFR 1317).[4]
-
EPA (RCRA): Environmental protection against toxic amines.
Core Prohibition: NEVER dispose of this substance down the drain (sewer) or in standard trash. NEVER treat with hypochlorites (bleach) during cleanup, as this generates explosive/toxic chloramines.
Part 1: Identification & Regulatory Classification
Before initiating disposal, you must validate the material's status to determine the legal chain of custody.
| Property | Specification | Critical Note |
| Chemical Name | This compound | Phenmetrazine derivative/isomer. |
| CAS Number | 7661-55-4 (Generic Phenmetrazine) | Specific stereoisomer CAS may vary; regulatory status does not. |
| US DEA Status | Schedule II | High potential for abuse. Strict accounting required.[5][6] |
| Chemical Class | Secondary Amine | Basic; reacts violently with strong oxidizers. |
| RCRA Waste Code | D001 (if in ignitable solvent) or Toxic | Must be incinerated at a permitted facility. |
Part 2: The Disposal Protocols
You must select the protocol that matches the physical state of the material.
Protocol A: Inventory Disposal (Pure Substance/Expired Stock)
For vials, bulk powder, or identifiable inventory.
The Golden Rule: Do not destroy inventory on-site unless you hold a specific DEA registration modifying your status to "Collector" or "Manufacturer" with approved destruction methods. For 99% of research labs, you must use a Reverse Distributor .
Step-by-Step Workflow:
-
Quarantine: Move the material to your Schedule II safe/vault immediately.
-
Inventory Log: Record the exact mass/volume on your DEA Form 222 or internal inventory log.
-
Contact Reverse Distributor: Engage a DEA-registered Reverse Distributor.
-
Transfer:
-
The distributor issues a DEA Form 222 (or digital equivalent) to you.
-
You act as the "supplier" returning the drug.
-
Shipment is tracked via Chain of Custody.
-
-
Documentation: Retain the completed Form 222 and the distributor's destruction receipt (DEA Form 41) for 2 years (minimum).
Protocol B: Experimental Waste (Reaction Mixtures/Contaminated Debris)
For reaction byproducts, contaminated gloves, or dilute solutions.
Scientific Integrity Note: Unlike inventory, reaction waste cannot always be "returned." It must be rendered non-retrievable (21 CFR 1317.90).
-
Segregation:
-
Do NOT mix with general organic waste.
-
Use a dedicated container labeled: "CONTROLLED SUBSTANCE WASTE - DO NOT DISCARD."
-
-
Chemical Stabilization (The "Why"):
-
Disposal Path:
-
Hand over to your facility's EHS/DEA Officer.
-
Destination: This waste must go to a DEA-Registered Incinerator .
-
Witnessing: If destroying on-site (only if permitted), two authorized employees must witness the loading into the incinerator or chemical digester and sign the internal log.
-
Part 3: Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision-making process required to remain compliant with 21 CFR 1317.
Figure 1: Decision Logic for Controlled Substance Disposal. Note the distinct separation between inventory transfer and waste destruction.
Part 4: Chemical Safety & Incompatibilities
As a secondary amine, this compound presents specific chemical hazards during the disposal preparation phase.
The "No Bleach" Rule (Critical)
-
Mechanism: Secondary amines react with hypochlorites (bleach, NaOCl) to form N-chloroamines .
-
Hazard: These byproducts are highly toxic and thermally unstable (explosive).
-
Correct Protocol: If a spill occurs, use dilute Acetic Acid or Dilute HCl to protonate the amine (forming a water-soluble salt), then absorb with vermiculite.
Oxidizer Incompatibility
-
Mechanism: Morpholine derivatives are electron-rich. Contact with strong oxidizers (Peroxides, Nitric Acid, Permanganates) can cause rapid exothermic oxidation or ignition.
-
Protocol: Segregate waste streams. Never pour this amine into a "General Oxidizer" waste carboy.
Part 5: Emergency Spill Contingency
Scenario: You drop a 5g vial of solid this compound.
-
Evacuate & Secure: Clear the immediate area. Post a guard to ensure no one steals the material (Diversion Risk).
-
PPE: Don double nitrile gloves (amines permeate latex rapidly), safety goggles, and a lab coat. Use a P100 respirator if dust is visible.
-
Containment: Cover the powder with a damp paper towel to prevent aerosolization.
-
Collection:
-
Scoop material into a pre-weighed container.
-
Weigh the recovered material. You must account for the "loss" in your DEA records (Form 106 - Report of Theft or Loss of Controlled Substances) if the amount is significant or unrecoverable.
-
-
Cleanup: Wipe the surface with dilute acetic acid, then soap and water.
-
Disposal: Label the collected spill debris as "Controlled Substance Spill Debris" and route to the Incineration path (Protocol B).
References
-
Drug Enforcement Administration (DEA). (2014). Disposal of Controlled Substances; Final Rule.[8] 21 CFR Parts 1300, 1301, 1304, 1305, 1307, and 1317.[1] Federal Register. [Link][4]
-
U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[2][8] 40 CFR Part 266 Subpart P. [Link][8][9]
-
PubChem. (n.d.). Phenmetrazine Compound Summary. National Center for Biotechnology Information. [Link]
Sources
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. epa.gov [epa.gov]
- 3. msdsdigital.com [msdsdigital.com]
- 4. govinfo.gov [govinfo.gov]
- 5. fishersci.com [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Chemical Compatibility | Division of Research Safety | Illinois [drs.illinois.edu]
- 8. ashp.org [ashp.org]
- 9. regulations.gov [regulations.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
